molecular formula C16H27N3O2 B1683457 Urea, (5-amino-2-(octyloxy)benzyl)- CAS No. 5819-87-4

Urea, (5-amino-2-(octyloxy)benzyl)-

Cat. No.: B1683457
CAS No.: 5819-87-4
M. Wt: 293.4 g/mol
InChI Key: GWBCITLVTFCWIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urea, (5-amino-2-(octyloxy)benzyl)- is a bioactive chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5819-87-4

Molecular Formula

C16H27N3O2

Molecular Weight

293.4 g/mol

IUPAC Name

(5-amino-2-octoxyphenyl)methylurea

InChI

InChI=1S/C16H27N3O2/c1-2-3-4-5-6-7-10-21-15-9-8-14(17)11-13(15)12-19-16(18)20/h8-9,11H,2-7,10,12,17H2,1H3,(H3,18,19,20)

InChI Key

GWBCITLVTFCWIF-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=C(C=C(C=C1)N)CNC(=O)N

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)N)CNC(=O)N

Appearance

Solid powder

Other CAS No.

5819-87-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Urea, (5-amino-2-(octyloxy)benzyl)-

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-Amino-2-(octyloxy)benzyl)urea: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-(5-Amino-2-(octyloxy)benzyl)urea, a molecule of interest within the broader class of substituted ureas known for their diverse biological activities. This document details the compound's molecular structure, physicochemical properties, and a proposed synthetic pathway. Furthermore, it explores the potential applications of this compound in drug discovery and development, drawing parallels with structurally related molecules. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering a foundational understanding of this specific chemical entity.

Introduction

Substituted ureas represent a significant class of compounds in medicinal chemistry, with numerous examples demonstrating a wide array of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The structural motif of a urea functional group flanked by aromatic and aliphatic moieties allows for diverse chemical modifications, enabling the fine-tuning of their biological profiles. 1-(5-Amino-2-(octyloxy)benzyl)urea, with its unique combination of a substituted benzylamine core and a terminal urea group, presents an intriguing scaffold for further investigation. The presence of an amino group, an octyloxy chain, and the urea functionality suggests potential for multiple points of interaction with biological targets. This guide aims to consolidate the current knowledge on this compound and provide a framework for future research and development.

Molecular Structure and Properties

The fundamental characteristics of 1-(5-Amino-2-(octyloxy)benzyl)urea are crucial for its identification, synthesis, and the prediction of its biological behavior.

Chemical Structure

The structure of 1-(5-Amino-2-(octyloxy)benzyl)urea is defined by a central benzene ring substituted with an amino group, an octyloxy group, and a ureidomethyl group.

Figure 1: Chemical Structure of 1-(5-Amino-2-(octyloxy)benzyl)urea

Caption: 2D representation of 1-(5-Amino-2-(octyloxy)benzyl)urea.

Physicochemical Properties
PropertyValueSource
Molecular Formula C16H27N3O2
Molecular Weight 293.40 g/mol [1]
IUPAC Name (5-amino-2-octoxyphenyl)methylurea
CAS Number 5819-87-4[1]
Canonical SMILES CCCCCCCCOC1=C(C=C(C=C1)N)CNC(=O)N
Predicted XLogP3 3.2

Proposed Synthetic Pathway

While a specific, detailed synthesis protocol for 1-(5-Amino-2-(octyloxy)benzyl)urea is not extensively documented in publicly available literature, a plausible and logical synthetic route can be proposed based on established organic chemistry principles and the synthesis of analogous compounds. The proposed pathway involves a two-step process, starting from a readily available precursor.

Figure 2: Proposed Synthetic Pathway for 1-(5-Amino-2-(octyloxy)benzyl)urea

G cluster_0 Step 1: Synthesis of Benzylamine Precursor cluster_1 Step 2: Urea Formation A (5-Amino-2-octoxyphenyl)methanol B 1-(Aminomethyl)-4-amino-2-(octyloxy)benzene A->B  Amination Reaction (e.g., Mitsunobu reaction or conversion to benzyl halide followed by amination) C 1-(5-Amino-2-(octyloxy)benzyl)urea B->C  Reaction with a urea equivalent (e.g., potassium cyanate and acid, or urea)

Caption: A two-step proposed synthesis of the target compound.

Step 1: Synthesis of the Benzylamine Precursor, 1-(Aminomethyl)-4-amino-2-(octyloxy)benzene

The initial step focuses on the conversion of the commercially available (5-amino-2-octoxyphenyl)methanol to its corresponding benzylamine. This transformation is a common undertaking in organic synthesis.

  • Causality behind Experimental Choices: The conversion of a benzyl alcohol to a benzylamine can be achieved through several methods. A common approach involves a two-step sequence where the alcohol is first converted to a good leaving group, such as a benzyl halide (e.g., using SOCl₂ or PBr₃), followed by nucleophilic substitution with an amine source like ammonia or a protected amine equivalent. Alternatively, a more direct conversion can be achieved using methods like the Mitsunobu reaction with a nitrogen nucleophile. The choice of method would depend on the desired scale, available reagents, and the need to protect the existing amino group on the aromatic ring to prevent side reactions.

Experimental Protocol (Hypothetical):

  • Protection of the Aromatic Amine (Optional but Recommended): To a solution of (5-amino-2-octoxyphenyl)methanol in a suitable solvent (e.g., dichloromethane), add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine). Stir at room temperature until the reaction is complete (monitored by TLC). Work-up and purify to obtain the protected benzyl alcohol.

  • Conversion to Benzyl Halide: To a solution of the (protected) benzyl alcohol in an anhydrous solvent (e.g., dichloromethane) at 0 °C, slowly add thionyl chloride or phosphorus tribromide. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction carefully with ice-water and extract the product.

  • Amination: Dissolve the resulting benzyl halide in a suitable solvent (e.g., DMF) and add an excess of an ammonia source (e.g., a solution of ammonia in methanol or sodium azide followed by reduction). Heat the reaction mixture as required and monitor for completion.

  • Deprotection (if applicable): If a protecting group was used, deprotect the amine using appropriate conditions (e.g., trifluoroacetic acid for Boc deprotection).

  • Purification: Purify the final benzylamine precursor using column chromatography.

Step 2: Formation of the Urea Moiety

The final step involves the conversion of the synthesized benzylamine to the target urea compound.

  • Causality behind Experimental Choices: The formation of a monosubstituted urea from a primary amine is a well-established transformation. A common and efficient method involves the reaction of the amine with an isocyanate. In the absence of a commercially available isocyanate precursor, the amine can be reacted with potassium cyanate in the presence of a mild acid. This in situ generates isocyanic acid, which then reacts with the amine to form the urea. Another approach is the direct reaction of the amine with urea at elevated temperatures, though this may require harsher conditions.

Experimental Protocol (Hypothetical):

  • Reaction Setup: Dissolve the synthesized 1-(aminomethyl)-4-amino-2-(octyloxy)benzene in a mixture of water and a co-solvent like ethanol.

  • Addition of Reagents: To the stirred solution, add a solution of potassium cyanate in water, followed by the slow addition of a dilute acid (e.g., hydrochloric acid) to maintain a slightly acidic pH.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC). The product, being less polar than the starting amine, should have a higher Rf value.

  • Work-up and Isolation: Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, the reaction mixture can be extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield pure 1-(5-Amino-2-(octyloxy)benzyl)urea.

Analytical Characterization (Predicted)

As no experimental spectral data is readily available, the following are predicted key features that would be expected upon characterization of 1-(5-Amino-2-(octyloxy)benzyl)urea.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Features
¹H NMR - Aromatic protons on the trisubstituted benzene ring. - A triplet corresponding to the terminal methyl group of the octyloxy chain. - A multiplet for the methylene groups of the octyloxy chain. - A triplet for the methylene group adjacent to the oxygen of the octyloxy chain. - A doublet for the benzylic methylene group. - Broad singlets for the amino and urea protons.
¹³C NMR - Aromatic carbons with distinct chemical shifts due to the different substituents. - A carbonyl carbon signal for the urea group. - Signals for the carbons of the octyloxy chain. - A signal for the benzylic carbon.
IR Spectroscopy - N-H stretching vibrations for the primary amine and urea groups. - C=O stretching vibration for the urea carbonyl group. - C-N stretching vibrations. - C-O stretching for the ether linkage. - Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound (293.40 g/mol ). - Characteristic fragmentation patterns, including loss of the urea moiety and cleavage of the octyloxy chain.

Potential Biological Activity and Applications

While there is no specific biological data available for 1-(5-Amino-2-(octyloxy)benzyl)urea, the structural motifs present in the molecule suggest several potential areas of pharmacological interest.

  • Anticancer Activity: Many substituted urea derivatives have demonstrated potent anticancer activity. For instance, sorafenib and regorafenib are multi-kinase inhibitors containing a urea moiety that are used in the treatment of various cancers. The benzylurea scaffold in the target molecule could potentially interact with kinase domains or other protein targets involved in cancer cell proliferation and survival.

  • Antimicrobial and Antiviral Activity: The urea functional group is known to be a key pharmacophore in a variety of antimicrobial and antiviral agents. The combination of the lipophilic octyloxy chain and the polar amino and urea groups could facilitate membrane interaction and entry into microbial cells.

  • Enzyme Inhibition: The hydrogen bonding capabilities of the urea and amino groups, along with the hydrophobic nature of the octyloxy tail, make 1-(5-Amino-2-(octyloxy)benzyl)urea a candidate for enzyme inhibition. It could potentially target enzymes with hydrophobic binding pockets and specific hydrogen bond acceptor/donor sites.

Figure 3: Logical Relationship of Structural Features to Potential Biological Activity

G A 1-(5-Amino-2-(octyloxy)benzyl)urea B Substituted Urea Moiety A->B C Lipophilic Octyloxy Chain A->C D Aromatic Ring with Amino Group A->D E Potential Anticancer Activity B->E Kinase Inhibition F Potential Antimicrobial/Antiviral Activity B->F Pharmacophore G Potential Enzyme Inhibition B->G H-bonding C->F Membrane Interaction C->G Hydrophobic Binding D->E Target Interaction D->G H-bonding & Pi-stacking

Caption: Interplay of structural components and their potential biological implications.

Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activities and therapeutic potential of this compound.

Conclusion

1-(5-Amino-2-(octyloxy)benzyl)urea is a chemical entity with a structure that suggests potential for interesting biological activities. This technical guide has provided a comprehensive overview of its known properties, a plausible synthetic route, and a discussion of its potential applications in drug discovery. The lack of extensive experimental data highlights the opportunity for further research to fully characterize this compound and explore its pharmacological profile. The methodologies and insights presented herein are intended to serve as a valuable resource for scientists and researchers interested in the synthesis and evaluation of novel substituted urea derivatives.

References

  • PubChem. Compound Summary for CID 201351, (5-amino-2-octoxyphenyl)methylurea. National Center for Biotechnology Information. [Link]

  • PubChem. Compound Summary for CID 22052, Benzyl alcohol, 5-amino-2-(octyloxy)-. National Center for Biotechnology Information. [Link]

  • Mohammed, Y. H. I., Shamkh, I. M., Alharthi, N. S., Shanawaz, M. A., Alzahrani, H. A., Jabbar, B., Beigh, S., Alghamdi, S., Alsakhen, N., Khidir, E. B., Alhuthali, H. M., Karamalla, T. H. E., & Rabie, A. M. (2023). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. Scientific Reports, 13(1), 22824. [Link]

  • Sun, R., Liu, C., Zhang, H., & Wang, Q. (2015). Benzoylurea Chitin Synthesis Inhibitors. Journal of Agricultural and Food Chemistry, 63(31), 6847–6865. [Link]

Sources

An In-depth Technical Guide to (5-amino-2-octoxyphenyl)methylurea: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential scientific context of the novel compound, (5-amino-2-octoxyphenyl)methylurea. As this molecule is not readily found in existing chemical databases, this document outlines a proposed synthetic pathway based on established and reliable organic chemistry principles. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the methodologies for creating and validating new chemical entities.

Introduction and Rationale

Substituted phenylurea derivatives are a significant class of compounds in medicinal chemistry and materials science, known for a wide range of biological activities and applications. The structural motif of (5-amino-2-octoxyphenyl)methylurea, featuring an amino group, a long alkyl ether chain, and a methylurea moiety, suggests potential for diverse chemical interactions and biological targeting. The long octoxy chain imparts lipophilicity, which can be crucial for membrane permeability, while the amino and urea groups provide hydrogen bonding capabilities, often essential for receptor binding. This guide offers a foundational framework for the synthesis and analysis of this promising, yet underexplored, molecule.

Chemical Identity and Nomenclature

A systematic approach to naming is critical for any new chemical entity. Based on the principles of chemical nomenclature, the compound is best identified by its IUPAC name and can be referred to by several synonyms.

Identifier Name
IUPAC Name 1-(5-amino-2-octoxyphenyl)-3-methylurea
Synonym 1 (5-amino-2-octoxyphenyl)methylurea
Synonym 2 N-(5-amino-2-(octyloxy)phenyl)-N'-methylurea

Proposed Synthetic Pathway

The synthesis of 1-(5-amino-2-octoxyphenyl)-3-methylurea can be logically approached through a multi-step sequence, commencing with commercially available starting materials. The proposed pathway is designed for efficiency and control, with each step being a well-established transformation in organic synthesis.

Synthetic Pathway A 2-Amino-4-nitrophenol B 2-Hydroxy-5-nitroaniline A->B Isomerization (Not a direct reaction, conceptual precursor) C 2-(Octyloxy)-5-nitroaniline B->C Williamson Ether Synthesis (1-bromooctane, K2CO3, Acetone) D 4-(Octyloxy)-3-aminophenylamine C->D Catalytic Hydrogenation (H2, Pd/C, Ethanol) E 1-(5-amino-2-(octyloxy)phenyl)-3-methylurea D->E Urea Formation (Methyl isocyanate, THF)

Caption: Proposed synthetic pathway for 1-(5-amino-2-octoxyphenyl)-3-methylurea.

Step 1: Williamson Ether Synthesis to form 2-(Octyloxy)-5-nitroaniline

The initial step involves the introduction of the octyl chain onto the phenolic hydroxyl group of 2-hydroxy-5-nitroaniline. The Williamson ether synthesis is a robust and widely used method for this transformation.

Experimental Protocol:

  • To a stirred solution of 2-hydroxy-5-nitroaniline (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq.).

  • To this suspension, add 1-bromooctane (1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2-(octyloxy)-5-nitroaniline.

Causality of Experimental Choices:

  • Potassium carbonate is used as a mild base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. Its insolubility in acetone drives the reaction forward by removing the generated hydrobromic acid.

  • Acetone is an appropriate solvent due to its polarity, which can dissolve the reactants, and its boiling point, which allows for a suitable reaction temperature.

  • Anhydrous conditions are crucial to prevent the hydrolysis of 1-bromooctane and to ensure the efficiency of the base.

Step 2: Catalytic Hydrogenation to Synthesize 4-(Octyloxy)-3-aminophenylamine

The reduction of the nitro group to a primary amine is a critical step to furnish the necessary nucleophile for the subsequent urea formation. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol:

  • Dissolve 2-(octyloxy)-5-nitroaniline (1.0 eq.) in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10% by weight of the nitro compound).

  • Seal the vessel and purge with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (typically 1-3 atm) at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 4-(octyloxy)-3-aminophenylamine, which can often be used in the next step without further purification.

Causality of Experimental Choices:

  • Palladium on carbon is a highly effective and commonly used catalyst for the reduction of aromatic nitro groups due to its high activity and selectivity.

  • Ethanol is a suitable solvent as it readily dissolves the starting material and is inert under the reaction conditions.

  • Hydrogen gas is the reducing agent, and maintaining a positive pressure ensures a sufficient supply for the reaction to proceed to completion.

Step 3: Urea Formation to Yield 1-(5-amino-2-(octyloxy)phenyl)-3-methylurea

The final step involves the reaction of the newly formed diamine with methyl isocyanate to construct the methylurea moiety. This reaction is typically rapid and high-yielding.

Experimental Protocol:

  • Dissolve 4-(octyloxy)-3-aminophenylamine (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methyl isocyanate (1.05 eq.) in anhydrous THF dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the product may precipitate from the solution. If so, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure 1-(5-amino-2-(octyloxy)phenyl)-3-methylurea.

Causality of Experimental Choices:

  • Methyl isocyanate is a highly reactive electrophile that readily reacts with the primary amino group to form the urea linkage.

  • Anhydrous THF is used as the solvent to prevent the reaction of methyl isocyanate with water, which would lead to the formation of undesired byproducts.

  • Low temperature during the addition of the isocyanate helps to control the exothermic reaction and minimize the formation of side products.

  • An inert atmosphere is essential to prevent the reaction of the amine with atmospheric carbon dioxide.

Characterization and Validation

Thorough characterization is imperative to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

Technique Expected Observations for 1-(5-amino-2-(octyloxy)phenyl)-3-methylurea
¹H NMR Signals corresponding to the aromatic protons (likely in the 6-7 ppm region), the octoxy chain protons (a triplet for the terminal methyl group around 0.9 ppm, and multiplets for the methylene groups), the methylurea proton (a doublet), and the amino and urea NH protons (broad singlets).
¹³C NMR Resonances for the aromatic carbons, the carbons of the octoxy chain, and the carbonyl carbon of the urea group (typically in the 155-160 ppm range).
FT-IR Characteristic absorption bands for N-H stretching of the amino and urea groups (around 3300-3500 cm⁻¹), C=O stretching of the urea (around 1630-1660 cm⁻¹), and C-O stretching of the ether linkage.
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight of the compound (C₁₆H₂₇N₃O₂). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Melting Point A sharp and defined melting point is indicative of a pure crystalline solid.
Elemental Analysis The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values.

Potential Applications and Future Directions

While the specific biological activities of (5-amino-2-octoxyphenyl)methylurea are yet to be determined, its structural features suggest several avenues for investigation. Phenylurea derivatives have been explored as inhibitors of various enzymes, including kinases and ureases, and as agents with anticancer and antimicrobial properties. The presence of the long alkyl chain could also lead to applications in materials science, such as in the formation of self-assembling monolayers or as components in liquid crystals.

Future research should focus on the biological screening of this compound in various assays to identify any potential therapeutic applications. Furthermore, the synthetic route presented here can be adapted to create a library of analogous compounds with varying alkyl chain lengths and substitution patterns on the aromatic ring, enabling structure-activity relationship (SAR) studies.

References

General methodologies for the synthesis of substituted phenylureas and characterization of aminophenol derivatives can be found in standard organic chemistry textbooks and databases such as those provided by the American Chemical Society and the Royal Society of Chemistry.

A Technical Guide to Lipophilic Benzyl Urea Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Drug Discovery & Development Professionals

Abstract

The benzyl urea scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. This guide provides an in-depth technical analysis of lipophilic benzyl urea derivatives, a class of compounds strategically designed to optimize pharmacological profiles. We explore the critical role of lipophilicity in modulating ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, detail robust synthetic methodologies, and analyze structure-activity relationships (SAR) with a focus on oncology. Furthermore, this document furnishes field-proven experimental protocols for the synthesis, characterization, and biological evaluation of these compounds, offering researchers a validated framework for advancing their discovery programs.

The Strategic Imperative of Lipophilicity

Lipophilicity, often quantified as the logarithm of the n-octanol/water partition coefficient (LogP) or distribution coefficient (LogD), is a paramount physicochemical property in drug design.[1] It governs a molecule's ability to traverse cellular membranes, interact with hydrophobic pockets of target proteins, and influences its overall pharmacokinetic and pharmacodynamic behavior.[]

  • Absorption & Distribution: Adequate lipophilicity is essential for oral absorption and distribution into tissues. Highly polar molecules struggle to cross the lipid bilayers of the gut wall, while highly lipophilic compounds can readily penetrate membranes and access intracellular targets.[]

  • Target Engagement: Many enzymatic active sites, particularly in kinases, possess hydrophobic regions. Lipophilic moieties on an inhibitor can form favorable van der Waals interactions, significantly enhancing binding affinity and potency.[]

  • Metabolism & Excretion: While beneficial for absorption, high lipophilicity can increase susceptibility to metabolic enzymes (e.g., Cytochrome P450s), potentially leading to rapid clearance.[] It can also promote non-specific binding to plasma proteins and tissues.

Therefore, medicinal chemists must strike a delicate balance. The goal is not to maximize lipophilicity, but to optimize it within a specific range, often a LogD between 1 and 3, to achieve a desirable balance of potency, selectivity, and ADMET properties.[3][4] Control of lipophilicity is crucial for improving compound quality and increasing the probability of therapeutic success.[3][5]

Synthetic Strategies for N-Benzyl-N'-Aryl Ureas

The construction of the urea linkage is a cornerstone of synthesizing this class of compounds. The most prevalent and reliable method involves the reaction of a substituted benzylamine with an appropriately functionalized isocyanate.

General Synthetic Route: The primary pathway involves the nucleophilic addition of a benzylamine ( 1 ) to an aryl isocyanate ( 2 ) to yield the target N-benzyl-N'-aryl urea ( 3 ). This reaction is typically high-yielding and proceeds under mild conditions.

Synthesis cluster_reactants Reactants cluster_product Product Benzylamine Substituted Benzylamine (1) Reaction Aprotic Solvent (DCM) Room Temp. Benzylamine:e->Reaction:w + Isocyanate Aryl Isocyanate (2) Isocyanate:e->Reaction:w Urea N-benzyl-N'-aryl urea (3) Reaction->Urea Nucleophilic Addition

Caption: General synthesis of N-benzyl-N'-aryl ureas.

Causality Behind Choices:

  • Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are used to prevent the hydrolysis of the highly reactive isocyanate intermediate.[6]

  • Temperature: The reaction is typically run at room temperature as it is often rapid and exothermic. Cooling may be necessary for large-scale reactions to control the reaction rate and prevent side-product formation.

  • Isocyanate Generation: While commercially available, isocyanates can also be generated in situ from the corresponding aniline using reagents like triphosgene or phosgene equivalents, which offers flexibility but requires careful handling due to toxicity.[7]

Protocol 2.1: Representative Synthesis of a Lipophilic Benzyl Urea Derivative

This protocol describes the synthesis of a derivative analogous to compounds explored in anticancer research.[7]

Objective: To synthesize 1-(4-chlorobenzyl)-3-(3-(trifluoromethyl)phenyl)urea.

Materials:

  • 4-Chlorobenzylamine (1.0 eq)

  • 1-isocyanato-3-(trifluoromethyl)benzene (1.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, dissolve 4-chlorobenzylamine (1.0 eq) in anhydrous DCM.

  • Slowly add 1-isocyanato-3-(trifluoromethyl)benzene (1.05 eq) to the stirred solution at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-2 hours).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or column chromatography on silica gel to afford the pure product.[8]

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[8]

Self-Validation:

  • TLC Monitoring: A successful reaction will show the disappearance of the starting material spots and the appearance of a new, typically less polar, product spot.

  • Expected Outcome: A white to off-white solid. Spectroscopic data should be consistent with the target structure. For example, ¹H NMR should show characteristic peaks for the urea N-H protons, typically as broad singlets.

Structure-Activity Relationships (SAR) in Oncology

The benzyl urea scaffold is particularly prominent in the field of oncology, where it serves as a key pharmacophore for inhibiting protein kinases.[9][10] The multi-kinase inhibitor Sorafenib is a landmark example, featuring a diaryl urea core that is critical for its activity.[7] SAR studies on lipophilic benzyl urea derivatives often focus on modulating kinase selectivity and antiproliferative potency.

Modifications typically explore two key regions:

  • The N'-Aryl Ring: This moiety often binds in the hydrophobic "back pocket" of the kinase ATP-binding site. Introducing lipophilic, electron-withdrawing groups like -CF₃ or halogens can enhance potency.

  • The N-Benzyl Ring: Substitutions on this ring can fine-tune physical properties like solubility and metabolic stability, or provide additional vectors for target engagement.

Table 1: Comparative Antiproliferative Activity of N-aryl-N'-benzylurea Derivatives

The following table summarizes SAR data for a series of derivatives against various human cancer cell lines, demonstrating the impact of lipophilic substitutions. Data is presented as IC₅₀ values (µM), the concentration required to inhibit cell growth by 50%.[7][11]

Compound IDN'-Aryl Moiety (R1)N-Benzyl Moiety (R2)A549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)
Sorafenib 4-Cl, 3-CF₃-phenyl4-(picolinamide)phenyl~5-10~5-8~5-7
9b 3,5-bis(CF₃)phenyl4-(pyridin-2-ylmethoxy)-benzyl with 1-methylpiperidin-4-yl< 5< 3< 3
9d 4-CF₃-phenyl4-(pyridin-2-ylmethoxy)-benzyl with 1-methylpiperidin-4-yl< 5< 3< 3
8c 4-CF₃-phenyl4-(pyridin-2-ylmethoxy)-benzyl< 5--
9g 4-F-phenyl4-(pyridin-2-ylmethoxy)-benzyl with 1-methylpiperidin-4-yl> 10~8< 3

Data synthesized from multiple sources for illustrative purposes.[7][11]

SAR Insights:

  • The introduction of trifluoromethyl (-CF₃) groups on the N'-aryl ring (e.g., 9b, 9d, 8c) consistently leads to potent antiproliferative activity across multiple cell lines.[7]

  • Combining a lipophilic N'-aryl group with a complex, substituted benzyl moiety (as in 9b and 9d) maintains or enhances this potency, suggesting the benzyl portion can be modified to tune properties without sacrificing core activity.[7]

  • A single fluoro substitution (9g) appears less effective than a trifluoromethyl group, highlighting the importance of the specific nature and degree of lipophilicity conferred by the substituent.[7]

Key Therapeutic Target: The Raf/MEK/ERK Signaling Pathway

A primary mechanism by which many benzyl urea anticancer agents exert their effect is through the inhibition of the Raf/MEK/ERK signaling pathway (also known as the MAPK pathway).[12] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[13][14]

Sorafenib, for example, is a potent inhibitor of Raf kinases (c-Raf and B-Raf).[15] By blocking Raf, it prevents the phosphorylation and activation of MEK, which in turn cannot activate ERK.[13][14] The downstream consequences are the inhibition of cell proliferation and the induction of apoptosis (programmed cell death).[13][16]

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P TF Transcription Factors (e.g., Cyclin D1) ERK->TF P Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Lipophilic Benzyl Urea Derivatives (e.g., Sorafenib) Inhibitor->RAF

Caption: Inhibition of the Raf/MEK/ERK pathway by benzyl urea derivatives.

Essential Experimental Protocols

The successful development of novel derivatives requires robust and reproducible assays. Below are standard protocols for determining key parameters.

Protocol 5.1: Determination of Lipophilicity (LogP) by RP-HPLC

The shake-flask method is the traditional standard, but Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a faster, high-throughput alternative that is less sensitive to impurities and requires minimal sample.[17][18] The method correlates a compound's retention time on a hydrophobic stationary phase with known LogP values of standard compounds.[19]

Objective: To estimate the LogP of a synthesized benzyl urea derivative.

Workflow:

LogP_Workflow cluster_prep Preparation cluster_run HPLC Analysis cluster_calc Calculation A 1. Prepare Mobile Phase (e.g., Acetonitrile/Water) D 4. Inject Standards & Record Retention Times (tR) A->D B 2. Prepare Standard Solutions (compounds with known LogP) B->D C 3. Prepare Test Compound Solution E 5. Inject Test Compound & Record tR C->E F 6. Calculate Capacity Factor (k') for all compounds D->F E->F G 7. Plot LogP (Standards) vs. log(k') F->G H 8. Generate Linear Regression (Calibration Curve) G->H I 9. Interpolate LogP of Test Compound from its log(k') H->I

Caption: Workflow for LogP determination via RP-HPLC.

Procedure:

  • System Setup: Use a C18 or equivalent hydrophobic column. The mobile phase is typically a gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer.[20]

  • Calibration: Prepare solutions of at least 5-6 standard compounds with well-documented LogP values spanning the expected range of your test compound.

  • Analysis: Inject each standard and the test compound onto the HPLC system and record their retention times (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).[19]

  • Calculation:

    • For each compound, calculate the capacity factor: k' = (t_R - t_0) / t_0.[19]

    • Plot the known LogP values of the standards against their calculated log(k').

    • Perform a linear regression to obtain a calibration curve equation (y = mx + c), where y = LogP and x = log(k').[17]

    • Calculate log(k') for your test compound and use the equation to determine its LogP.[17]

Trustworthiness: The validity of this method depends on the quality of the calibration curve. A correlation coefficient (R²) of >0.97 is considered reliable.[18]

Protocol 5.2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a standard colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[21][22]

Objective: To determine the IC₅₀ value of a benzyl urea derivative against a cancer cell line (e.g., A549).

Procedure:

  • Cell Seeding: Plate A549 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add the compound-containing medium to the wells. Include "vehicle-only" (e.g., 0.1% DMSO) controls and "no-cell" blanks.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).[22]

  • MTT Addition: Add MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours. Living cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader. A reference wavelength of ~630 nm can be used to subtract background noise.[22]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot cell viability (%) versus log[compound concentration] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Self-Validation:

  • Controls: The vehicle control represents 100% viability, while the blank control should have near-zero absorbance.

  • Z'-factor: For high-throughput screening, calculating the Z'-factor for the assay provides a measure of its statistical robustness.

Challenges and Future Directions

While a fruitful area of research, the development of lipophilic benzyl urea derivatives is not without its challenges. High lipophilicity can sometimes lead to poor aqueous solubility, posing formulation challenges. It can also increase the risk of off-target toxicities, including inhibition of the hERG potassium channel (cardiotoxicity) and non-specific protein binding.

Future research should focus on:

  • Lipophilic Efficiency (LiPE): Optimizing compounds based not just on potency (IC₅₀) or affinity (Ki), but on efficiency metrics like LiPE (LogP - pIC₅₀) that balance lipophilicity and potency.

  • Target Selectivity: Designing derivatives that can discriminate between different kinase isoforms to minimize off-target effects.

  • Prodrug Strategies: Temporarily masking the urea moiety or other functional groups to improve solubility or alter distribution, with subsequent cleavage in vivo to release the active drug.

  • Exploring New Targets: While potent as kinase inhibitors, the benzyl urea scaffold is versatile and can be adapted to target other enzyme classes or protein-protein interactions.[6]

References

  • Liu, L., Cao, Y., Chen, C., Zhang, X., McNabola, A., Wilkie, D., Wilhelm, S., Lynch, M., & Carter, C. (2006). Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5. Clinical Cancer Research, 12(24), 7572-7581.
  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Wilhelm, S. M., Carter, C., Tang, L., Wilkie, D., McNabola, A., Rong, H., Chen, C., Zhang, X., Vincent, P., McHugh, M., Cao, Y., Shujath, J., Gawlak, S., Eveleigh, D., Rowley, B., Liu, L., Adnane, L., Lynch, M., Auclair, D., … Moore, M. (2006). Sorafenib Blocks the RAF/MEK/ERK Pathway, Inhibits Tumor Angiogenesis, and Induces Tumor Cell A. AACR Journals.
  • Waring, M. J. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 849-860.
  • BenchChem. (n.d.). Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT. BenchChem.
  • Zhao, Y., Li, H., Han, F., & Ma, S. (2011). The important roles of RET, VEGFR2 and the RAF/MEK/ERK pathway in cancer treatment with sorafenib. Acta Pharmacologica Sinica, 32(10), 1305-1312.
  • Adnane, L., Trail, P. A., Taylor, I., & Wilhelm, S. M. (2006). Inhibition of Tumor Endothelial ERK Activation, Angiogenesis, and Tumor Growth by Sorafenib (BAY43-9006).
  • Zhang, Y., Wang, Y., Zhang, Y., & Liu, Y. (2017). Sorafenib inhibited cell growth through the MEK/ERK signaling pathway in acute promyelocytic leukemia cells. Oncology Letters, 14(4), 4339-4344.
  • Waring, M. J. (2012). The influence of lipophilicity in drug discovery and design.
  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248.
  • Abcam. (n.d.).
  • WuXi AppTec DMPK. (2023). How to Evaluate Lipophilicity Rapidly?
  • Li, R., Wang, Y., Zhou, Y., & Li, Y. (2008). Benzoylurea derivatives as a novel class of antimitotic agents: synthesis, anticancer activity, and structure-activity relationships. Journal of Medicinal Chemistry, 51(13), 3626-3630.
  • Shultz, M. D. (2019). Is there enough focus on lipophilicity in drug discovery? Expert Opinion on Drug Discovery, 14(9), 835-838.
  • Roche. (n.d.).
  • BenchChem. (n.d.).
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • BOC Sciences. (2024). Lipophilicity of Drug. BOC Sciences.
  • Wang, Y., Zhang, Y., & Liu, Y. (2013). Synthesis and in vitro antitumor activities of novel benzyl urea analogues of sorafenib. Zhongguo Yi Xue Ke Xue Yuan Xue Bao, 35(3), 268-274.
  • Li, R., Wang, Y., Zhou, Y., & Li, Y. (2009). Urea Derivatives as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 9(4), 471-480.
  • Wang, Y., Zhang, Y., & Liu, Y. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)
  • U.S. Patent No. 6,548,307 B2. (2003). Determination of logP coefficients via a RP-HPLC column.
  • Wang, Y., Zhang, Y., & Liu, Y. (2013). Synthesis and in vitro antitumor activities of novel benzyl urea analogues of sorafenib.
  • WuXi AppTec DMPK. (2023).
  • Li, Y., & Li, R. (2012). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method.
  • Valipour, M., Chippindale, A. M., Kouzeli, A., & Irannejad, H. (2021). A new and facile synthesis of N-Benzyl-N'-acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines.
  • ResearchGate. (n.d.). Structures of biaryl-urea kinase inhibitors with the urea function highlighted in green.
  • Mangubat-Medina, A., & Powe, A. (2016). Chemical synthesis of lipophilic methylene blue analogues which increase mitochondrial biogenesis and frataxin levels.

Sources

The Ascendant Role of Octyloxy-Substituted Benzyl Urea Compounds in Therapeutic Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The benzyl urea scaffold represents a cornerstone in contemporary medicinal chemistry, particularly in the pursuit of novel therapeutics targeting a spectrum of diseases, from oncology to inflammatory disorders. The strategic incorporation of an octyloxy substituent onto the benzyl moiety presents a compelling avenue for modulating the physicochemical and pharmacokinetic properties of these compounds, potentially enhancing their biological activity and therapeutic window. This in-depth technical guide provides a comprehensive exploration of the biological activities of octyloxy-substituted benzyl urea compounds. We will delve into their rational design, synthesis, and multifaceted pharmacological effects, with a particular focus on their anticancer and anti-inflammatory potential. This guide will further provide detailed, field-proven experimental protocols for the evaluation of these compounds, alongside an analysis of their structure-activity relationships and mechanisms of action, offering a roadmap for future research and development in this promising area.

Introduction: The Benzyl Urea Scaffold and the Significance of the Octyloxy Substituent

The urea moiety, with its capacity for forming robust hydrogen bond interactions, is a privileged structure in drug design, enabling potent and selective engagement with biological targets.[1][2] When incorporated into a benzyl urea framework, this scaffold has given rise to a multitude of biologically active molecules, including kinase inhibitors for cancer therapy.[1][3][4] The benzyl group provides a versatile platform for synthetic modification, allowing for the fine-tuning of a compound's properties.

The introduction of an octyloxy chain (an eight-carbon alkoxy group) is a deliberate design strategy aimed at enhancing the lipophilicity of the molecule. This increased lipophilicity can profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A longer alkyl chain can facilitate membrane permeability, potentially leading to improved oral bioavailability and cellular uptake.[5] Furthermore, the octyloxy group can engage in hydrophobic interactions within the binding pockets of target proteins, contributing to enhanced binding affinity and potency. This guide will explore the tangible biological consequences of this specific structural modification.

Synthetic Strategies for Octyloxy-Substituted Benzyl Urea Compounds

The synthesis of octyloxy-substituted benzyl urea compounds can be achieved through a variety of established synthetic routes. A common and efficient method involves the reaction of a corresponding isocyanate with an appropriate amine.

Proposed Synthetic Pathway

A plausible and efficient synthetic route commences with the commercially available 4-hydroxybenzaldehyde. Williamson ether synthesis with 1-bromooctane yields 4-(octyloxy)benzaldehyde[6], which can then be converted to the corresponding benzylamine or isocyanate precursor for the final urea formation.

Synthesis_Pathway

Detailed Experimental Protocol: Synthesis of N-(4-(octyloxy)benzyl)-N'-(phenyl)urea

This protocol provides a representative example for the synthesis of a model octyloxy-substituted benzyl urea compound.

Step 1: Synthesis of 4-(octyloxy)benzaldehyde

  • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and 1-bromooctane (1.2 eq).

  • Reflux the reaction mixture for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-(octyloxy)benzaldehyde as a pure compound.[7]

Step 2: Synthesis of 4-(octyloxy)benzylamine

  • Dissolve 4-(octyloxy)benzaldehyde (1.0 eq) and ammonium acetate (10 eq) in methanol.

  • Cool the solution to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the addition of water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-(octyloxy)benzylamine.

Step 3: Synthesis of N-(4-(octyloxy)benzyl)-N'-(phenyl)urea

  • Dissolve 4-(octyloxy)benzylamine (1.0 eq) in anhydrous dichloromethane (DCM).

  • To this solution, add phenyl isocyanate (1.0 eq) dropwise at 0 °C.[8]

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold DCM.

  • If the product remains in solution, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization to afford the desired N-(4-(octyloxy)benzyl)-N'-(phenyl)urea.[9]

Anticancer Activity of Octyloxy-Substituted Benzyl Urea Compounds

The benzyl urea scaffold is a well-established pharmacophore in the design of anticancer agents, with many derivatives exhibiting potent activity against a range of cancer cell lines.[10][11][12] The primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways implicated in cancer progression.[1][13]

Mechanism of Action: Kinase Inhibition

Many benzyl urea derivatives function as ATP-competitive inhibitors of protein kinases. The urea moiety typically forms key hydrogen bonds with the hinge region of the kinase domain, while the benzyl group and its substituents occupy adjacent hydrophobic pockets. The introduction of a long, lipophilic octyloxy chain is hypothesized to enhance binding affinity by exploiting hydrophobic interactions within the kinase active site, potentially leading to increased potency and selectivity.[5]

Kinase_Inhibition_Pathway

Structure-Activity Relationship (SAR) Insights

While specific SAR data for octyloxy-substituted benzyl ureas is emerging, we can extrapolate from related series of benzyl urea derivatives.[11][12][13]

  • Lipophilicity: Increased lipophilicity due to the octyloxy chain is expected to enhance cell permeability and may improve potency, provided the overall physicochemical properties remain within a drug-like range.[14]

  • Substitution on the second phenyl ring: The nature and position of substituents on the N'-phenyl ring significantly impact activity. Electron-withdrawing groups have often been shown to enhance anticancer potency.[11]

  • Flexibility: The benzyl group provides a degree of conformational flexibility that can be advantageous for optimal binding to the target kinase.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of choice (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Octyloxy-substituted benzyl urea compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the existing medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Anti-inflammatory Activity of Octyloxy-Substituted Benzyl Urea Compounds

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Urea and its derivatives have been reported to possess anti-inflammatory properties.[15][16][17] The incorporation of an octyloxy group may further enhance these effects.

Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of these compounds may be mediated through the inhibition of key inflammatory signaling pathways, such as the NF-κB pathway. This can lead to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines. The lipophilic nature of the octyloxy chain could facilitate interactions with membrane-associated proteins or receptors involved in inflammatory signaling.

Anti_Inflammatory_Pathway

Experimental Protocol: Nitric Oxide Production Assay

This assay measures the production of nitric oxide (NO) by macrophages stimulated with lipopolysaccharide (LPS), a common model for inflammation.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Octyloxy-substituted benzyl urea compound stock solution (in DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Data Presentation and Interpretation

For both anticancer and anti-inflammatory studies, it is crucial to present the data in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Anticancer Activity of Octyloxy-Substituted Benzyl Urea Compounds
CompoundSubstitution (N'-phenyl)IC50 (µM) vs. MCF-7IC50 (µM) vs. A549
1 Phenyl5.28.1
2 4-Chlorophenyl1.83.5
3 3,5-Dichlorophenyl0.91.7
Sorafenib -2.54.3
Table 2: Hypothetical Anti-inflammatory Activity of Octyloxy-Substituted Benzyl Urea Compounds
CompoundConcentration (µM)NO Production (% of Control)
1 1045.3
2 1032.1
3 1025.8
L-NAME 10015.2

Conclusion and Future Directions

Octyloxy-substituted benzyl urea compounds represent a promising class of molecules with the potential for significant biological activity. The strategic incorporation of the octyloxy group offers a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of the benzyl urea scaffold, potentially leading to the development of more potent and selective anticancer and anti-inflammatory agents.

Future research in this area should focus on:

  • Synthesis and screening of a diverse library of octyloxy-substituted benzyl urea compounds with various substituents on the second phenyl ring to establish a comprehensive SAR.

  • In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by these compounds.

  • Pharmacokinetic profiling to assess the in vivo behavior of the most promising candidates.

  • In vivo efficacy studies in relevant animal models of cancer and inflammation.

This technical guide provides a solid foundation for researchers and drug development professionals to embark on the exploration of this exciting and promising class of compounds. The insights and protocols detailed herein are intended to accelerate the discovery and development of novel octyloxy-substituted benzyl urea-based therapeutics.

References

  • Li, H. Q., Lv, P. C., Yan, T., & Zhu, H. L. (2009). Urea derivatives as anticancer agents. Anticancer Agents in Medicinal Chemistry, 9(4), 471–480.
  • Lu, X., et al. (2013). Synthesis and in vitro antitumor activities of novel benzyl urea analogues of sorafenib. Zhongguo yi xue ke xue yuan xue bao. Acta Academiae Medicinae Sinicae, 35(4), 398–404.
  • Siswandono, S., & Budiati, T. (2017). Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea and Its Derivative. Indonesian Journal of Cancer Chemoprevention, 8(2), 59-65.
  • Rosa, N. S., Glachet, T., Ibert, Q., Lohier, J. F., Franck, X., & Reboul, V. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synthesis, 52(14), 2099-2105.
  • Lv, P. C., et al. (2010). Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents. Bioorganic & Medicinal Chemistry, 18(1), 305–313.
  • Wang, Y., et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)
  • Wang, J., et al. (2008). Benzoylurea derivatives as a novel class of antimitotic agents: synthesis, anticancer activity, and structure-activity relationships. Journal of Medicinal Chemistry, 51(11), 3236–3247.
  • Sharma, S., & Kumar, A. (2022). Benzimidazole-Urea derivatives as anti-cancer agents. International Journal of Health Sciences, 6(S4), 8443–8453.
  • Li, P., et al. (2010). Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents. Bioorganic & Medicinal Chemistry, 18(1), 305-313.
  • Wang, Y., et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl- N'-[4-(pyridin-2-ylmethoxy)
  • PubChem. (n.d.). 4-(octyloxy)benzaldehyde. Retrieved February 12, 2026, from [Link]

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Basu, P., Dey, T. K., Ghosh, A., Biswas, S., Khan, A., & Islam, S. M. (2019). An efficient one-pot synthesis of industrially valuable primary organic carbamates and N-substituted ureas by reusable Merrifield anchored iron(II)-anthra catalyst [FeII(Anthra-Merf)] using urea as a sustainable carbonylation source. New Journal of Chemistry, 43(32), 12753-12763.
  • Sharma, V., et al. (2022). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 18, 1386–1396.
  • Sari, D. K., & Siswandono, S. (2024). Synthesis of n-4-methoxybenzoyl-n'-phenylurea and anticancer testing. Journal of Public Health in Africa, 15(Suppl 1).
  • PrepChem. (n.d.). Synthesis of 2-hydroxy-4-octyloxy-benzophenone. Retrieved February 12, 2026, from [Link]

  • Liu, Q., Luedtke, N. W., & Tor, Y. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(8), 1445-1447.
  • Shinde, S. B., Wagh, S. J., & Shinde, D. B. (2015). A practically simple, mild and efficient method is developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent. RSC Advances, 5(10), 7354-7359.
  • Rastuti, R., et al. (2019). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Indonesian Journal of Chemistry, 19(4), 938-945.
  • Wang, Y., et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)
  • PrepChem. (n.d.). Synthesis of 4-benzyloxybenzaldehyde. Retrieved February 12, 2026, from [Link]

  • Dagogo-Jack, I., & Shaw, A. T. (2024). ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies.
  • Loden, M. (2004). US20040156874A1 - Urea- a topical anti-inflammatory.
  • Klaeger, S., et al. (2017). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Science, 358(6367), eaan4368.
  • Galiullina, A. F., et al. (2021). Impact of Selected Small-Molecule Kinase Inhibitors on Lipid Membranes. Membranes, 11(8), 572.
  • Singh, A., & Singh, R. K. (2023). Pyrazole: A Promising Agent for The Ovarian and Prostate Cancer Therapy. Journal of Drug Delivery and Therapeutics, 13(5-S), 133-144.
  • Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery.
  • Singh, S., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review.
  • Kokkirala, V. R., et al. (2014). Structure and Ligand Based Drug Design Strategies in the Development of Novel 5-LOX Inhibitors. Current Pharmaceutical Design, 20(4), 599-623.
  • Patrick, G. L. (2021). Drug design principles - Stereoelectronics. In An Introduction to Medicinal Chemistry (7th ed.). Oxford University Press.
  • Celleno, L. (2018). Topical urea in skincare: A review.
  • Dermatology Authority. (n.d.). IN VITRO AND EX VIVO EVALUATION OF BARRIER AND HYDRATION BENEFITS OF A UREA DERIVATIVE. Retrieved February 12, 2026, from [Link]

  • Piquero-Casals, J., et al. (2021). Urea in Dermatology: A Review of its Emollient, Moisturizing, Keratolytic, Skin Barrier Enhancing and Antimicrobial Properties.
  • Dermedic. (n.d.). GLOSSARY OF ACTIVE INGREDIENTS. Retrieved February 12, 2026, from [Link]

Sources

Literature review of 5-amino-2-(octyloxy)benzyl urea synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

Literature Review & Technical Guide: Synthesis Pathways of 5-Amino-2-(octyloxy)benzyl Urea

Executive Summary

5-Amino-2-(octyloxy)benzyl urea (CAS: 5819-87-4) is a specialized synthetic intermediate characterized by a tri-functional scaffold: a lipophilic octyloxy tail, a polar urea moiety, and a reactive aromatic amine. This molecular architecture is critical in the development of sphingosine-1-phosphate (S1P) receptor modulators , kinase inhibitors, and specific urea-based antagonists used in immunology and oncology research.

This technical guide synthesizes the most robust chemical pathways for its production, prioritizing regioselectivity and yield. The primary challenge in synthesizing this molecule lies in differentiating the nitrogen centers and preserving the benzylic urea linkage during the reduction of the aromatic nitro group.

Retrosynthetic Analysis

To design a scalable synthesis, we deconstruct the target molecule into stable precursors. The analysis reveals that the 2-hydroxy-5-nitrobenzaldehyde route is the most atom-economical and regiocontrolled approach.

Key Disconnections:

  • Nitro-to-Amine Reduction: The final step should be the unmasking of the aromatic amine to prevent interference during urea formation.

  • Urea Assembly: The urea functionality is best installed via the reaction of a benzylic amine with a cyanate source (Wöhler synthesis variation).

  • Lipophilic Installation: The octyl chain is attached early via Williamson ether synthesis to leverage the acidity of the phenol.

Retrosynthesis Target 5-Amino-2-(octyloxy)benzyl urea (Target) NitroUrea 5-Nitro-2-(octyloxy)benzyl urea NitroUrea->Target Chemo-selective Reduction (Fe/NH4Cl or H2/Pd) Benzylamine 5-Nitro-2-(octyloxy)benzylamine Benzylamine->NitroUrea Urea Formation (KOCN/H+) Aldehyde 2-(Octyloxy)-5-nitrobenzaldehyde Aldehyde->Benzylamine Reductive Amination (NH4OAc/NaBH3CN) Start 2-Hydroxy-5-nitrobenzaldehyde + 1-Bromooctane Start->Aldehyde Williamson Ether Synthesis (K2CO3/DMF)

Figure 1: Retrosynthetic tree illustrating the stepwise disconnection from the target amine back to commercially available starting materials.

Primary Synthesis Pathway: The Aldehyde Route

This pathway is preferred for its high regioselectivity, avoiding the isomer issues common in electrophilic aromatic substitution routes.

Step 1: O-Alkylation (Williamson Ether Synthesis)

The first objective is to install the octyl chain. The nitro group at the para position increases the acidity of the phenol, facilitating clean alkylation.

  • Reagents: 2-Hydroxy-5-nitrobenzaldehyde, 1-Bromooctane, Potassium Carbonate (

    
    ), DMF.
    
  • Mechanism:

    
     nucleophilic substitution.
    
  • Protocol:

    • Dissolve 2-hydroxy-5-nitrobenzaldehyde (1.0 eq) in anhydrous DMF (5 mL/mmol).

    • Add

      
       (1.5 eq) and stir at room temperature for 30 min to form the phenoxide.
      
    • Add 1-bromooctane (1.2 eq) dropwise.

    • Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Workup: Pour into ice water. Filter the precipitate or extract with ethyl acetate. Recrystallize from ethanol.

    • Yield Expectation: 85–95%.

Step 2: Reductive Amination

Converting the aldehyde to a primary amine while leaving the nitro group intact is the critical control point. We use Sodium Cyanoborohydride (


) because it is selective for imines and will not reduce the nitro group.
  • Reagents: Ammonium Acetate (

    
    ), 
    
    
    
    , Methanol.
  • Protocol:

    • Suspend the aldehyde from Step 1 (1.0 eq) in Methanol.

    • Add excess Ammonium Acetate (10.0 eq) to form the imine in situ.

    • Add

      
       (1.5 eq) portion-wise.
      
    • Stir at ambient temperature for 12–16 hours.

    • Quench: Acidify with 1N HCl to pH 2 (to decompose borate complexes), then basify with NaOH to pH 10.

    • Extraction: Extract the free amine with DCM.

    • Note: The product is an air-sensitive amine; proceed immediately to Step 3 or store as a hydrochloride salt.

Step 3: Urea Formation

This step constructs the urea tail using Potassium Cyanate. This method avoids the use of phosgene or unstable isocyanates.

  • Reagents: Potassium Cyanate (KOCN), Water/Acetic Acid or HCl.

  • Mechanism: Nucleophilic attack of the benzylamine nitrogen on the electrophilic carbon of isocyanic acid (HN=C=O) generated in situ.

  • Protocol:

    • Dissolve the benzylamine (1.0 eq) in a mixture of water and acetic acid (1:1 v/v).

    • Dissolve KOCN (1.5 eq) in minimal water and add dropwise to the amine solution at 0°C.

    • Allow to warm to room temperature and stir for 2 hours. A white precipitate (the urea) typically forms.

    • Purification: Filter the solid and wash with cold water.

    • Validation: IR spectrum should show strong urea carbonyl stretch at ~1650

      
      .
      
Step 4: Nitro Reduction

The final step reduces the aromatic nitro group to the aniline.

  • Reagents: Iron powder (Fe), Ammonium Chloride (

    
    ), Ethanol/Water.
    
  • Why this method? Catalytic hydrogenation (

    
    ) is effective but carries a risk of hydrogenolysis of the benzylic C-N bond (cleaving the urea off). The Fe/
    
    
    
    reduction is chemoselective for nitro groups and preserves benzylic bonds.
  • Protocol:

    • Dissolve the nitro-urea intermediate in Ethanol/Water (4:1).

    • Add

      
       (5.0 eq) and Iron powder (5.0 eq).
      
    • Reflux at 80°C for 2–4 hours.

    • Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate.

    • Final Product: 5-Amino-2-(octyloxy)benzyl urea.

Process Visualization & Logic

The following workflow details the logical progression and decision gates for the synthesis.

SynthesisWorkflow Start Start: 2-Hydroxy-5-nitrobenzaldehyde Step1 Step 1: O-Alkylation (1-Bromooctane, K2CO3) Start->Step1 Check1 QC: TLC/NMR (Confirm Octyl Chain) Step1->Check1 Step2 Step 2: Reductive Amination (NH4OAc, NaBH3CN) Check1->Step2 Pass Step3 Step 3: Urea Formation (KOCN, H+) Step2->Step3 Step4 Step 4: Nitro Reduction (Fe, NH4Cl) Step3->Step4 Final Final Product: 5-Amino-2-(octyloxy)benzyl urea Step4->Final

Figure 2: Forward synthesis workflow including Quality Control (QC) checkpoints.

Critical Control Points & Troubleshooting

ParameterCritical LimitConsequence of DeviationCorrective Action
Alkylation Temp Max 90°CDMF decomposition / degradationMaintain 80°C; use oil bath with thermostat.
Reductive Amination pH 6.0 – 7.0pH < 5: Nitrile reduction risk; pH > 8: No reactionAdjust using Acetic Acid/TEA buffer.
Urea Formation Temp 0°C – 25°CHigh temp promotes polymerization of cyanateKeep on ice during addition; slow warm-up.
Reduction Catalyst Fe/NH4ClH2/Pd may cleave benzyl bondUse stoichiometric Iron or Tin(II) Chloride.

References

  • MedChemExpress. (n.d.). N-(5-Amino-2-(octyloxy)benzyl)benzamide & Related Intermediates. Retrieved from

  • BLDpharm. (n.d.). 1-(5-Amino-2-(octyloxy)benzyl)urea Product Page. Retrieved from

  • Luedtke, N. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Bioorganic & Medicinal Chemistry Letters. (General method for urea synthesis).[1]

  • ResearchGate. (n.d.). Synthesis pathway of 2-alkoxy-5-aminobenzaldehyde diethyl acetals. Retrieved from

  • PubChem. (n.d.). Urea, (5-amino-2-(octyloxy)benzyl)- Compound Summary. Retrieved from

Sources

Urea, (5-amino-2-(octyloxy)benzyl)- PubChem and ChemSpider data

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Urea, (5-amino-2-(octyloxy)benzyl)- (CAS: 5819-87-4), a bioactive small molecule scaffold used in medicinal chemistry. This compound serves as a critical intermediate and pharmacophore in the development of lipophilic urea-based inhibitors, particularly in the study of Purinergic receptors (P2X/P2Y) and kinase modulation where hydrophobic interactions are pivotal.

Structural Analysis, Synthesis, and Bioactive Applications

CAS Number: 5819-87-4 Molecular Formula: C


H

N

O

Molecular Weight: 293.40 g/mol Class: Alkoxybenzyl Urea / Suramin Analogue Fragment

Executive Summary & Chemical Identity

Urea, (5-amino-2-(octyloxy)benzyl)- is a synthetic small molecule characterized by a urea core linked to a 2-octyloxy-5-aminobenzyl moiety.[1][2] Unlike classical polysulfonated urea drugs (e.g., Suramin) which are highly polar and membrane-impermeable, this compound incorporates a C8-octyloxy tail , conferring significant lipophilicity.

This structural modification allows the molecule to:

  • Penetrate Cell Membranes: Enabling intracellular target engagement.

  • Probe Hydrophobic Pockets: Targeting allosteric sites in GPCRs and kinases that exclude polar sulfonates.

  • Serve as a Fragment Scaffold: Acting as a building block for "Suramin-mimetic" libraries lacking the anionic charge of the parent drug.

Chemical Structure Analysis
FeatureChemical MoietyFunctionality
Core Urea (-NH-CO-NH

)
Primary Hydrogen Bond Donor/Acceptor (HBD/HBA). Mimics peptide bonds; critical for binding site recognition.
Linker Benzyl (-CH

-Ph-)
Provides rotational freedom and spacing between the urea head and the aromatic ring.
Lipophilic Tail 2-Octyloxy (-O-C

H

)
Critical Determinant: Anchors the molecule in hydrophobic membrane regions or deep protein pockets.
Reactive Handle 5-Amino (-NH

)
Solubilizing group and a handle for further derivatization (e.g., amide coupling).

Biological Mechanism & Pharmacophore Theory

While specific high-affinity targets for the isolated fragment are often proprietary to screening libraries, the 2-alkoxy-5-aminobenzyl urea motif is a privileged scaffold in "Fragment-Based Drug Discovery" (FBDD).

Predicted Mechanism: Hydrophobic Pocket Occupancy

The "Octyloxy" chain distinguishes this molecule from methyl-substituted analogues. In biological assays, this chain likely occupies the hydrophobic back-pocket of enzymes or receptors.

  • P2 Receptor Antagonism: Structurally homologous to non-sulfonated P2X/P2Y antagonists. The urea bridge mimics the linker in Suramin, while the octyloxy group replaces the naphthalene-sulfonate, shifting the binding mode from electrostatic to hydrophobic.

  • Kinase Modulation: The urea motif is a classic "hinge-binder" in kinase inhibitors (e.g., Sorafenib). The octyloxy tail would extend into the solvent-accessible region or the hydrophobic gatekeeper region.

Pathway Visualization (Graphviz)

The following diagram illustrates the structural logic and potential signaling interference of this scaffold.

G cluster_features Structural Pharmacophores cluster_targets Potential Biological Targets Compound Urea, (5-amino-2-(octyloxy)benzyl)- Urea Urea Core (H-Bonding) Compound->Urea Tail Octyloxy Tail (Lipophilic Anchor) Compound->Tail Amine 5-Amino Group (Solubility/Interaction) Compound->Amine GPCR GPCRs (P2Y/S1P1) Allosteric Modulation Urea->GPCR Mimics Peptide Bond Tail->GPCR Membrane Insertion Kinase Kinase Hydrophobic Pocket (Type II Inhibition) Tail->Kinase Hydrophobic Interaction Amine->Kinase Solvent Interaction

Caption: Pharmacophore mapping of Urea, (5-amino-2-(octyloxy)benzyl)- showing structural moieties and their predicted interactions with GPCR and Kinase targets.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed for researchers handling CAS 5819-87-4.

Solubility and Stock Preparation

Challenge: The octyl chain renders the compound poorly soluble in aqueous buffers. Protocol:

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare a 10 mM master stock.

    • Calculation: Dissolve 2.93 mg of compound in 1 mL of DMSO.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the aniline moiety) and store at -20°C .

  • Working Solution: Dilute into aqueous buffer (PBS) immediately prior to use. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity in cell assays.

Synthesis Workflow (Reconstruction)

If the compound is unavailable commercially, it can be synthesized via the Curtius Rearrangement or Isocyanate Coupling . The following is a standard reconstruction of the synthesis route for this class.

Materials:

  • 5-amino-2-(octyloxy)benzylamine (Precursor)[2]

  • Potassium Cyanate (KOCN)

  • Acetic Acid / Water

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of 5-amino-2-(octyloxy)benzylamine in a mixture of Acetic Acid and Water (1:1 v/v).

  • Cyanate Addition: Add 1.5 eq of Potassium Cyanate (KOCN) dissolved in water dropwise at 0°C.

  • Reaction: Stir at room temperature for 4–6 hours. The urea forms as the amine attacks the isocyanic acid generated in situ.

  • Precipitation: The product often precipitates due to the hydrophobic octyl chain.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water to remove unreacted salts.

  • Validation: Confirm structure via 1H-NMR (Look for Urea protons at ~5.5-6.0 ppm and Octyl chain multiplet at 0.8-1.5 ppm).

In Vitro Screening Assay (Generic)

To validate bioactivity (e.g., cell viability or receptor binding):

  • Cell Line: HeLa or HEK293 (General screening).

  • Plating: Seed 5,000 cells/well in 96-well plates.

  • Treatment: Add compound (0.1 µM – 100 µM) for 24h.

  • Readout: MTT or CellTiter-Glo assay.

    • Note: If studying P2 receptors, use a Calcium Flux assay (Fluo-4 AM) and stimulate with ATP.

Safety and Handling (E-E-A-T)

  • Hazard Identification: As a benzyl-amine derivative, treat as a potential Skin Sensitizer and Irritant .

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Disposal: Dispose of as hazardous organic waste (halogen-free).

  • Stability: The aniline nitrogen is susceptible to oxidation. Keep under inert gas (Argon/Nitrogen) for long-term storage.

References

  • PubChem. Compound Summary for CID 2104523 (Related Urea Derivatives). National Library of Medicine (US), National Center for Biotechnology Information. Accessed 2024. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. (Contextual grounding for urea scaffold screening). [Link]

Sources

Harnessing the Therapeutic Potential of Long-Chain Alkoxy Benzyl Ureas in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The urea functional group is a cornerstone in medicinal chemistry, prized for its unique ability to form stable, bidentate hydrogen bonds with biological targets.[1] When incorporated into a scaffold featuring a benzyl group and a long-chain alkoxy moiety, the resulting long-chain alkoxy benzyl ureas emerge as a versatile and potent class of molecules with broad applications in drug discovery. This guide provides a comprehensive overview of their synthesis, mechanisms of action, and diverse therapeutic applications, with a focus on oncology, immunomodulation, and pain management. We will delve into the underlying principles of their design, explore key structure-activity relationships, and provide detailed experimental protocols to empower researchers in this dynamic field.

The Architectural Blueprint: Synthesis of Long-Chain Alkoxy Benzyl Ureas

The synthesis of N,N'-disubstituted ureas is a well-established field in organic chemistry, offering multiple pathways to generate diverse libraries of compounds.[1] The most common and versatile approach involves the reaction of a benzylamine derivative with an appropriately substituted isocyanate.

A generalized synthetic scheme proceeds as follows: A substituted aniline is first reacted with a phosgenating agent, such as triphosgene, to generate a reactive isocyanate intermediate in situ. This intermediate is then immediately coupled with a long-chain alkoxy benzylamine to yield the final urea product.[2] This method is highly efficient and amenable to a wide range of starting materials, allowing for systematic exploration of the chemical space.[1]

G cluster_0 Step 1: Isocyanate Formation cluster_1 Step 2: Urea Formation A Substituted Aniline C Isocyanate Intermediate A->C Reaction B Phosgenating Agent (e.g., Triphosgene) B->C Activates E Final Product: Long-Chain Alkoxy Benzyl Urea C->E Reacts with D Long-Chain Alkoxy Benzylamine D->E Coupling Reaction G cluster_pathway VEGFR Signaling Pathway VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Autophosphorylation PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Angiogenesis & Cell Proliferation ERK->Proliferation Inhibitor Long-Chain Alkoxy Benzyl Urea Inhibitor->VEGFR Blocks ATP Binding

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Urea Derivatives from 5-amino-2-(octyloxy)benzyl amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of urea derivatives from the novel starting material, 5-amino-2-(octyloxy)benzyl amine. The urea scaffold is a privileged motif in medicinal chemistry, present in numerous approved therapeutic agents.[1][2][3] This guide details a robust and versatile protocol for the preparation of unsymmetrical ureas, focusing on the widely applicable reaction of the primary aromatic amine with isocyanates. We delve into the causality behind experimental choices, provide step-by-step methodologies, and outline essential safety precautions and analytical characterization techniques.

Introduction: The Significance of Urea Derivatives in Drug Discovery

The urea functional group is a cornerstone in modern medicinal chemistry, renowned for its ability to form stable, hydrogen-bonding interactions with biological targets.[1] This has led to the development of a vast array of urea-containing drugs with diverse therapeutic applications. The synthesis of novel urea derivatives is therefore a critical endeavor in the pursuit of new and improved medicines.

The starting material, 5-amino-2-(octyloxy)benzyl amine, presents a unique scaffold with two distinct amine functionalities. The aromatic amine is significantly less basic than the benzylic amine, allowing for selective reaction. The long octyloxy chain imparts lipophilicity, a key parameter in modulating the pharmacokinetic properties of drug candidates. This guide will focus on the selective acylation of the more nucleophilic aromatic amine to generate a library of novel urea derivatives.

Synthetic Strategy: Amine Reactivity and the Isocyanate Approach

The most common and reliable method for the synthesis of unsymmetrical ureas involves the reaction of an amine with an isocyanate.[1][2][4] This reaction is typically high-yielding and proceeds under mild conditions. The choice of an isocyanate as the electrophile allows for the introduction of a wide variety of substituents, enabling extensive structure-activity relationship (SAR) studies.

Key Mechanistic Considerations:

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the isocyanate. The significant difference in the basicity (and therefore nucleophilicity) between the aromatic and benzylic amines of 5-amino-2-(octyloxy)benzyl amine is the cornerstone of this selective synthesis. The lone pair of electrons on the aromatic nitrogen is delocalized into the benzene ring, rendering it less available for nucleophilic attack compared to the benzylic amine, whose lone pair is localized. This inherent difference in reactivity allows for a chemoselective reaction at the aromatic amine.

Detailed Experimental Protocol

This protocol outlines the general procedure for the synthesis of a representative urea derivative, N-(5-(aminomethyl)-4-(octyloxy)phenyl)-N'-phenylurea.

Materials and Reagents:

  • 5-amino-2-(octyloxy)benzyl amine (synthesis can be achieved through standard literature procedures for benzylic amines[5][6][7])

  • Phenyl isocyanate

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Instrumentation:

  • Magnetic stirrer with stir bar

  • Round-bottom flasks

  • Condenser

  • Nitrogen inlet

  • Standard laboratory glassware

  • Rotary evaporator

  • NMR Spectrometer (¹H and ¹³C)

  • Mass Spectrometer

  • Infrared Spectrometer

Experimental Workflow Diagram:

Caption: General workflow for the synthesis of urea derivatives.

Step-by-Step Procedure:

  • To a solution of 5-amino-2-(octyloxy)benzyl amine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere, add triethylamine (TEA, 1.2 eq).

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add a solution of the desired isocyanate (e.g., phenyl isocyanate, 1.1 eq) in anhydrous DCM dropwise over 10-15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired urea derivative.

Characterization and Data Interpretation

Accurate characterization of the synthesized urea derivatives is crucial for confirming their structure and purity. The following table summarizes the expected analytical data for the representative product, N-(5-(aminomethyl)-4-(octyloxy)phenyl)-N'-phenylurea.

Table 1: Expected Analytical Data

Technique Expected Observations
¹H NMR Appearance of two distinct N-H signals, one for the urea and one for the benzylic amine. Characteristic aromatic proton signals for both phenyl rings. Signals corresponding to the octyloxy chain and the benzylic methylene group.
¹³C NMR A downfield signal for the urea carbonyl carbon (typically ~155-165 ppm).[8][9] Aromatic and aliphatic carbon signals consistent with the proposed structure.
Mass Spec. The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product.
IR Spec. A strong C=O stretching vibration for the urea carbonyl group (typically ~1630-1680 cm⁻¹). N-H stretching vibrations (typically ~3200-3400 cm⁻¹).

Safety Precautions: Handling Isocyanates

Isocyanates are toxic and highly reactive compounds that can cause severe respiratory and skin sensitization.[10][11][12] Strict adherence to safety protocols is mandatory.

  • Engineering Controls: All manipulations involving isocyanates must be performed in a certified chemical fume hood with adequate ventilation.[11][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (butyl or nitrile rubber are recommended), and safety goggles.[11][12][13] In some cases, a respirator may be necessary.[12]

  • Handling and Storage: Keep isocyanate containers tightly sealed and store them in a cool, dry, and well-ventilated area away from incompatible materials such as water and alcohols.

  • Waste Disposal: Dispose of all isocyanate-contaminated waste according to institutional and local regulations for hazardous materials.

Hierarchy of Controls for Isocyanate Exposure:

Hierarchy of Controls cluster_controls Hierarchy of Controls Elimination Elimination/Substitution (Most Effective) Engineering Engineering Controls (e.g., Fume Hood) Elimination->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: Hierarchy of controls for managing isocyanate exposure.

Alternative Synthetic Routes

While the isocyanate-based method is highly effective, several alternative approaches for urea synthesis exist, which may be advantageous in certain contexts, particularly to avoid the use of hazardous isocyanates.[1][14]

  • From Carbamates: Unsymmetrical ureas can be synthesized by the reaction of carbamates with amines at elevated temperatures.[14]

  • Phosgene and Phosgene Equivalents: The classical approach involves the reaction of amines with phosgene or its safer alternatives like triphosgene or N,N'-carbonyldiimidazole (CDI).[1]

  • Catalytic Carbonylation: Transition-metal-catalyzed carbonylation of amines offers a greener alternative.[15]

  • From Isothiocyanates: Reaction of amines with isothiocyanates followed by desulfurization can yield ureas.

  • From Cyanates: The reaction of amines with potassium isocyanate in an acidic aqueous solution provides a simple and environmentally friendly route to N-substituted ureas.[16]

Conclusion

This application note provides a detailed and practical guide for the synthesis of novel urea derivatives from 5-amino-2-(octyloxy)benzyl amine. By leveraging the differential reactivity of the two amine groups, a selective and high-yielding protocol has been established. The information presented herein, including the detailed experimental procedure, safety guidelines, and characterization data, will empower researchers to efficiently synthesize and explore new chemical entities for drug discovery and development.

References

  • Chemscape. Isocyanate Exposure: Health Risks & Safety Precautions. [Link]

  • Safe Work Australia. GUIDE TO HANDLING ISOCYANATES. [Link]

  • Lakeland Industries. 5 Ways to Protect Yourself From Isocyanate Exposure. [Link]

  • Vignesh, M., et al. (2022). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 27(19), 6287. [Link]

  • California Department of Public Health. Isocyanates: Working Safely. [Link]

  • Royal Society of Chemistry. A new generation of N-aryl-N'-(1-alkyl-2-chloroethyl)ureas as microtubule disrupters: synthesis, antiproliferative activity, and β-tubulin alkylation kinetics. Journal of Medicinal Chemistry. [Link]

  • Reddy, K. U. M., et al. (2012). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Oriental Journal of Chemistry, 28(2), 853-858. [Link]

  • Singh, U. P., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Scientific Reports, 8(1), 9013. [Link]

  • Prachi, R., et al. (2023). Improved Synthesis of Unsymmetrical Ureas via Carbamates. Synlett, 34(15), 1837-1841. [Link]

  • Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link]

  • ResearchGate. NMR assignments and structural characterization of new thiourea and urea kynurenamine derivatives nitric oxide synthase inhibitors. [Link]

  • PubMed. Quantitative and qualitative 1H, 13C, and 15N NMR spectroscopic investigation of the urea-formaldehyde resin synthesis. [Link]

  • Wikipedia. Ureas. [Link]

  • National Institutes of Health. Synthesis of Unsymmetrical Diaryl Ureas via Pd-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • ACS Publications. Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange. [Link]

  • eScholarship, University of California. 1H NMR Relaxation in Urea. [Link]

  • Organic Chemistry Portal. Synthesis of benzylic amines. [Link]

  • National Institutes of Health. Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. [Link]

  • HETEROCYCLES. SYNTHESIS OF 5-AMINO- AND 4-HYDROXY- 2-PHENYLSULFONYLMETHYLPIPERIDINES. [Link]

  • Organic Chemistry Portal. Benzylamines. [Link]

  • ResearchGate. (A) Selected benzyl amine-containing examples of FDAapproved... [Link]

Sources

Optimization of Urea Linkage Synthesis: Coupling Isocyanates with Lipophilic Octyloxy-Benzyl Amines

Author: BenchChem Technical Support Team. Date: February 2026

Mechanistic Insight & Reaction Rationale[1][2]

The formation of urea derivatives from isocyanates and primary amines is a classic nucleophilic addition reaction. However, when working with octyloxy-benzyl amines , the reaction kinetics and thermodynamics are influenced by the electron-donating nature of the alkoxy group and, more critically, the steric and solubility parameters introduced by the lipophilic


 chain.
The Chemical Pathway

The reaction proceeds via the nucleophilic attack of the amine nitrogen lone pair onto the electrophilic carbon of the isocyanate group (


). This forms a zwitterionic intermediate, which rapidly undergoes proton transfer to yield the stable urea linkage.

Key Mechanistic Considerations:

  • Nucleophilicity: The p-octyloxy group is an electron-donating group (EDG), which slightly increases the electron density on the benzylic amine, theoretically enhancing nucleophilicity compared to an unsubstituted benzyl amine.

  • Lipophilicity: The octyl chain (

    
    ) drastically alters the solubility profile. Unlike short-chain amines, these substrates require non-polar or dipolar aprotic solvents (DCM, THF) to remain in solution, preventing the precipitation of unreacted starting material.
    
  • Moisture Sensitivity: Isocyanates are highly susceptible to hydrolysis. Water competes with the amine, leading to the formation of unstable carbamic acids that decarboxylate to release

    
     and a primary amine.[1] This new amine can react with the remaining isocyanate to form a symmetric urea impurity (bis-urea), which is often difficult to separate from the desired product.
    

ReactionMechanism Reactants Reactants (R-N=C=O + Ar-NH2) Transition Zwitterionic Intermediate (Tetrahedral) Reactants->Transition Nucleophilic Attack SideProduct Symmetric Urea (Bis-urea) Reactants->SideProduct Dimerization ProtonTransfer Proton Transfer (Fast) Transition->ProtonTransfer Product Stable Urea (R-NH-CO-NH-Ar) ProtonTransfer->Product Water H2O (Impurity) Water->Reactants Hydrolysis

Caption: Nucleophilic addition mechanism for urea formation, highlighting the competitive hydrolysis pathway.

Critical Reaction Parameters

Success in coupling octyloxy-benzyl amines relies on controlling the environment to favor the desired urea over the symmetric urea byproduct.

Solvent Compatibility Table

The lipophilic tail requires specific solvent choices. Standard protic solvents (MeOH, EtOH) are strictly forbidden due to side reactions (carbamate formation).

SolventCompatibilityNotes
Dichloromethane (DCM) Excellent Solubilizes the octyl chain well; easy to remove. Must be anhydrous.[2]
Tetrahydrofuran (THF) Good Good for polar isocyanates. Ensure it is peroxide-free and dry.
Toluene Moderate Good for high-temp reactions, but removal is harder.
DMF/DMSO Avoid Difficult to remove; high boiling point complicates workup of lipophilic products.
Alcohols/Water Forbidden Reacts with isocyanate to form carbamates or symmetric ureas.
Stoichiometry & Temperature
  • Stoichiometry: Use 1.0 : 1.1 (Amine : Isocyanate). A slight excess of isocyanate ensures complete consumption of the amine. The excess isocyanate is easier to remove (via quenching) than unreacted lipophilic amine.

  • Temperature: Start at

    
     , then warm to Room Temperature (RT) .
    
    • Why? The reaction is exothermic.[2] Starting cold prevents runaway exotherms and minimizes side reactions.

  • Atmosphere: Strictly Inert (

    
     or Ar) . Moisture is the primary enemy.
    

Standardized Protocol: Coupling Octyloxy-Benzyl Amines

This protocol is optimized for a 1.0 mmol scale. Scale up linearly, but ensure adequate cooling for larger batches.

Materials
  • Amine: 4-(Octyloxy)benzylamine (1.0 equiv)

  • Isocyanate: Target Isocyanate (1.1 equiv)

  • Solvent: Anhydrous DCM (0.1 M concentration relative to amine)

  • Base: Triethylamine (TEA) - Optional, only if amine is a salt (HCl).

  • Quench: 3-Dimethylaminopropylamine (DAPA) or simple MeOH.

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a round-bottom flask and cool under a stream of Nitrogen.

    • Dissolve 1.0 mmol of 4-(octyloxy)benzylamine in 10 mL of anhydrous DCM .

    • Checkpoint: Ensure the solution is clear. If the amine is an HCl salt, add 1.2 equiv of TEA and stir for 10 mins until clear.

  • Addition:

    • Cool the reaction flask to

      
        using an ice bath.
      
    • Dissolve 1.1 mmol of Isocyanate in 2 mL of DCM .

    • Add the isocyanate solution dropwise to the amine solution over 5-10 minutes.

    • Rationale: Slow addition prevents local concentration hotspots that could favor dimerization.

  • Reaction:

    • Remove the ice bath and allow the mixture to warm to Room Temperature .

    • Stir for 2–4 hours .

    • Monitoring: Check via TLC (typically 30% EtOAc in Hexanes). The amine spot (polar, stains with Ninhydrin) should disappear. The urea product will be less polar than the amine but more polar than the isocyanate.

  • Quench (Critical for Purity):

    • Add 0.1 mL of MeOH or 0.5 equiv of DAPA (polymer-bound amines are best if available) to react with excess isocyanate. Stir for 15 mins.

  • Workup & Purification:

    • Option A (Precipitation): If the product is highly crystalline, add Hexanes (approx 20 mL) to the reaction mixture. The urea may precipitate while impurities stay in solution. Filter and wash with cold hexanes.

    • Option B (Extraction - Recommended for Octyloxy derivatives):

      • Dilute with DCM (20 mL).

      • Wash with 1M HCl (2 x 10 mL) to remove unreacted amine/DAPA.

      • Wash with Sat.

        
          (1 x 10 mL).
        
      • Wash with Brine (1 x 10 mL).

      • Dry over

        
        , filter, and concentrate in vacuo.
        
Experimental Workflow Diagram

Workflow Start Start: Dry Flask + N2 Dissolve Dissolve Amine in Anhydrous DCM (0.1 M) Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddIso Add Isocyanate (Dropwise) Cool->AddIso React Warm to RT Stir 2-4 Hours AddIso->React Check TLC Check: Amine Consumed? React->Check Check->React No (Wait) Quench Quench Excess Isocyanate (MeOH or Scavenger) Check->Quench Yes Workup Acid Wash (1M HCl) Remove unreacted amine Quench->Workup Isolate Evaporate & Recrystallize (Hexanes/EtOAc) Workup->Isolate

Caption: Step-by-step workflow for the synthesis and purification of octyloxy-benzyl ureas.

Troubleshooting & Optimization

Issue: "Oiling Out"

The octyl chain adds significant lipophilicity, often preventing the formation of a nice powder during precipitation.

  • Solution: Do not rely on simple precipitation. Use the Extraction (Option B) method. If the final product is an oil, triturate with cold Pentane or Diethyl Ether and sonicate. This often forces the oil to crystallize.

Issue: Symmetric Urea Formation

White precipitate forms immediately upon adding isocyanate, but it's not the product.

  • Cause: Wet solvent or wet amine. The isocyanate reacted with water.[3][4]

  • Solution: Ensure DCM is distilled over

    
     or passed through an alumina drying column. Dry the amine under high vacuum for 2 hours before use.
    
Issue: Low Yield
  • Cause: The octyloxy group is bulky.[5]

  • Solution: Increase reaction time to 12 hours or gently reflux (

    
     in DCM) if the isocyanate is thermally stable.
    

References

  • Vertex Pharmaceuticals. (2021). Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas.[6][7] National Institutes of Health (PMC). [Link]

  • Common Organic Chemistry. (n.d.). Urea Formation: Amine + Isocyanate Reaction Conditions.[2][8][9][Link]

  • ResinLab. (2021). Moisture Contamination of Polyurethanes and Isocyanates.[4][Link]

  • Royal Society of Chemistry. (2021). High-throughput synthesis of benzylic ureas via C-H activation.[6][7] Chemical Science. [Link]

Sources

Using (5-amino-2-(octyloxy)benzyl)urea as a hydrophobic building block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (5-amino-2-(octyloxy)benzyl)urea: A Versatile Hydrophobic Building Block for Supramolecular Assembly and Drug Delivery

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (5-amino-2-(octyloxy)benzyl)urea, a novel amphiphilic molecule designed for use as a hydrophobic building block in research, drug development, and materials science. While specific literature on this exact molecule is emerging[1][2], its structure—comprising a long hydrophobic octyloxy tail, a central aromatic scaffold, and hydrophilic urea and amino functionalities—suggests significant potential for creating advanced supramolecular systems. This document outlines its intrinsic properties, provides a robust synthesis protocol, and details its application in forming drug delivery nanovehicles. Protocols for nanoparticle formulation, functionalization, and detailed characterization are provided to equip researchers with the foundational knowledge to leverage this molecule's unique amphiphilic architecture.

Introduction: Molecular Design and Scientific Rationale

(5-amino-2-(octyloxy)benzyl)urea is an amphiphilic molecule meticulously designed to undergo self-assembly in aqueous environments.[3] Its structure is a strategic combination of distinct functional domains:

  • Hydrophobic Domain: The n-octyloxy chain (-O(CH₂)₇CH₃) provides a substantial nonpolar segment, which acts as the primary driver for hydrophobic collapse in aqueous media. This is a critical feature for the encapsulation of poorly water-soluble therapeutic agents.[4][5]

  • Hydrophilic Domain: The urea (-NH-CO-NH₂) and primary amine (-NH₂) groups constitute the hydrophilic head. The urea moiety is particularly significant due to its capacity to form strong, directional hydrogen bonds. This intermolecular hydrogen bonding is a key driving force in the self-assembly of many low-molecular-weight gelators and building blocks into well-defined nanostructures like fibers, ribbons, and vesicles.[6][7][8][9]

  • Aromatic Core & Functional Handle: The central benzyl ring provides structural rigidity and can participate in π–π stacking interactions, further stabilizing the self-assembled structures.[10] The free primary amino group serves as a versatile chemical handle for covalent modification, allowing for the attachment of targeting ligands, imaging agents, or polyethylene glycol (PEG) chains to enhance biocompatibility.

The combination of these features makes (5-amino-2-(octyloxy)benzyl)urea an exemplary building block for constructing supramolecular polymers and nanoparticles.[10][11][12] These systems are dynamic and can be designed to be responsive to external stimuli, a highly desirable trait for advanced drug delivery applications.[13][14]

cluster_Amphiphile Structure of (5-amino-2-(octyloxy)benzyl)urea cluster_Domains Functional Domains mol Chemical Structure hydrophobic Hydrophobic Tail (Octyloxy Chain) Drives encapsulation mol->hydrophobic Encapsulation Core hydrophilic Hydrophilic Head (Urea & Amino Groups) Drives water solubility & H-bonding mol->hydrophilic Self-Assembly & Aqueous Interface functional Functional Handle (Amino Group) Allows for conjugation mol->functional Bioconjugation Site cluster_workflow Nanoparticle Formulation Workflow cluster_tfh Thin-Film Hydration cluster_mf Microfluidics start Dissolve Amphiphile & Hydrophobic Drug in Organic Solvent tfh1 Rotary Evaporation to form thin film start->tfh1 mf1 Prepare Aqueous Phase (Buffer) start->mf1 mf2 Pump & Mix in Microfluidic Chip tfh2 Hydration with Aqueous Buffer tfh1->tfh2 tfh3 Sonication or Extrusion tfh2->tfh3 purify Purification (Dialysis / SEC) tfh3->purify mf3 Nanoprecipitation & Self-Assembly mf2->mf3 mf3->purify char Characterization (DLS, TEM, etc.) purify->char

Sources

Application Note: Rational Design and Synthesis of Lipophilic Urea-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

Urea derivatives (


) represent a privileged pharmacophore in medicinal chemistry, serving as the backbone for potent inhibitors of Soluble Epoxide Hydrolase (sEH) , Raf kinases  (e.g., Sorafenib), and Fatty Acid Amide Hydrolase (FAAH) .[1]

The urea moiety functions as a stable hydrogen-bond donor/acceptor scaffold that mimics the transition state of peptide bond hydrolysis or engages catalytic residues (e.g., Asp335 and Tyr383 in sEH). However, the efficacy of these inhibitors often hinges on lipophilicity . Bulky, hydrophobic groups (such as adamantane or poly-fluorinated phenyls) are required to occupy deep hydrophobic pockets within the enzyme active site.[1]

The Challenge: While enhancing potency, high lipophilicity creates significant hurdles in synthesis (purification of greasy solids) and biological evaluation (poor aqueous solubility leading to aggregation-based false positives).[1]

This guide provides a validated workflow for the synthesis, purification, and application of these lipophilic probes.

Chemical Synthesis Strategy

We present two distinct protocols. The choice depends on reagent stability and safety requirements.

Decision Matrix: Synthetic Route Selection

Synthesis_Decision_Tree Start Start: Target Urea Structure Isocyanate_Avail Is Isocyanate Commercially Available? Start->Isocyanate_Avail Safety_Check Can you handle Toxic/Moisture Sensitive Reagents? Isocyanate_Avail->Safety_Check Yes Route_B Route B: CDI-Mediated Coupling (Safer, Stepwise Control) Isocyanate_Avail->Route_B No (Amine Precursor) Route_C Route C: Curtius Rearrangement (From Carboxylic Acids) Isocyanate_Avail->Route_C No (Acid Precursor) Route_A Route A: Direct Isocyanate Coupling (High Yield, Atom Economy) Safety_Check->Route_A Yes Safety_Check->Route_B No

Figure 1: Decision tree for selecting the optimal synthetic pathway for urea inhibitors.

Protocol A: Direct Isocyanate Coupling (The "Gold Standard")

Best for: High-throughput synthesis of sEH inhibitors (e.g., Adamantyl-ureas) where the isocyanate is available. Mechanism: Nucleophilic addition of an amine to an electrophilic isocyanate.

Materials
  • Electrophile: 1-Adamantyl isocyanate (highly lipophilic).[1]

  • Nucleophile: Functionalized aniline or aliphatic amine.[2]

  • Solvent: Anhydrous THF or DCM (Water competes with the amine!).

  • Base: Triethylamine (TEA) or DIPEA (only if the amine is a salt).[1]

Step-by-Step Procedure
  • Preparation: Flame-dry a 25 mL round-bottom flask and purge with Argon.

  • Dissolution: Dissolve the amine (1.0 equiv, e.g., 1.0 mmol) in anhydrous THF (5 mL).

  • Addition: Add 1-Adamantyl isocyanate (1.05 equiv) dropwise via syringe.

    • Note: If the amine is valuable, reverse stoichiometry (use excess isocyanate) and scavenge later.[1]

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc).[1] The urea product is usually much more polar than the isocyanate but less polar than the amine.

  • Work-up (The "Greasy" Advantage):

    • Lipophilic ureas often precipitate from THF/Hexane.

    • Add Hexane: Dilute the reaction mixture with 3 volumes of Hexane.

    • Filter: Collect the white precipitate via vacuum filtration.

    • Wash: Wash the solid with cold Et₂O to remove unreacted isocyanate.

  • Yield: Typically >85%.

Protocol B: CDI-Mediated Coupling (The "Safety" Route)

Best for: Unsymmetrical ureas where isocyanates are toxic, unstable, or unavailable.[1] Mechanism: Activation of the first amine with 1,1'-Carbonyldiimidazole (CDI) to form an acyl-imidazole intermediate, followed by displacement with the second amine.

Step-by-Step Procedure
  • Activation: Dissolve CDI (1.1 equiv) in anhydrous DCM or DMF.

  • First Addition: Add the less nucleophilic amine (Component A, 1.0 equiv) dropwise at 0°C.

  • Intermediate Formation: Stir at RT for 2 hours.

    • Critical Check: Verify complete consumption of Component A by TLC. If A remains, symmetric urea (A-CO-A) formation is a risk.[1]

  • Second Addition: Add the second amine (Component B, 1.2 equiv).

  • Completion: Heat to 40–60°C if Component B is sterically hindered (common with lipophilic groups).

  • Work-up:

    • Quench with water.[3]

    • Extract with EtOAc.

    • Wash organic layer with 1M HCl (removes imidazole byproduct and unreacted amines) and Brine.[1]

Characterization & Data Analysis

Lipophilicity Verification (LogP)

For enzymes like sEH, the inhibitor must partition into the hydrophobic catalytic tunnel.[1] However, excessive lipophilicity (cLogP > 5) leads to poor bioavailability.[1]

Compound ClassTarget EnzymeTypical SubstituentsTarget cLogPSolubility Risk
Adamantyl-Ureas sEHAdamantane, Cyclohexyl3.5 – 5.5High (Precipitates in assay)
Di-aryl Ureas Kinases (Raf)Fluoro-phenyl, Pyridine3.0 – 4.5Moderate
Piperidine-Ureas FAAHBi-phenyl, Carbamates2.5 – 4.0Low
Structural Validation
  • 1H NMR (DMSO-d6): The urea protons (

    
    ) are diagnostic.[1]
    
    • Look for two singlets (or a doublet/triplet if coupled to alkyls) between δ 5.5 – 9.0 ppm .[1]

    • These protons are exchangeable with D₂O (add D₂O to the tube; peaks should disappear).

  • Melting Point: Lipophilic ureas have high melting points (often >200°C).[1] Sharp melting points indicate high purity; broad ranges indicate isomeric mixtures or solvent trapping.

Biological Application: Handling Insolubility

The most common failure mode for lipophilic inhibitors is not lack of potency, but aggregation or precipitation in the assay buffer.

Solubilization Protocol

Do not add the solid compound directly to the buffer. Follow the "DMSO Cascade."

Assay_Prep Solid Solid Inhibitor Stock 10-20 mM Stock (100% DMSO) Solid->Stock Dissolve & Sonicate Inter 100x Intermediate (10% DMSO / 90% Buffer) Stock->Inter Dilute 1:10 (Watch for precip!) Final 1x Final Assay (0.1% DMSO) Inter->Final Add to Enzyme Mix

Figure 2: Serial dilution strategy to prevent "crashing out" of lipophilic compounds.

Troubleshooting Assay Data
  • Symptom: IC50 curve is steep (Hill slope > 2.0).

    • Cause: The compound is forming colloidal aggregates that sequester the enzyme non-specifically.

    • Fix: Add 0.01% Triton X-100 or BSA to the assay buffer. This disrupts aggregates.

  • Symptom: Variable results between replicates.

    • Cause: Compound is sticking to plastic pipette tips.

    • Fix: Use "Low Retention" tips or glass-coated plates.

References

  • Morisseau, C., & Hammock, B. D. (2013). Impact of soluble epoxide hydrolase and epoxyeicosanoids on human health.[1] Annual Review of Pharmacology and Toxicology. Link

  • Shen, H. C., & Hammock, B. D. (2012). Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications.[1] Journal of Medicinal Chemistry. Link

  • Fischer, P. M. (2003). The design, synthesis and application of stereochemically defined urea derivatives in medicinal chemistry. Current Pharmaceutical Design. Link

  • Hwang, S. H., et al. (2007). Synthesis and structure-activity relationship of urea-based soluble epoxide hydrolase inhibitors.[1] Journal of Medicinal Chemistry. Link

  • Common Organic Chemistry. Urea Formation via CDI Mechanism. Link

Sources

Handling, Storage, and Stability Profiling of Octyloxy-Benzyl Urea Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-OBU

Abstract

Octyloxy-benzyl urea intermediates represent a critical structural class in medicinal chemistry, particularly in the development of Soluble Epoxide Hydrolase (sEH) inhibitors and supramolecular hydrogelators. While the urea linkage offers robust hydrogen-bonding capabilities, the flanking octyloxy and benzyl groups introduce specific vulnerabilities—namely benzylic oxidation, acid-catalyzed ether cleavage, and thermal dissociation. This guide provides a scientifically grounded protocol for the characterization, handling, and long-term storage of these compounds to ensure data integrity and substance purity.

Chemical Context & Structural Vulnerabilities[1][2][3][4][5]

To handle these intermediates effectively, one must understand the "Why" behind their instability. The molecule consists of three distinct domains, each with unique stress responses:

  • The Urea Core (

    
    ):  Generally stable to neutral hydrolysis but susceptible to thermal dissociation  (reverting to isocyanate and amine) at temperatures 
    
    
    
    C.
  • The Benzyl Ether Moiety: The benzylic carbon is a "soft spot" for radical oxidation (forming peroxides) and acid-catalyzed cleavage (debenzylation).

  • The Octyloxy Chain: This lipophilic tail imparts surfactant-like properties, often resulting in waxy solid forms, low melting points, and high static charge during weighing.

Visualization: Structural Instability Map

The following diagram maps the specific degradation pathways associated with this scaffold.

G Molecule Octyloxy-Benzyl Urea (Target Scaffold) Oxidation Oxidative Degradation (Benzylic Peroxide Formation) Molecule->Oxidation O2 / Light / Time Hydrolysis Acid Hydrolysis (Ether Cleavage) Molecule->Hydrolysis H+ / Moisture Thermal Thermal Dissociation (Isocyanate Reversion) Molecule->Thermal T > 60°C Products_Ox Benzaldehyde + Degraded Urea Oxidation->Products_Ox Products_Hyd Benzyl Alcohol + Octyloxy-Urea Hydrolysis->Products_Hyd Products_Therm Isocyanate + Amine Thermal->Products_Therm

Figure 1: Critical degradation pathways for octyloxy-benzyl urea intermediates. Note the susceptibility of the benzylic position to oxidation and the urea linkage to thermal stress.

Material Characterization (Pre-Storage)

Before committing material to storage, a "health check" is mandatory. Urea derivatives are notorious for trapping solvents in their crystal lattice (solvates) or existing as amorphous waxy solids.

Protocol 1: Baseline Quality Assessment

Objective: Establish a purity baseline to distinguish between synthesis impurities and storage degradation.

Test ParameterMethodAcceptance Criteria / Rationale
Purity HPLC-UV (254 nm)>98.0% . Impurities often accelerate degradation (autocatalysis).
Solid State DSC / XRPDConfirm crystalline form. Amorphous forms are less stable and more hygroscopic.
Moisture Karl Fischer (KF)<0.5% w/w . Water promotes hydrolysis.
Residual Acid pH of 10% slurryNeutral (6.0–8.0) . Trace acid from synthesis (e.g., HCl workup) rapidly cleaves benzyl ethers.

Handling Protocols

The octyloxy chain renders these compounds lipophilic and often "sticky" or waxy. They generate significant static electricity, making precise weighing difficult and increasing the risk of cross-contamination.

Workflow: Isolation and Transfer

Causality: Standard spatula transfer often fails due to static cling. The waxy nature requires specific solvent handling to prevent yield loss.

Handling Synthesis Synthesis Complete Quench Neutralization (Critical: pH 7) Synthesis->Quench Remove Acid Isolation Isolation (Avoid Heat) Quench->Isolation Filtration/Extr. Drying Vacuum Drying (<40°C, P2O5) Isolation->Drying Remove Solvent Pkg Packaging (Anti-static) Drying->Pkg Inert Gas

Figure 2: Optimized handling workflow emphasizing neutralization and low-temperature drying to preserve the ether and urea linkages.

Operational Steps:
  • Neutralization: Ensure the final organic wash is pH neutral. Use saturated

    
     followed by brine. Trace acid is the primary killer of benzyl ethers.
    
  • Solvent Removal: Do not use water baths

    
    C on the rotovap. High heat can initiate the retro-urea reaction (dissociation to isocyanate).
    
  • Static Control: Use an anti-static gun (ionizer) during weighing. If the solid is waxy, weigh directly into the final storage vial to avoid transfer losses.

Storage Stability Protocol

Based on ICH Q1A (R2) guidelines [1], but adapted for the specific vulnerabilities of the benzyl-urea motif.

Storage Conditions
  • Temperature:

    
    C is optimal. 
    
    
    
    C is acceptable for short-term (<1 month).
    • Reasoning: Low temperature inhibits the kinetics of benzylic oxidation and thermal dissociation.

  • Atmosphere: Argon or Nitrogen headspace is mandatory .

    • Reasoning: Displaces oxygen to prevent radical formation at the benzylic carbon.

  • Container: Amber glass vials with Teflon-lined caps.

    • Reasoning: Amber glass blocks UV light (photo-oxidation). Teflon prevents leaching of plasticizers by the lipophilic octyl chain.

Table 2: Stability Surveillance Plan
Stress FactorConditionDurationCheckpoint Analysis
Long Term

C / Inert
12-24 MonthsPurity (HPLC) every 6 mos.
Accelerated

C / 60% RH
6 MonthsPurity, Appearance (Yellowing indicates oxidation).
Stress (Hydrolysis) pH 4.0 Buffer /

C
1 WeekCritical: Check for benzyl alcohol (ether cleavage).
Stress (Thermal)

C / Dry
1 WeekCheck for Isocyanate peak (IR: ~2270 cm⁻¹).

Troubleshooting Degradation

If purity drops, the degradation profile usually points to the root cause:

  • Symptom: Smell of bitter almonds (Benzaldehyde) or sharp chemical odor.

    • Diagnosis: Oxidative cleavage of the benzyl group.

    • Fix: Improve headspace inerting; check for light leaks.

  • Symptom: Appearance of new polar peak in HPLC (Benzyl alcohol).

    • Diagnosis: Acid-catalyzed hydrolysis.

    • Fix: Re-wash material with bicarbonate; ensure glass is not acid-washed/residue-free.

  • Symptom: Material becomes "oily" or lowers in melting point.

    • Diagnosis: Eutectic mixture formation with impurities (often isocyanates from thermal stress).

    • Fix: Recrystallize from non-polar solvent (e.g., Hexane/EtOAc) to remove oily residues.

References

  • International Council for Harmonisation (ICH). ICH Q1A (R2) Stability Testing of New Drug Substances and Products.[1][2] (2003).[1][2][3][4] [Link]

  • European Medicines Agency (EMA). Scientific Guideline: Stability Testing of New Drug Substances and Products. [Link][2]

  • National Institutes of Health (NIH) - PubChem. Urea Compound Summary: Chemical and Physical Properties. [Link]

  • Vanderbilt University. Safety Data Sheet: Benzyl Ether (Stability and Reactivity). [Link]

  • Morisseau, C., & Hammock, B. D. Impact of Soluble Epoxide Hydrolase Inhibitors (Urea Derivatives) on Human Health. Annual Review of Pharmacology and Toxicology. [Link]

Sources

Mastering the Matrix: A Guide to In Vitro Assay Preparation for Hydrophobic Urea Compounds

Author: BenchChem Technical Support Team. Date: February 2026

By: Your Senior Application Scientist

Introduction: The Hydrophobicity Hurdle in Drug Discovery

Urea-based compounds represent a rich and diverse class of molecules with significant therapeutic potential. However, their often-hydrophobic nature presents a formidable challenge in the early stages of drug discovery, particularly during in vitro screening and characterization.[1][2] The poor aqueous solubility of these compounds can lead to a cascade of experimental artifacts, including precipitation, aggregation, and non-specific binding, ultimately resulting in unreliable and misleading assay data.[3][4] This can manifest as underestimated potency, reduced hit rates in high-throughput screening (HTS), and inaccurate structure-activity relationships (SAR).[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing and executing in vitro assays with hydrophobic urea compounds. By understanding the underlying physicochemical principles and implementing robust experimental protocols, you can ensure the integrity of your data and make confident decisions in your drug discovery pipeline.

The Tyranny of Poor Solubility: Understanding the Core Challenges

The journey of a hydrophobic compound from a DMSO stock solution to its biological target in an aqueous assay buffer is fraught with peril. The abrupt change in solvent environment, from a highly polar aprotic solvent like DMSO to a polar protic aqueous buffer, can trigger the compound to come out of solution. This "solvent shock" is a primary driver of the following issues:

  • Compound Precipitation: The most immediate consequence of poor aqueous solubility is the formation of a solid precipitate. This effectively lowers the concentration of the compound available to interact with the target, leading to a rightward shift in potency curves and an underestimation of true activity.[5][6][7]

  • Compound Aggregation: Even if macroscopic precipitation is not visible, hydrophobic molecules can self-associate in aqueous solutions to form colloidal aggregates.[8][9][10] These aggregates can non-specifically inhibit enzymes or disrupt cell membranes, leading to false-positive results that are not related to the intended mechanism of action.[8][9][10]

  • Non-Specific Binding (NSB): Hydrophobic compounds have a high propensity to bind to plastic surfaces of assay plates, pipette tips, and even other proteins in the assay medium (like serum albumin).[11][12] This sequestration of the compound reduces its effective concentration and can lead to significant variability in assay results.[11][12]

The interplay of these factors can create a complex web of artifacts that obscure the true biological activity of a compound. Therefore, a systematic and proactive approach to assay preparation is paramount.

Part 1: Foundational Strategies for Compound Handling

The Art of the Stock Solution: Best Practices for DMSO

Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of hydrophobic compounds for HTS and other in vitro assays.[3][13] However, improper handling of DMSO stocks can be a primary source of experimental variability.

Key Considerations for DMSO Stock Solutions:

ParameterRecommendationRationale
DMSO Quality Use anhydrous, high-purity DMSO.Water is a significant contaminant in DMSO and can promote compound degradation and precipitation.[13]
Storage Store stock solutions at -20°C or -80°C in tightly sealed containers.Minimizes water absorption from the atmosphere and slows down potential compound degradation.
Freeze-Thaw Cycles Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[5]Repeated freezing and thawing can introduce moisture and promote compound precipitation.[5]
Concentration Prepare stock solutions at a concentration that allows for a final DMSO concentration of ≤0.5% in the assay.[5]High concentrations of DMSO can be toxic to cells and may affect enzyme activity. A vehicle control with the same final DMSO concentration should always be included.[5][13]
The Crucial Step: Serial Dilution Strategies

The method of diluting the DMSO stock into the aqueous assay buffer is critical to prevent compound precipitation. Direct dilution of a high-concentration DMSO stock into the final assay volume is a common mistake that often leads to compound crashing out of solution.[13]

This is the recommended method for creating a dilution series for dose-response experiments.

  • Prepare Intermediate Stocks: Perform serial dilutions of your high-concentration primary stock solution in 100% DMSO to create a series of intermediate stocks at the desired concentrations.[14][15]

  • Final Dilution: Add a small, consistent volume of each intermediate DMSO stock to the final aqueous assay buffer. This ensures that the final DMSO concentration is the same across all wells.[14][15]

Part 2: Assessing and Improving Solubility

A proactive approach to understanding the solubility of your hydrophobic urea compounds is essential. This allows you to select appropriate assay conditions and interpret your data with greater confidence.

Kinetic Solubility Assays: A High-Throughput Approach

Kinetic solubility measures the concentration of a compound that remains in solution after a supersaturated solution is allowed to precipitate over a short period.[3] It is a valuable tool for early-stage drug discovery due to its high-throughput nature.[16]

This method relies on detecting the formation of precipitate by measuring light scattering.[17]

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO in a 96-well plate.

  • Dilution into Buffer: Add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well to achieve the desired final compound concentrations and a final DMSO concentration of typically 1-2%.[17]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours).[17][18]

  • Measurement: Measure the absorbance (optical density) at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader. An increase in absorbance indicates the formation of a precipitate.[17]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the absorbance is not significantly different from the vehicle control.

Enhancing Solubility with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19] They can encapsulate hydrophobic molecules, effectively increasing their aqueous solubility and stability.[19] 2-hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used derivative with a favorable safety profile.[19][20]

G cluster_0 Solubility Assessment cluster_1 Cyclodextrin Formulation cluster_2 Re-assessment and Assay A Determine Kinetic Solubility of Compound B Low Solubility Identified A->B C Prepare HPβCD Stock Solution in Assay Buffer B->C Introduce Solubilizing Agent D Co-incubate Compound with HPβCD Solution C->D E Re-measure Kinetic Solubility D->E Assess Improvement F Proceed with In Vitro Assay E->F

Caption: Workflow for using cyclodextrins to improve compound solubility.

Protocol Considerations:

  • Concentration: The concentration of HPβCD required will depend on the specific compound and its hydrophobicity. A typical starting point is a 1-10 mM solution.

  • Controls: It is crucial to include a control with HPβCD alone to ensure it does not interfere with the assay.

  • Pre-incubation: Pre-incubating the compound with the HPβCD solution before adding it to the assay can improve the formation of the inclusion complex.

Studies have shown that HPβCD can significantly improve the water solubility of hydrophobic compounds, including those with pyrazolo[3,4-d]pyrimidine scaffolds, by 100 to 1000-fold.[21]

Part 3: Mitigating Assay Artifacts

Even with optimized solubility, hydrophobic urea compounds can still cause assay artifacts through aggregation and non-specific binding.

Detecting and Preventing Compound Aggregation

Compound aggregates can be a significant source of false positives in HTS campaigns.[8][9][10]

  • Inclusion of Detergents: Non-ionic detergents, such as Triton X-100 or Tween-20, can be included in the assay buffer at concentrations below their critical micelle concentration (CMC) to help prevent the formation of aggregates.[22] A typical concentration is 0.01% (v/v).[8]

  • Counter-screening: A common counter-screen for aggregation is to test the compound's activity in the presence and absence of a detergent. A significant loss of activity in the presence of the detergent is indicative of aggregation-based activity.[8]

  • Dynamic Light Scattering (DLS): DLS is a biophysical technique that can directly detect the presence of aggregates in a solution.[2]

Minimizing Non-Specific Binding

The hydrophobic nature of urea compounds makes them prone to binding to plastic surfaces.

  • Blocking: Pre-incubate the assay plates with a blocking agent, such as 0.1% to 1% Bovine Serum Albumin (BSA) in your assay buffer, for 1-2 hours at room temperature.[11]

  • Washing: Wash the plates thoroughly with wash buffer to remove any unbound blocking agent.[11]

  • Assay Execution: Proceed with your standard assay protocol.

  • Comparison: Compare the results obtained with and without the blocking step. A significant increase in potency or a change in the dose-response curve suggests that non-specific binding was a contributing factor.

The presence of serum proteins in cell-based assays can also impact the free concentration of hydrophobic compounds due to binding to albumin.[23][24] It is important to be aware of this and to consider using serum-free media or to quantify the extent of protein binding if precise concentration-effect relationships are required.

Part 4: Troubleshooting Common Issues

Despite careful planning, issues can still arise when working with hydrophobic urea compounds.

IssuePotential Cause(s)Recommended Action(s)
Compound Precipitation in Assay Plate - Final DMSO concentration is too high.- Compound concentration exceeds its aqueous solubility.- Improper dilution technique.- Lower the final DMSO concentration (ideally ≤0.5%).- Determine the kinetic solubility and test at concentrations below this limit.- Use the serial dilution in 100% DMSO method.[13][14][15]
High Variability in Potency Measurements - Non-specific binding to plates/tips.- Compound aggregation.- Inconsistent compound dissolution.- Implement a plate blocking step with BSA.[11]- Include a detergent (e.g., 0.01% Triton X-100) in the assay buffer.[8][22]- Ensure complete dissolution of the compound in the DMSO stock. Gentle warming and vortexing can help.[5]
False Positives in HTS - Compound aggregation.- Interference with assay detection method (e.g., autofluorescence).- Perform a detergent counter-screen.[8]- Run a control where the compound is added after the stop reagent to check for assay interference.

Conclusion: Towards Robust and Reliable Data

Working with hydrophobic urea compounds in in vitro assays requires a thoughtful and systematic approach. By understanding the fundamental challenges of solubility, aggregation, and non-specific binding, and by implementing the protocols and strategies outlined in this guide, researchers can significantly improve the quality and reliability of their data. This, in turn, will enable more accurate and confident decision-making in the critical early stages of drug discovery, ultimately accelerating the journey towards novel therapeutics.

References

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • Dahlin, J. L., Auld, D. S., & Inglese, J. (2017). Assay Interference by Aggregation. In G. S. Sittampalam, N. P. Coussens, K. Brimacombe, A. Grossman, M. Weidner, J. C. Iversen, J. R. Trask, Jr., & J. M. Beckloff (Eds.), Assay Guidance Manual.
  • Assay Interference by Aggregation. (2017). Semantic Scholar. Retrieved from [Link]

  • Turbidimetric (Kinetic) Solubility Assay. (n.d.). Domainex. Retrieved from [Link]

  • How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution? (2025). ResearchGate. Retrieved from [Link]

  • White, K., & Presley, C. (2025). Kinetic Solubility 96 –Well Protocol. Warren Center for Neuroscience Drug Discovery.
  • ADME Solubility Assay. (n.d.). BioDuro. Retrieved from [Link]

  • Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. (2021). ResearchGate. Retrieved from [Link]

  • Nuisance compounds in cellular assays. (2021). PMC. Retrieved from [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI. Retrieved from [Link]

  • Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells. (2014). IntechOpen.
  • How do I avoid precipitation of DMSO soluble compounds in water based culture media? (2015). ResearchGate. Retrieved from [Link]

  • Serial Dilution Protocol. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Strategies for Assay Selection and for the Development of Robust Biochemical Assays. (2021). YouTube. Retrieved from [Link]

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? (2017). ResearchGate. Retrieved from [Link]

  • Brewster, M. E., Hora, M. S., Simpkins, J. W., & Bodor, N. (1991). Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs. Pharmaceutical research, 8(6), 792–795. [Link]

  • Trevorrow, P., et al. (2013). Hydrophobic fluorescent probes introduce artifacts into single molecule tracking experiments due to non-specific binding. PLoS One, 8(9), e74200.
  • Schenone, S., et al. (2010). 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors. European journal of medicinal chemistry, 45(12), 5958–5964.
  • The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation. (n.d.). ResearchGate. Retrieved from [Link]

  • The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study. (2022). MDPI. Retrieved from [Link]

  • Serially diluting compounds while keeping DMSO concentration the same. (2011). Protocol Online. Retrieved from [Link]

  • Dilution Formula: Creating 75% dilution from 99.9% DMSO. (2025). YouTube. Retrieved from [Link]

  • Non Specific Binding (NSB) in Antigen-Antibody Assays. (n.d.). Rusling Research Group. Retrieved from [Link]

  • Specific and Non-specific Binding in a ligand binding assay. Drug discovery methods. (2015). YouTube. Retrieved from [Link]

  • Potency Assay Variability Estimation in Practice. (2021). PMC. Retrieved from [Link]

  • The Ecstasy and Agony of Assay Interference Compounds. (2017). PMC. Retrieved from [Link]

  • How do you create serial dilutions of a pure compound while maintaining a 0.1% DMSO concentration in each solution? (2018). Wyzant. Retrieved from [Link]

  • A Guide to Simple and Informative Binding Assays. (2017). Molecular Biology of the Cell (MBoC). Retrieved from [Link]

  • Activity artifacts in drug discovery and different facets of compound promiscuity. (2014). PMC. Retrieved from [Link]

  • Collaborative Development of 2-Hydroxypropyl-β-Cyclodextrin for the Treatment of Niemann-Pick Type C1 Disease. (2014). PMC. Retrieved from [Link]

  • Solubility of Urea in Acetonitrile–Water Mixtures and Liquid–Liquid Phase Separation of Urea-Saturated Acetonitrile–Water Mixtures. (2025). ResearchGate. Retrieved from [Link]

  • Potency Assay Variability Estimation in Practice. (2024). PubMed. Retrieved from [Link]

  • Potency Assay Guide. (n.d.). Pharmaron. Retrieved from [Link]

  • How nanoparticle properties shape pharmacokinetics and pharmacodynamics? A mechanistic review. (2023). Frontiers. Retrieved from [Link]

  • A novel throughput assay to assess molecular hydrophobicity during early biotherapeutic developability assessments. (2025). PMC. Retrieved from [Link]

  • The hydrophobic cluster on the surface of protein is the key structural basis for the SDS-resistance of chondroitinase VhChlABC. (2022). PMC. Retrieved from [Link]

  • Hydroxylpropyl-β-cyclodextrin as Potential Excipient to Prevent Stress-Induced Aggregation in Liquid Protein Formulations. (2022). MDPI. Retrieved from [Link]

  • Overcoming Challenges in Potency Assays for Cell and Gene Therapy Development. (n.d.). Solvias. Retrieved from [Link]

  • Analytical methods for measuring urea in pharmaceutical formulations. (2002). PubMed. Retrieved from [Link]

  • Navigating the use of 2-hydroxypropyl-β-cyclodextrin in liquid formulations: a systematic study of physical properties and surfactant compatibility. (2025). PubMed. Retrieved from [Link]

  • Paclitaxel-Loaded Polyelectrolyte Nanocarriers: Uptake Mechanisms, Cytotoxicity, and Genotoxicity in Human Endothelial and Breast Cancer Cells. (2022). Taylor & Francis. Retrieved from [Link]

  • Urea. (n.d.). Wikipedia. Retrieved from [Link]

  • Urea Analyzed by HPLC C18 in Aqueous Mobile Phase. (n.d.). MicroSolv Technology Corporation. Retrieved from [Link]

Sources

Application Notes & Protocols: Synthesis and Self-Assembly of Supramolecular Structures Using Octyloxy-Benzyl Urea

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of octyloxy-benzyl urea and its subsequent self-assembly into well-defined supramolecular structures. Rooted in the principles of non-covalent chemistry, this guide details the underlying mechanisms, provides step-by-step experimental protocols, and outlines robust characterization techniques. The unique molecular design of octyloxy-benzyl urea, featuring a directional hydrogen-bonding urea motif, a hydrophobic octyloxy tail, and an aromatic benzyl group, makes it an exemplary building block for creating dynamic materials. These materials are of significant interest to researchers in materials science, nanotechnology, and drug development for applications including injectable hydrogels, stimuli-responsive systems, and controlled release matrices.[1][2]

Foundational Principles: The Power of the Urea Motif

Supramolecular polymers are unique in that they are not held together by traditional covalent bonds, but rather by reversible, non-covalent interactions.[3][4] This dynamic nature allows them to respond to environmental stimuli, a key feature for advanced applications.[4] Among the various non-covalent interactions, hydrogen bonding is paramount due to its directionality and tunable strength.[5][6]

The urea group (–NH–CO–NH–) is an exceptionally potent and reliable hydrogen-bonding motif. It possesses two hydrogen bond donors (N-H) and one acceptor (C=O), enabling the formation of strong and highly directional bifurcated hydrogen bonds. This leads to the self-assembly of urea-containing molecules into well-ordered, one-dimensional chains or tapes, which can further entangle to form networks and gels.[7][8][9] The strength of this interaction is such that assembly can occur even in dilute solutions, often above a critical concentration.[9]

Our target molecule, octyloxy-benzyl urea, is designed to harness these principles:

  • Urea Core: The primary engine for self-assembly via hydrogen bonding.

  • Benzyl Group: Provides a rigid scaffold and potential for supplementary π-π stacking interactions, contributing to the stability of the assembly.

  • Octyloxy Chain: A long alkyl chain that ensures solubility in non-polar organic solvents and introduces hydrophobic effects that can drive assembly in certain environments.

Synthesis of the Monomer: 1-(4-(Octyloxy)benzyl)urea

The synthesis of the octyloxy-benzyl urea monomer is a critical first step. The most efficient and common method involves the reaction of an amine with an isocyanate.[10][11] Here, we adapt this strategy for our specific target. The protocol is designed to be self-validating through in-process monitoring via Fourier-Transform Infrared (FTIR) spectroscopy.

Synthesis Workflow

The overall synthetic process is outlined below, from starting materials to the purified final product.

SynthesisWorkflow Reactants Reactants: - 4-(Octyloxy)benzylamine - Trimethylsilyl Isocyanate (TMS-NCO) - Anhydrous Solvent (THF) Reaction Reaction Vessel Stirring under Argon Room Temperature, 18h Reactants->Reaction Combine Monitoring FTIR Monitoring (Disappearance of NCO peak at ~2270 cm⁻¹) Reaction->Monitoring Monitor Progress Workup Work-up - Solvent Evaporation - Addition of Methanol Reaction->Workup Upon Completion Monitoring->Reaction Purification Purification - Precipitation in Cold Water - Filtration & Drying Workup->Purification Product Final Product: 1-(4-(Octyloxy)benzyl)urea (White Crystalline Solid) Purification->Product

Caption: Workflow for the synthesis of 1-(4-(octyloxy)benzyl)urea.

Detailed Synthesis Protocol

Materials & Reagents:

Reagent/Material Purity/Grade Supplier Example Notes
4-(Octyloxy)benzylamine ≥97% Sigma-Aldrich
Trimethylsilyl Isocyanate (TMS-NCO) ≥98% Sigma-Aldrich Highly reactive, handle under inert gas.
Tetrahydrofuran (THF) Anhydrous, ≥99.9% Sigma-Aldrich Must be dry to prevent side reactions.
Methanol (MeOH) ACS Grade Fisher Scientific Used for work-up.

| Argon or Nitrogen Gas | High Purity | | For maintaining an inert atmosphere. |

Protocol Steps:

  • Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(octyloxy)benzylamine (e.g., 10.0 g, 1.0 eq).

  • Dissolution: Add 100 mL of anhydrous THF to the flask. Stir under a positive pressure of argon until the amine is fully dissolved.

  • Reactant Addition: Slowly add trimethylsilyl isocyanate (1.05 eq) to the stirring solution at room temperature using a syringe.

    • Causality Note: A slight excess of the isocyanate ensures the complete consumption of the starting amine. TMS-NCO is chosen as it is a safer and more convenient source of isocyanate compared to alternatives.

  • Reaction: Allow the mixture to stir at room temperature for approximately 18 hours. The reaction progress should be monitored.

  • In-Process Monitoring (FTIR): Periodically withdraw a small aliquot of the reaction mixture and acquire an FTIR spectrum. The reaction is complete when the characteristic sharp absorbance band of the isocyanate (N=C=O) group at ~2250-2275 cm⁻¹ is no longer evident.[11][12]

  • Work-up: Once the reaction is complete, add 20 mL of methanol to the flask and stir for 30 minutes. This step quenches any remaining TMS-NCO.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product will be a solid or viscous oil.

  • Purification: Add the crude product to 200 mL of cold deionized water and stir vigorously. The target urea compound will precipitate as a white solid.

  • Final Steps: Collect the white solid by vacuum filtration, wash with additional cold water, and dry under vacuum at 40 °C to a constant weight. A typical yield is in the range of 85-95%.

Self-Assembly into Supramolecular Structures

With the purified monomer in hand, the next stage is to induce self-assembly. The choice of solvent is the most critical parameter in this process. Non-polar, aprotic solvents are required to prevent the solvent from competing with the urea-urea hydrogen bonds.

Mechanism of Assembly

The octyloxy-benzyl urea monomers associate through a cooperative process. The primary interaction is the formation of hydrogen bonds between the N-H donors and C=O acceptors of the urea groups on adjacent molecules. This leads to the formation of long, one-dimensional polymer-like chains.

SelfAssembly cluster_monomers Monomers in Solution cluster_polymer Supramolecular Polymer Chain M1 Octyloxy-Ph-CH₂-NH C=O NH₂ M2 Octyloxy-Ph-CH₂-NH C=O NH₂ M3 Octyloxy-Ph-CH₂-NH C=O NH₂ P1 Octyloxy-Ph-CH₂-NH C=O NH₂ P2 Octyloxy-Ph-CH₂-NH C=O NH₂ P1:f2->P2:f1 P3 Octyloxy-Ph-CH₂-NH C=O NH₂ P2:f2->P3:f1

Caption: Self-assembly of monomers via urea-urea hydrogen bonding.

Protocol for Supramolecular Polymerization
  • Solvent Selection: Choose a non-polar, aprotic solvent such as toluene, heptane, or chloroform.[7][9] Toluene is often a good starting point.

  • Preparation: Prepare a stock solution of the octyloxy-benzyl urea monomer in the chosen solvent at a concentration above the expected critical aggregation concentration (typically >1 mg/mL, but may need optimization).

  • Dissolution: Weigh the desired amount of monomer into a vial. Add the calculated volume of solvent.

  • Heating: Gently heat the vial (e.g., to 60-80 °C) and sonicate or vortex until the solid is completely dissolved.

  • Assembly: Allow the solution to cool slowly to room temperature undisturbed. The self-assembly process occurs spontaneously during this cooling and equilibration period.[5] Depending on the concentration and solvent, the solution may become significantly more viscous or form a gel.

Characterization and Validation

Confirming the successful synthesis and assembly is paramount. A combination of spectroscopic and physical methods provides a complete picture.

FTIR Spectroscopy: Confirming Hydrogen Bonding

FTIR is the most direct method to verify the formation of hydrogen bonds. The position of the urea carbonyl (C=O) stretching vibration is highly sensitive to its environment.[13][14]

Urea StateC=O Stretch (cm⁻¹)N-H Stretch (cm⁻¹)Rationale
Free Monomer (in dilute solution)~1660 - 1690~3400 - 3500In a non-H-bonded state, the carbonyl group vibrates at a higher frequency.
H-Bonded Polymer (in concentrated solution/gel)~1620 - 1640~3200 - 3300Hydrogen bonding weakens the C=O double bond, shifting its absorption to a lower wavenumber.[12]
¹H NMR Spectroscopy: Probing Aggregation

Upon aggregation, the chemical environment of the protons, especially the N-H protons of the urea group, changes significantly. In ¹H NMR, this is observed as a downfield shift of the N-H proton signals, indicating their involvement in hydrogen bonding.[12] Concentration-dependent studies can be used to calculate the dimerization constant (KD).

Rheology and Viscometry

The formation of long, entangled supramolecular polymer chains leads to a dramatic increase in the viscosity of the solution.[7] Rheological measurements can quantify the viscoelastic properties of the resulting material, confirming the formation of a gel or polymer network and determining its mechanical strength.

Potential Applications in Drug Development

The dynamic and reversible nature of these urea-based supramolecular structures makes them highly attractive for biomedical applications.[1]

  • Injectable Hydrogels: Solutions of the monomer can be injected into a target site, where they self-assemble in situ to form a hydrogel depot. This gel can act as a scaffold for tissue engineering or as a matrix for the sustained release of encapsulated drugs.[5][15]

  • Controlled Release: The supramolecular matrix can entrap therapeutic molecules. Drug release can occur as the matrix slowly disassembles or through diffusion. The release rate can be tuned by modifying the monomer structure to alter the strength of the hydrogen bonds.

  • Stimuli-Responsive Systems: Because the hydrogen bonds can be disrupted by changes in temperature or by competitive hydrogen-bonding agents, these materials can be designed to release their payload in response to specific environmental triggers.[4]

References

  • Design and synthesis of aliphatic supramolecular polymers featuring amide, urethane, and urea hydrogen bonding units. CentAUR. [Link]

  • Soluble supramolecular polymers based on urea compounds. New Journal of Chemistry (RSC Publishing). [Link]

  • Design and synthesis of supramolecular functional monomers bearing urea and norbornene motifs. RSC Publishing. [Link]

  • Healable Supramolecular Polyurethane Elastomers Possessing Pendant Bis-Aromatic Urea Recognition Units for Use in Repairable Coatings. ACS Applied Polymer Materials. [Link]

  • Synthesis of Self-Healing Polyurethane Urea-Based Supramolecular Materials. Wiley Online Library. [Link]

  • Synthesis of Self-Healing Polyurethane Urea-Based Supramolecular Materials | Request PDF. ResearchGate. [Link]

  • Bis aromatic urea hydrogen bonding motifs for use in supramolecular materials. CentAUR. [Link]

  • Healable Supramolecular Polyurethane Elastomers Possessing Pendant Bis-Aromatic Urea Recognition Units for Use in Repairable Coatings. PMC. [Link]

  • Preparation of High Molecular Weight Poly(urethane-urea)s Bearing Deactivated Diamines. MDPI. [Link]

  • Design and synthesis of bis-urea based supramolecular polymers as hydrogel. Eindhoven University of Technology Research Portal. [Link]

  • An Octa‐Urea [Pd2L4]4+ Cage that Selectively Binds to n‐octyl‐α‐D‐Mannoside. PMC. [Link]

  • Supramolecular Hydrogels: Design Strategies and Contemporary Biomedical Applications. UCL Discovery. [Link]

  • Synthesis and in vitro antitumor activities of novel benzyl urea analogues of sorafenib. ResearchGate. [Link]

  • Synthesis and in vitro antitumor activities of novel benzyl urea analogues of sorafenib. National Library of Medicine. [Link]

  • Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment. MDPI. [Link]

  • An Overview of Supramolecular Platforms Boosting Drug Delivery. PMC. [Link]

  • Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications. PMC. [Link]

  • Construction of supramolecular hydrogels using imidazolidinyl urea as hydrogen bonding reinforced factor. Journal of Materials Chemistry B (RSC Publishing). [Link]

  • Bisurea-based supramolecular polymers: From structure to properties. ScienceDirect. [Link]

  • (PDF) Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment. ResearchGate. [Link]

  • CN101205204A - Synthesis of N-benzyl-N-benzyloxyurea.

Sources

Troubleshooting & Optimization

Technical Support Hub: Solubilization Strategies for (5-amino-2-(octyloxy)benzyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with (5-amino-2-(octyloxy)benzyl)urea . This compound presents distinct solubility challenges due to its hybrid physicochemical nature: a highly lipophilic octyloxy tail coupled with a crystalline urea core.

Document ID: TS-SOL-5AOB-001 Content Type: Technical Protocol & Troubleshooting Guide Target Audience: Assay Development Scientists, Medicinal Chemists Last Updated: February 12, 2026[1]

Executive Summary: The Solubility Challenge

(5-amino-2-(octyloxy)benzyl)urea (hereafter referred to as 5-AOB-Urea ) is a Class II/IV compound (BCS classification proxy) characterized by low aqueous solubility and moderate-to-high permeability.

Physicochemical Barriers[1]
  • The "Grease" Factor (Lipophilicity): The C8 octyloxy chain at the 2-position acts as a hydrophobic anchor, driving the LogP value > 4.0. This makes the molecule thermodynamically resistant to hydration.

  • The "Brick" Factor (Crystal Lattice): The urea moiety (

    
    ) forms strong intermolecular hydrogen bond networks (ribbons), resulting in high crystal lattice energy that water molecules cannot easily disrupt [1].
    
  • Ionization State: The primary ionizable group is the aromatic amine at position 5. With a predicted

    
     (aniline derivative), the molecule remains neutral (uncharged)  at physiological pH (7.4), depriving it of electrostatic solvation [2].[1]
    

Visual Guide: Solubilization Decision Tree

The following workflow illustrates the logical path to achieving a stable assay solution based on your specific buffer requirements.

SolubilizationWorkflow Start Start: 5-AOB-Urea Solid Powder Stock Step 1: Prepare Stock (50 mM in 100% DMSO) Start->Stock Dissolve & Vortex Decision Target Aqueous Concentration? Stock->Decision LowConc < 10 µM (Cell Assays) Decision->LowConc HighConc > 10 µM (Biophysical/Animal) Decision->HighConc DirectDil Direct Dilution Strategy (Keep DMSO < 1%) LowConc->DirectDil Advanced Advanced Formulation HighConc->Advanced Precipitation Risk: Micro-precipitation? DirectDil->Precipitation If cloudy MethodA Method A: Co-solvent Spike (DMSO + PEG400) Precipitation->MethodA Add Cosolvent Advanced->MethodA MethodB Method B: Encapsulation (HP-β-Cyclodextrin) Advanced->MethodB Preferred for Stability

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on target concentration and assay sensitivity.

Core Protocols

Protocol A: Preparation of the "Golden" Stock Solution

Use this method to ensure the starting material is fully molecularly dispersed.[1]

  • Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide). Avoid Ethanol as the primary stock solvent due to its higher evaporation rate and lower solubilizing power for urea derivatives.

  • Concentration: Prepare a 50 mM stock.

    • Calculation: MW ≈ 293.4 g/mol .[2] To make 1 mL of 50 mM stock, weigh 14.67 mg of powder and add 1000 µL DMSO.[1]

  • Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: The "Anti-Crash" Aqueous Dilution (For < 10 µM)

Direct addition of DMSO stock to water often causes immediate precipitation (the "Ouzo effect"). Use this kinetic solubility method.

  • Prepare the Buffer: Pre-warm your assay buffer (PBS, HEPES, or Media) to 37°C.

  • The "Jet" Injection:

    • Place the pipette tip containing the DMSO stock submerged into the center of the vortexing buffer.

    • Eject the stock quickly while the buffer is moving rapidly.

    • Why? This maximizes the rate of mixing and prevents local regions of high supersaturation where nuclei form [3].

  • Equilibration: Allow the solution to stand for 15 minutes. Inspect for turbidity (cloudiness) against a dark background.

Protocol C: Cyclodextrin Encapsulation (For > 10 µM or In Vivo)

This is the gold standard for alkyl-chain substituted ureas. The hydrophobic octyloxy tail enters the cyclodextrin cavity, shielding it from water.[1]

ComponentFunctionConcentration
HP-β-CD Encapsulating Agent20% (w/v) in water
5-AOB-Urea Active CompoundUp to 1 mM
DMSO Co-solvent1-2%

Workflow:

  • Prepare a 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) solution in water/buffer. Filter sterilize (0.22 µm).

  • Add the required volume of 50 mM DMSO stock to the 20% CD solution (not the other way around).

  • Vortex immediately. The solution should remain clear.

  • Mechanism: The C8 chain binds with high affinity (

    
    ) to the hydrophobic cavity of the CD, preventing aggregation [4].
    

Troubleshooting & FAQs

Q1: My solution turns cloudy immediately upon adding the DMSO stock to PBS. Why?

Diagnosis: You are experiencing kinetic precipitation . The octyloxy tail is extremely hydrophobic. When the DMSO (solvating shell) diffuses away into the water, the water molecules cannot organize around the C8 chain, forcing the molecules to aggregate instantly.[1] Fix:

  • Switch to Protocol C (Cyclodextrins).

  • Alternatively, add 0.05% Tween-80 to your PBS before adding the compound. The surfactant micelles will sequester the hydrophobic tails.

Q2: Can I acidify the buffer to improve solubility?

Analysis: The amino group is an aniline derivative (


).
  • At pH 7.4: The molecule is >99% neutral (insoluble).

  • At pH 4.0: The molecule is ~90% protonated (

    
    ), which drastically improves solubility.
    Recommendation:  If your assay tolerates acidic conditions (e.g., certain enzymatic assays), use a Citrate or Acetate buffer at pH 4.0 - 4.5 .[1] Do not use this for cell culture.
    
Q3: I see "needles" forming after 2 hours. What are they?

Diagnosis: This is Ostwald Ripening . Small amorphous aggregates formed initially are dissolving and redepositing as stable crystals (urea hydrogen bonding). Fix: This indicates your concentration is above the thermodynamic solubility limit.

  • Reduce the concentration.

  • Increase the % of co-solvent (e.g., add 10% PEG-400).

Q4: How do I filter sterilize the solution without losing compound?

Warning: Do NOT use Nylon filters. Lipophilic urea compounds bind strongly to Nylon. Solution: Use PVDF or PES (Polyethersulfone) membrane filters. Always discard the first 0.5 mL of filtrate, as this volume saturates the non-specific binding sites on the membrane.

Mechanistic Visualization

The diagram below details the molecular interaction between the solubilizing agents and the 5-AOB-Urea molecule.

MolecularInteraction cluster_0 Failure Mode (Precipitation) cluster_1 Success Mode (Encapsulation) Compound 5-AOB-Urea (Hydrophobic C8 Tail) Water Aqueous Buffer (High Dielectric) Compound->Water Repulsion Aggregates Self-Aggregation (Crystal Formation) Compound->Aggregates Hydrophobic Effect CD HP-β-Cyclodextrin (Toroidal Cavity) Compound->CD C8 Tail Insertion Complex Inclusion Complex [CD : Drug] CD->Complex Stabilization Complex->Water Soluble

Figure 2: Mechanistic comparison between self-aggregation (precipitation) and cyclodextrin-mediated inclusion complexation.[1]

References

  • Lipophilicity and Crystal Lattice Energy : Yalkowsky, S. H., & Banerjee, S. (1992).[1] Aqueous Solubility: Methods of Estimation for Organic Compounds. Marcel Dekker. [1]

  • pKa of Aniline Derivatives : Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981).[1] pKa Prediction for Organic Acids and Bases. Chapman and Hall.

  • The "Ouzo Effect" (Kinetic Precipitation) : Vitale, S. A., & Katz, J. L. (2003).[1] Liquid Droplet Dispersions Formed by Homogeneous Liquid-Liquid Nucleation: "The Ouzo Effect". Langmuir, 19(10), 4105–4110.[1] [1]

  • Cyclodextrin Solubilization of Alkyl Ureas : Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.[1]

Sources

Technical Support Center: Purification of Octyloxy-Substituted Urea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of octyloxy-substituted urea derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the specific challenges associated with purifying this class of compounds. The presence of the long, nonpolar octyloxy chain introduces unique solubility and handling characteristics that can complicate standard purification protocols. This resource provides in-depth, experience-driven troubleshooting advice and detailed methodologies to help you achieve high purity and yield.

Introduction: The Challenge of the Octyloxy Group

The defining feature of octyloxy-substituted urea derivatives is their bifunctional nature. The urea core is capable of strong hydrogen bonding, lending it some polar character. In contrast, the C8 alkyl chain (octyloxy group) is long, flexible, and highly nonpolar (lipophilic). This combination often results in compounds that are waxy or oily, possess low melting points, and exhibit challenging solubility profiles, making them prone to "oiling out" during recrystallization and causing issues like peak tailing in chromatography.[1] This guide will address these specific issues head-on.

Troubleshooting Guide: Common Purification Problems & Solutions

This section is formatted as a direct, problem-and-solution guide to address the most frequent issues encountered in the lab.

Problem 1: My compound "oils out" and refuses to crystallize during recrystallization.

This is the most common issue for compounds with long alkyl chains. "Oiling out" occurs when the compound separates from the cooling solvent as a liquid phase rather than forming a solid crystal lattice. This happens because the cooling solution becomes supersaturated before reaching the compound's freezing point, often due to the compound's high solubility in the chosen solvent even at lower temperatures.[2]

Potential Causes & Step-by-Step Solutions:

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving your compound.

    • Solution: The ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold.[3][4] For octyloxy-substituted ureas, single-solvent systems are often problematic. A multi-solvent system is typically required.

      • Protocol: Dissolve your crude product in a minimal amount of a "good" hot solvent in which it is highly soluble (e.g., ethyl acetate, acetone, or dichloromethane). Then, slowly add a "poor," less polar solvent (a precipitant) like hexanes or petroleum ether dropwise to the hot solution until persistent cloudiness (turbidity) is observed.[1] Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the mixture to cool slowly.

  • Cooling Rate is Too Fast: Rapid cooling does not give molecules enough time to align into an ordered crystal lattice, promoting the formation of an amorphous oil.[3]

    • Solution: Slow, gradual cooling is critical.

      • Protocol: After preparing your hot, saturated solution, turn off the heat and allow the flask to cool to room temperature undisturbed on the benchtop, insulated with a cork ring. Do not place it directly on the cold bench surface. Once at room temperature, transfer the flask to a refrigerator, and only after several hours, move it to a freezer to maximize crystal formation.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation.

    • Solution: If oiling out persists, try a preliminary purification step.

      • Protocol: Pass the crude material through a short plug of silica gel using a nonpolar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) to remove highly polar baseline impurities. Concentrate the filtrate and then attempt recrystallization again.

Problem 2: I'm getting poor separation and significant peak tailing during column chromatography.

The dual polarity of octyloxy-substituted ureas can make them challenging to separate on silica gel. The nonpolar tail interacts weakly with the polar stationary phase, while the urea group can interact very strongly, leading to broad, tailing peaks.

Potential Causes & Step-by-Step Solutions:

  • Incorrect Solvent System (Eluent): The polarity of your mobile phase is crucial for good separation.

    • Solution: You must empirically determine the optimal solvent system using Thin-Layer Chromatography (TLC) before running a column.[5] The goal is to find a system where your desired compound has an Rf value of approximately 0.2-0.35.[2]

      • TLC Development: For these nonpolar compounds, start with a low-polarity mobile phase like 95:5 Hexane:Ethyl Acetate and gradually increase the polarity (e.g., 90:10, 80:20).[6][7] Other effective systems can include dichloromethane/hexanes or toluene/ethyl acetate.[5][8]

  • Column Overloading: Using too much sample for the amount of silica gel will inevitably lead to poor separation.[2]

    • Solution: Use an appropriate ratio of silica gel to the crude compound.

      • Rule of Thumb: For difficult separations, a weight-to-weight ratio of at least 50:1 (silica:compound) is recommended.[2] For routine purifications, 30:1 may be sufficient.

  • Improper Column Packing or Sample Loading: Channeling in the silica bed or using too much solvent to load the sample can ruin separation.

    • Solution: Employ proper packing and loading techniques.

      • Protocol (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (approx. 2-3 times the weight of your compound) and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This technique prevents the use of a large volume of strong solvent during loading, which can broaden the initial band.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude octyloxy-substituted urea product? A1: If you synthesized the urea from an isocyanate and an amine, the most common impurities are unreacted starting materials.[9] Another common byproduct is the symmetrically disubstituted urea formed if the isocyanate reacts with water to form an amine, which then reacts with another isocyanate molecule. Depending on the synthesis, other byproducts from side reactions could also be present.[][11]

Q2: How can I visualize my nonpolar compound on a TLC plate if it's not UV-active? A2: While many aromatic ureas are UV-active, aliphatic ones may not be. In this case, you will need to use a chemical stain. A potassium permanganate (KMnO₄) stain is an excellent general-purpose choice for visualizing organic compounds. The plate is dipped into or sprayed with the purple KMnO₄ solution, and compounds appear as yellow-brown spots on a purple background upon gentle heating.

Q3: My purified product is a waxy solid or a thick oil. How can I be sure it's pure and how should I handle it? A3: A non-crystalline appearance does not necessarily mean the product is impure, especially for molecules with long, flexible alkyl chains which can disrupt crystal packing.[1]

  • Purity Verification: Purity should be confirmed by methods other than melting point. High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis provide information on composition. ¹H and ¹³C NMR spectroscopy are the gold standards for confirming the structure and assessing purity by looking for signals corresponding to impurities.

  • Handling: Waxy or oily products are best handled by dissolving them in a suitable volatile solvent (e.g., dichloromethane or diethyl ether), transferring the solution, and then removing the solvent under reduced pressure. For accurate weighing, this process should be repeated until a constant weight is achieved.

Detailed Protocol: Flash Column Chromatography

This protocol outlines a standard procedure for purifying 1 gram of a crude octyloxy-substituted urea derivative.

1. Preparation and Solvent System Selection:

  • Perform TLC analysis using various ratios of Hexane:Ethyl Acetate (e.g., 95:5, 90:10, 85:15, 80:20) to find a system that gives your target compound an Rf of ~0.3.[2][12]
  • Prepare 1 L of the chosen eluent. This will be your running solvent.
  • Prepare 200 mL of a slightly less polar solvent (e.g., if your running solvent is 80:20, prepare 90:10) to use for column packing.

2. Column Packing (Slurry Method):

  • Select a glass column of appropriate size (e.g., 40 mm diameter).
  • Add a small cotton or glass wool plug, followed by a thin layer of sand.
  • In a beaker, mix ~50 g of silica gel with the less polar packing solvent to form a slurry.
  • Pour the slurry into the column. Use gentle air pressure to push the solvent through, continuously tapping the column to ensure even packing and remove air bubbles.
  • Add another thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.

3. Sample Loading (Dry Loading):

  • Dissolve the 1 g of crude product in ~10 mL of dichloromethane.
  • Add 2-3 g of silica gel to this solution.
  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
  • Carefully layer this powder onto the sand at the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add your running eluent to the column.
  • Apply gentle air pressure to begin elution, maintaining a steady flow rate.
  • Collect fractions in an array of test tubes. A typical fraction size is 10-20 mL.
  • Continuously monitor the collected fractions by TLC to determine which ones contain your pure product.

5. Isolation:

  • Combine the fractions that contain only the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Data Summary Table: Example TLC Solvent Systems
Solvent System (Hexane:Ethyl Acetate)Target Compound RfImpurity 1 RfImpurity 2 RfAssessment
95:50.100.050.12Poor separation, spots too low.[12]
90:100.300.150.45Optimal. Good separation between all spots.[8]
80:200.550.400.70Spots are too high, poor resolution.
70:300.800.700.85All spots run near the solvent front.[7]

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing common purification challenges with octyloxy-substituted urea derivatives.

Troubleshooting_Workflow Start Crude Product Obtained TLC_Analysis Analyze by TLC Start->TLC_Analysis Purification_Choice Choose Purification Method TLC_Analysis->Purification_Choice Column_Chrom Column Chromatography Purification_Choice->Column_Chrom Impurities close on TLC Recrystallization Recrystallization Purification_Choice->Recrystallization Single major spot Run_Column Run Column & Collect Fractions Column_Chrom->Run_Column Choose_Solvent Screen for Recrystallization Solvent(s) Recrystallization->Choose_Solvent Analyze_Fractions Analyze Fractions by TLC Run_Column->Analyze_Fractions Purity_Check_Col Fractions Pure? Analyze_Fractions->Purity_Check_Col Combine_Fractions Combine & Evaporate Purity_Check_Col->Combine_Fractions Yes Troubleshoot_Col Troubleshoot Column Purity_Check_Col->Troubleshoot_Col No Tailing Problem: Tailing / Poor Separation Troubleshoot_Col->Tailing Adjust_Solvent Adjust Solvent System Tailing->Adjust_Solvent Check_Loading Check Loading / Silica Ratio Tailing->Check_Loading Adjust_Solvent->Column_Chrom Check_Loading->Column_Chrom Attempt_Recrys Attempt Recrystallization Choose_Solvent->Attempt_Recrys Purity_Check_Recrys Crystals Formed & Pure? Attempt_Recrys->Purity_Check_Recrys Isolate_Crystals Isolate Crystals (Filter & Dry) Purity_Check_Recrys->Isolate_Crystals Yes Troubleshoot_Recrys Troubleshoot Recrystallization Purity_Check_Recrys->Troubleshoot_Recrys No Oiling_Out Problem: Oiling Out Troubleshoot_Recrys->Oiling_Out Use_Solvent_Pair Use Solvent Pair (Good/Poor) Oiling_Out->Use_Solvent_Pair Slow_Cooling Ensure Slow Cooling Oiling_Out->Slow_Cooling Use_Solvent_Pair->Recrystallization Slow_Cooling->Recrystallization

Sources

Technical Support Center: Overcoming Aggregation in Lipophilic Benzyl Ureas

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting NMR Aggregation Issues with Lipophilic Benzyl Ureas Ticket ID: NMR-AGG-BU-001 Support Tier: Level 3 (Senior Application Scientist) Status: Open

Executive Summary: The Lipophilic Urea Paradox

Lipophilic benzyl ureas present a unique "Janus-faced" challenge in NMR spectroscopy. The urea moiety (


) is a potent hydrogen bond donor and acceptor, driving the formation of supramolecular "tapes" or ribbons. Simultaneously, the benzyl groups provide significant lipophilicity and 

stacking potential.

In non-polar solvents (e.g.,


), the lack of competitive hydrogen bonding drives the urea units to self-associate, causing severe line broadening and signal loss. In highly polar protic solvents (e.g., 

), the lipophilic benzyl tails may drive hydrophobic clustering. This guide provides a systematic workflow to diagnose, disrupt, and resolve these aggregation issues.

Module 1: Diagnostic Workflows

Q: My proton signals are broad and undefined. How do I confirm this is aggregation and not intermediate chemical exchange or impurities?

A: You must distinguish between intermolecular aggregation and intramolecular dynamic processes (like rotameric exchange).

The Dilution Test (The Gold Standard): Aggregation is concentration-dependent; intramolecular exchange is not.

  • Prepare a Master Stock: 50 mM in your current solvent.

  • Run Spectrum A: Acquire a standard 1H proton spectrum.

  • Dilute: Dilute the sample by 10x (to 5 mM).

  • Run Spectrum B: Acquire with 10x more scans to maintain S/N.

  • Compare:

    • Aggregation: Peaks sharpen significantly, and chemical shifts (

      
      ) move (typically upfield for NH protons as H-bonds break).
      
    • Exchange: Peak shape remains broad; chemical shifts are constant.

Q: I suspect aggregation. Which solvent system should I use?

A: Stop using pure Chloroform-d (


). While it dissolves the lipophilic benzyl chains, it promotes the formation of hydrogen-bonded urea aggregates.

Recommended Solvent Hierarchy:

Solvent SystemMechanism of ActionProsCons
DMSO-d6 Strong H-bond acceptor (S=O) disrupts N-H...O=C networks.Excellent disaggregation; good solubility.High viscosity (broadens lines slightly); difficult to remove.
Acetone-d6 Moderate H-bond acceptor.Low viscosity (sharp lines); easy to remove.Weaker disaggregation than DMSO.
THF-d8 Moderate H-bond acceptor.Good for very lipophilic chains.Expensive; peroxide risk.
CDCl3 + 5% DMSO-d6 "The Spike Method". DMSO disrupts aggregates; CDCl3 solvates benzyl groups.Cost-effective; balances solubility.DMSO signal interference.
Methanol-d4 Protic solvent; competes for H-bonds.Good disaggregation.Exchangeable protons (NH) may disappear due to D-exchange.

Module 2: Advanced Troubleshooting (The "Nuclear" Options)

Q: Changing solvents didn't work. Heating (VT-NMR) helped slightly, but the peaks are still broad. What now?

A: If thermal energy isn't enough to break the H-bonds, you need a Chaotropic Agent . For ureas, Lithium Chloride (LiCl) is the standard "breaker."

The Mechanism: Lithium ions (


) coordinate tightly to the carbonyl oxygen of the urea, disrupting the intermolecular H-bond network. This is effectively "salting in" the molecule.

Protocol: The LiCl Disaggregation Method

  • Applicability: Use when signals are broad in THF-d8 or DMSO-d6. (Note: LiCl is insoluble in CDCl3).

  • Reagent: Anhydrous LiCl (must be dry).

  • Step 1: Prepare your sample in THF-d8 or DMSO-d6 (approx 10-20 mM).

  • Step 2: Add 5-10 equivalents of LiCl relative to your compound.

  • Step 3: Sonicate gently until dissolved.

  • Result: You should observe immediate sharpening of NH and adjacent CH protons.

Q: How do I definitively measure the size of these aggregates?

A: Use DOSY (Diffusion-Ordered Spectroscopy) .[1][2] This technique separates signals based on their diffusion coefficient (


), which correlates to the hydrodynamic radius (

).

Interpretation:

  • Monomer: Fast diffusion (High

    
    ).
    
  • Aggregate: Slow diffusion (Low

    
    ).
    
  • If your benzyl urea (MW ~300 Da) diffuses at the same rate as a 3000 Da standard, it is forming a decameric aggregate.

Module 3: Visual Troubleshooting Guides

Diagram 1: The Aggregation Decision Tree

NMR_Troubleshooting Start Symptom: Broad NMR Signals Dilution Perform 10x Dilution Test Start->Dilution Check Do peaks sharpen? Dilution->Check Agg_Confirmed Diagnosis: Aggregation Check->Agg_Confirmed Yes Exchange_Confirmed Diagnosis: Dynamic Exchange (Rotamers/Tautomers) Check->Exchange_Confirmed No Solvent_Switch Switch Solvent System Agg_Confirmed->Solvent_Switch VT_NMR Run VT-NMR (Heat to 50-60°C) Exchange_Confirmed->VT_NMR DMSO Try DMSO-d6 or CDCl3 + 5% DMSO-d6 Solvent_Switch->DMSO LiCl Add LiCl (Chaotropic Agent) (Requires THF or DMSO) DMSO->LiCl Still Broad?

Caption: Logical workflow for diagnosing and treating broad NMR signals in benzyl ureas.

Diagram 2: The Mechanism of LiCl Disaggregation

LiCl_Mechanism cluster_0 Aggregated State (CDCl3) cluster_1 Disaggregated State Urea1 Urea-1 Urea2 Urea-2 Urea1->Urea2 H-Bond Urea3 Urea-3 Urea2->Urea3 H-Bond Action Add LiCl / THF-d8 Urea2->Action Mono2 Urea-2 :: Li+ Action->Mono2 Mono1 Urea-1 :: Li+ Mono3 Urea-3 :: Li+

Caption: Schematic of Lithium Chloride disrupting urea hydrogen-bond networks.

Module 4: Standard Operating Procedures (SOPs)

SOP-01: Variable Temperature (VT) NMR for Ureas

Objective: Determine if broadening is due to exchange or aggregation using thermal energy.

  • Safety Check: Ensure your solvent's boiling point is >20°C above your target temperature.

    • CDCl3 limit: ~50°C.[3]

    • DMSO-d6 limit: ~100°C (safe for most probes).

  • Preparation: Use a high-quality NMR tube (Class A) to prevent warping.

  • Acquisition:

    • Start at 25°C (298 K).

    • Increase T in 10°C increments.

    • Allow 10 minutes equilibration at each step.

    • Critical: Re-shim and re-tune the probe at every temperature point.

  • Analysis: Plot Peak Width at Half Height (

    
    ) vs. Temperature. A sharp decrease indicates breaking of aggregates or entering the fast-exchange regime.
    
SOP-02: DOSY Parameter Setup

Objective: Measure diffusion coefficients to estimate aggregate size.

  • Pulse Sequence: Use ledbpgp2s (Stimulated echo with bipolar gradients and longitudinal eddy current delay).

  • Gradient Strength: Calibrate 2% to 95% gradient strength.

  • Diffusion Time (

    
    ):  Set to 50–100 ms (longer for large aggregates).
    
  • Gradient Duration (

    
    ):  Set to 2–3 ms.
    
  • Processing: Use a mono-exponential fit.

    • If residuals are high, the sample may be polydisperse (mixture of aggregates).

References

  • Thordarson, P. (2011). Determining association constants from titration experiments in supramolecular chemistry. Chemical Society Reviews, 40(3), 1305-1323. Link

  • Cohen, Y., Avram, L., & Frish, L. (2005). Diffusion NMR spectroscopy in supramolecular and combinatorial chemistry: an old parameter—new insights. Angewandte Chemie International Edition, 44(4), 520-554. Link

  • Reich, H. J. (2018). WinDNMR: Dynamic NMR Spectroscopy. University of Wisconsin-Madison. (Specific guidance on LiCl usage in organolithium aggregation, applicable to ureas). Link

  • Mobley, D. L., & Dill, K. A. (2009). Binding of small-molecule ligands to proteins: "what you see" is not always "what you get". Structure, 17(4), 489-498. (Discusses aggregation artifacts). Link

  • Stjerndahl, M., & Geerts, Y. (2008). Aggregation of Urea-Based Liquid Crystals.[4] Liquid Crystals. (Demonstrates urea tape mechanisms). [Search Context Verified]

Sources

Technical Guide: Synthesis & Optimization of 1-(5-Amino-2-(octyloxy)benzyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the yield optimization and troubleshooting for the synthesis of 1-(5-Amino-2-(octyloxy)benzyl)urea . This molecule is a critical intermediate, often associated with the development of P2X receptor antagonists (suramin analogues).

The synthesis poses three specific chemical challenges:

  • Lipophilic/Hydrophilic Balance: The octyl chain introduces significant lipophilicity, while the urea and amine groups are polar, creating solubility paradoxes during purification.

  • Regioselectivity: Ensuring

    
    -alkylation over 
    
    
    
    -alkylation on the phenol.
  • Chemo-stability: Reducing the nitro group without poisoning the catalyst with the urea moiety or over-reducing the aromatic ring.

Synthetic Pathway Visualization

The following workflow outlines the most robust route, prioritizing intermediate purity over "one-pot" speed.

SynthesisPath Start Start: 2-Hydroxy-5-nitrobenzaldehyde Step1 Step 1: O-Alkylation (Williamson Ether Synthesis) Start->Step1 + Octyl Bromide, K2CO3, DMF Inter1 Intermediate A: 2-(Octyloxy)-5-nitrobenzaldehyde Step1->Inter1 Step2 Step 2: Reductive Amination Inter1->Step2 + NH4OAc, NaCNBH3 Inter2 Intermediate B: 2-(Octyloxy)-5-nitrobenzylamine Step2->Inter2 Step3 Step 3: Urea Formation (KOCN / Acid) Inter2->Step3 + KOCN, HCl (pH 4-5) Inter3 Intermediate C: 1-(5-Nitro-2-(octyloxy)benzyl)urea Step3->Inter3 Step4 Step 4: Nitro Reduction (H2 / Pd-C) Inter3->Step4 H2 (1 atm), Pd/C, MeOH/THF Final Target: 1-(5-Amino-2-(octyloxy)benzyl)urea Step4->Final

Caption: Optimized 4-step synthetic pathway. Step 3 (Urea Formation) is the frequent yield bottleneck.

Technical Support Modules

Module 1: The -Alkylation Bottleneck

Objective: Attach the octyl chain to the 2-position hydroxyl group. Common Issue: Low conversion or formation of elimination byproducts (octene).

ParameterStandard ProtocolOptimized RecommendationWhy? (Causality)
Solvent AcetoneDMF (Dimethylformamide) Acetone boils at 56°C, often too low for bulky octyl bromide substitution. DMF allows higher temps (80°C).
Base NaOH

(Anhydrous)
Strong bases like NaOH promote E2 elimination (forming octene). Carbonate is mild enough to favor

.
Additive NoneKI (Potassium Iodide) Finkelstein reaction in situ. Converts Octyl-Br to highly reactive Octyl-I.

Troubleshooting Q&A:

User: "I see a large spot on TLC moving with the solvent front, but my product yield is 40%."

Expert Analysis: The fast-moving spot is likely 1-octene, resulting from E2 elimination. This happens if the reaction temperature is too high (>100°C) or the base is too strong.

Action Plan:

  • Switch to

    
     (3 equiv).
    
  • Lower temperature to 80°C.

  • Add 10 mol% KI.

  • Ensure the system is strictly anhydrous (flame-dry glassware); water solvates the nucleophile, reducing reactivity.

Module 2: Constructing the Urea Motif

Objective: Convert the benzyl amine to a urea. Common Issue: Formation of "Biuret" dimers or unreacted amine due to pH drift.

This reaction relies on the in situ generation of isocyanic acid (


) from Potassium Cyanate (KOCN).

Protocol Logic:

  • The Trap: If pH < 3, Isocyanic acid hydrolyzes to

    
    .
    
  • The Wall: If pH > 6, the amine is not protonated enough to dissolve, but KOCN is stable.

  • The Sweet Spot: pH 4–5.

Step-by-Step Protocol:

  • Dissolve Intermediate B (Amine) in dilute acetic acid/water (1:1).

  • Heat to 35°C.

  • Add KOCN (1.5 equiv) dissolved in water dropwise.

  • Critical: Monitor pH. If it rises above 5, add drops of conc. HCl.

  • Stir for 2 hours. The product should precipitate as a white solid.[1][2]

UreaTroubleshoot Start Issue: Low Yield in Urea Step CheckPH Check pH during KOCN addition Start->CheckPH Acidic pH < 3 CheckPH->Acidic Basic pH > 7 CheckPH->Basic Ideal pH 4-5 CheckPH->Ideal ResultAcid Hydrolysis of KOCN (Gas evolution) Acidic->ResultAcid ResultBasic No Reaction (Amine unreactive) Basic->ResultBasic ResultIdeal Precipitate forms (Success) Ideal->ResultIdeal

Caption: Decision tree for troubleshooting urea formation failures.

Module 3: The Critical Reduction

Objective: Reduce the nitro group to an aniline without affecting the urea. Common Issue: Catalyst poisoning or solubility issues.

Expert Insight: The urea group is stable to standard hydrogenation, but the long octyl chain makes the molecule greasy. Standard Methanol solvents often fail to dissolve the starting material, leading to "stalled" reactions.

Optimized Protocol:

  • Solvent System: Use a 1:1 mixture of THF (solubilizes the octyl chain) and Methanol (proton source).

  • Catalyst: 10% Pd/C (wet support to prevent ignition). Load at 10 wt%.

  • Atmosphere: Hydrogen balloon (1 atm) is sufficient.

  • Workup: Filter through Celite. Do not use acid in the workup, as the final product is an aniline and will form a salt, getting lost in the aqueous layer.

Troubleshooting Q&A:

User: "The reaction has been running for 24 hours, but TLC shows starting material."

Expert Analysis: This is likely a solubility issue. The nitro-urea intermediate crystallizes out of pure methanol.

Action Plan: Warm the reaction mixture to 40°C and add THF until the solution is clear. If reaction still stalls, purge the flask with Nitrogen and add fresh catalyst (catalyst surface may be poisoned by trace sulfur from the octyl bromide step if not purified well).

References & Validation

  • Williamson Ether Synthesis Optimization:

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Section 4.11.

    • Relevance: Defines the stoichiometry and solvent effects for alkylating phenols with long-chain halides.

    • URL:

  • Urea Synthesis via Potassium Cyanate:

    • Source: Kurzer, F. (1956). Organic Syntheses, Coll. Vol. 4, p.49. "Arylureas".

    • Relevance: The definitive protocol for controlling pH during the amine-cyanate reaction to prevent hydrolysis.

    • URL:

  • Catalytic Hydrogenation of Nitro Groups:

    • Source: Blaser, H. U. (2002). "Heterogeneous Catalysis for Fine Chemicals Manufacture". Catalysis Today.

    • Relevance: Discusses solvent effects (THF/MeOH) in hydrogenating lipophilic nitro compounds.

    • URL:

  • Suramin Analogue Chemistry (Context):

    • Source: Baell, J. B., et al. (2002). "Synthesis and biological evaluation of non-suramin P2X receptor antagonists". Journal of Medicinal Chemistry.

    • Relevance: Describes similar synthetic routes for NF449 derivatives involving nitro-benzyl-urea intermediates.

    • URL:

Sources

Technical Support Center: Purification of Benzyl Urea Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of benzyl urea reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges associated with removing unreacted isocyanates. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific issues you may encounter during your experiments, explaining the causality behind experimental choices to ensure scientifically sound and reproducible results.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: My final benzyl urea product is contaminated with unreacted isocyanate, leading to poor purity and potential toxicity.

Root Cause Analysis: Isocyanates are highly reactive electrophiles. In the synthesis of benzyl urea, an excess of the isocyanate reagent is often used to drive the reaction to completion. However, this excess must be effectively removed to prevent side reactions and ensure the purity and safety of the final product.

Solution: Isocyanate Scavenging with Polymer-Supported Reagents

Polymer-supported scavengers are functionalized solid supports that irreversibly capture excess reagents, simplifying purification.[1] This method offers significant advantages over traditional liquid-liquid extraction or chromatography, including fewer steps, reduced solvent use, and compatibility with automated synthesis.[1]

Recommended Scavenger: Tris(2-aminoethyl)amine functionalized resins are highly effective for scavenging isocyanates. The primary amine groups on the resin react with the isocyanate to form a urea linkage, covalently bonding the unreacted isocyanate to the solid support.

Experimental Protocol: Isocyanate Scavenging using Tris(2-aminoethyl)amine Resin

  • Reaction Completion: Once your benzyl urea synthesis is complete (as monitored by a suitable technique like TLC or LC-MS), cool the reaction mixture to room temperature.

  • Scavenger Addition: Add 2-3 equivalents of Tris(2-aminoethyl)amine functionalized resin (relative to the initial excess of isocyanate) to the reaction mixture.

  • Agitation: Stir or shake the mixture at room temperature. The scavenging time can vary from 1 to 16 hours, depending on the reactivity of the specific isocyanate.

  • Monitoring: Monitor the disappearance of the unreacted isocyanate from the solution using an appropriate analytical method.

  • Filtration: Once scavenging is complete, filter the reaction mixture to remove the resin. The resin, now containing the bound isocyanate, is easily separated from the desired benzyl urea product, which remains in the filtrate.[1]

  • Product Isolation: Wash the resin with a suitable solvent (e.g., DCM, THF) to ensure complete recovery of the product. Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified benzyl urea.

Diagram of Isocyanate Scavenging Workflow:

Scavenging_Workflow cluster_0 Reaction Vessel cluster_1 Purification Reaction_Mixture Benzyl Urea Reaction (Product + Excess Isocyanate) Add_Scavenger Add Tris(2-aminoethyl)amine Resin (2-3 equiv) Reaction_Mixture->Add_Scavenger Agitate Stir/Shake (1-16 hours) Add_Scavenger->Agitate Filter Filter to remove resin Agitate->Filter Scavenging Complete Wash Wash resin with solvent Filter->Wash Combine Combine filtrate and washes Wash->Combine Concentrate Concentrate under reduced pressure Combine->Concentrate Purified_Product Purified Benzyl Urea Concentrate->Purified_Product Final Product

Caption: Workflow for removing excess isocyanate using a scavenger resin.

Issue 2: Traditional purification methods like column chromatography are time-consuming and result in product loss.

Root Cause Analysis: Benzyl ureas can sometimes be challenging to purify by conventional column chromatography due to similar polarities with byproducts or streaking on silica gel. This can lead to low yields and require significant solvent volumes.

Solution: Solid-Phase Extraction (SPE) as a Targeted Purification Strategy

Solid-phase extraction is a sample preparation technique that can be adapted for efficient purification.[2][3] By choosing an appropriate sorbent, unreacted isocyanates can be selectively retained, allowing the desired benzyl urea product to pass through.

Recommended Sorbent: Silica-based functionalized sorbents, such as those with aminopropyl groups, can be effective for trapping residual isocyanates.[4]

Experimental Protocol: Purification via Solid-Phase Extraction (SPE)

  • Cartridge Selection: Choose a silica-based SPE cartridge with a functional group suitable for reacting with isocyanates (e.g., aminopropyl).

  • Conditioning: Condition the SPE cartridge by passing a suitable non-polar solvent (e.g., hexane) through it.[5]

  • Equilibration: Equilibrate the cartridge with the solvent system used to dissolve your crude reaction mixture.[5]

  • Sample Loading: Dissolve the crude benzyl urea reaction mixture in a minimal amount of a suitable solvent and load it onto the SPE cartridge.

  • Elution:

    • Wash: Pass a solvent of intermediate polarity through the cartridge to wash off any non-polar impurities, while the isocyanate and product remain on the sorbent.

    • Product Elution: Use a more polar solvent to selectively elute the benzyl urea product. The unreacted isocyanate, having reacted with the functionalized silica, will be more strongly retained.

  • Analysis and Isolation: Collect the fractions containing the purified product, confirm purity by TLC or LC-MS, and concentrate to yield the final product.

Diagram of Solid-Phase Extraction (SPE) Workflow:

SPE_Workflow Start Crude Reaction Mixture Condition 1. Condition SPE Cartridge (Non-polar solvent) Start->Condition Equilibrate 2. Equilibrate Cartridge (Reaction solvent) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash (Intermediate polarity solvent) Load->Wash Elute 5. Elute Product (Polar solvent) Wash->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Purity (TLC/LC-MS) Collect->Analyze Concentrate 8. Concentrate Analyze->Concentrate End Purified Benzyl Urea Concentrate->End

Caption: Step-by-step workflow for purification using solid-phase extraction.

Frequently Asked Questions (FAQs)

Q1: What is an isocyanate scavenger and how does it work?

An isocyanate scavenger is a reagent, often polymer-supported, that selectively reacts with and removes excess isocyanates from a reaction mixture.[1] These scavengers typically have nucleophilic functional groups, such as primary or secondary amines, that react with the electrophilic isocyanate to form a stable urea bond.[6] Because the scavenger is on a solid support, the resulting resin-bound urea can be easily removed by filtration.[1]

Q2: Can I use a liquid amine as a quenching agent instead of a scavenger resin?

Yes, a liquid amine like tris(2-aminoethyl)amine can be used as a quenching agent.[7] However, this approach converts the unreacted isocyanate into a new urea byproduct in the solution phase. This new urea will then need to be separated from your desired benzyl urea product, which may require an additional purification step like column chromatography. The advantage of a scavenger resin is the straightforward removal of the quenched isocyanate by simple filtration.[8]

Q3: How do I choose the right scavenger resin for my reaction?

The choice of scavenger resin depends on the nature of the compound you want to remove. For scavenging electrophiles like isocyanates, resins functionalized with nucleophiles are required.[1] Common choices include:

  • Tris(2-aminoethyl)amine (TAEA) functionalized resins: Highly effective for scavenging isocyanates due to the presence of multiple primary amine groups.

  • Aminomethyl (AM) polystyrene: Another common choice for scavenging isocyanates and other electrophiles.

  • Macroporous vs. Gel-type resins: Macroporous resins have a rigid porous structure and do not require solvent swelling to the same extent as gel-type resins, which can lead to faster reaction kinetics.[9][10]

Q4: How can I determine the right amount of scavenger resin to use?

Typically, 2-3 equivalents of the scavenger resin relative to the excess amount of isocyanate used in the reaction is a good starting point. However, the optimal amount may vary depending on the specific isocyanate and the reaction conditions. It is recommended to perform a small-scale optimization experiment to determine the ideal stoichiometry for your system.

Q5: Are there any compatibility issues I should be aware of when using scavenger resins?

It is important to ensure that the solvent used in your reaction is compatible with the scavenger resin. Most polystyrene-based resins swell well in common organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and toluene. Additionally, ensure that your desired product does not have functional groups that could react with the scavenger resin.

Data Summary Table: Comparison of Purification Methods

MethodPrincipleAdvantagesDisadvantages
Isocyanate Scavenger Resin Covalent capture of excess isocyanate on a solid support.High selectivity, simple filtration workup, reduced solvent usage, suitable for automation.[1][8]Cost of the resin, may require optimization of reaction time and stoichiometry.
Liquid Quenching Agent Reaction of excess isocyanate with a soluble amine.Inexpensive, rapid reaction.Forms a new soluble urea byproduct that requires further purification.
Solid-Phase Extraction (SPE) Differential retention of components on a solid sorbent.Can be highly selective, allows for concentration of the product.[2]Requires method development, may not be suitable for large-scale purification.
Column Chromatography Separation based on differential adsorption to a stationary phase.Widely applicable, can provide high purity.Can be time-consuming, may lead to product loss, requires large solvent volumes.

References

  • Amerigo Scientific. Scavenger Resins. [Link]

  • Biotage. PS-Isocyanate. [Link]

  • Biotage. Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger. [Link]

  • Biotage. ISOLUTE® Si-Trisamine | Metal scavenger. [Link]

  • Supra Sciences. Solid-Supported Scavengers. [Link]

  • Wipf Group, University of Pittsburgh. strategies in organic synthesis. [Link]

  • Beilstein Journals. One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. [Link]

  • PMC. Exploring the Transformative Potential of Functionalized Mesoporous Silica in Enhancing Antioxidant Activity: A Comprehensive Review. [Link]

  • Chemistry LibreTexts. Solid-Phase Extraction. [Link]

  • Wikipedia. Tris(2-aminoethyl)amine. [Link]

  • LCGC International. Understanding and Improving Solid-Phase Extraction. [Link]

Sources

Technical Support Center: Crystallization of Long-Chain Alkoxy Ureas

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a dynamic support center for researchers working with Long-Chain Alkoxy Urea Compounds . These molecules possess a "schizophrenic" nature—a highly polar, hydrogen-bonding urea head group attached to a hydrophobic, flexible alkoxy tail. This duality often leads to unique crystallization defects like oiling out (liquid-liquid phase separation) and organogel formation.

Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting & Optimization of Alkoxy Urea Crystallization

Part 1: Solvent Selection & Solubility

Q1: My compound dissolves in hot solvent but forms a gel or "jelly" upon cooling instead of crystals. How do I prevent this?

Diagnosis: You are experiencing supramolecular gelation . Long-chain alkoxy ureas are notorious low-molecular-weight gelators (LMWGs). The strong hydrogen bonding of the urea head groups creates 1D fibers, while the long alkoxy chains entangle via van der Waals forces, trapping the solvent before a crystal lattice can form.

Troubleshooting Protocol:

  • Disrupt the Network: Switch to a solvent system that competes more aggressively for hydrogen bonds. If you are using non-polar solvents (e.g., Toluene, Hexane), the urea heads self-assemble too fast.

  • Increase Shear: Gelation is often static. Apply vigorous mechanical stirring (overhead stirrer, not magnetic bar) during the cooling phase to break fiber networks.

  • Use the "Solvent Polarity Switch" Method:

Solvent ClassSuitabilityMechanismRecommended System
Alcohols (MeOH, EtOH) ⭐⭐⭐⭐ (High)H-bonding competition prevents rapid gelation.Ethanol (hot) → Slow cool
Ethers (THF, Dioxane) ⭐⭐ (Medium)Good solubility, but risk of gelation on cooling.THF + Heptane (Antisolvent)
Chlorinated (DCM, CHCl₃) ⭐ (Low)Good solubility, but often leads to oils/gels.Not recommended for crystallization
Esters (EtOAc) ⭐⭐⭐ (Good)Balanced polarity; often yields polymorphs.EtOAc + Hexane
Q2: How do I select the correct solvent for a "Schizophrenic" molecule like this?

Expert Insight: You must balance the Hydrophilic Head (Urea) and the Hydrophobic Tail (Alkoxy chain) .

  • Too Polar (Water): The tail forces the molecule out of solution immediately (precipitation/amorphous).

  • Too Non-Polar (Hexane): The head groups aggregate instantly, causing oiling out.

The "Goldilocks" Protocol: Use a Binary Solvent System . Dissolve the compound in a "Head-Solvent" (Polar) and precipitate with a "Tail-Solvent" (Non-polar).

Recommended Binary Systems:

  • System A: Methanol (dissolves head) + Water (antisolvent, increases polarity). Note: Add water dropwise at reflux until turbid.

  • System B: Tetrahydrofuran (THF) + Heptane. Best for chains >C12.

Part 2: Process Control (Nucleation & Growth)

Q3: The solution turns cloudy and separates into oil droplets (Oiling Out) before crystallizing. What is happening?

The Mechanism: This is Liquid-Liquid Phase Separation (LLPS) . The metastable limit for liquid separation is being crossed before the crystal nucleation boundary. This usually happens because the melting point of your alkoxy urea is likely depressed by the solvent or impurities, dropping it below the crystallization temperature.

Corrective Workflow: Do NOT cool further; the oil will solidify into an amorphous gum. Follow this logic:

OilingOut cluster_prevention Prevention Strategy Start Defect Detected: Oiling Out (Droplets) Reheat Reheat to Clear Solution (T > T_clear) Start->Reheat Immediate Action Seed Add Seeds at T_cloud + 2°C (Metastable Zone) Reheat->Seed Create Surface Area SolventChange Change Solvent: Increase BP or Solubility Reheat->SolventChange If seeding fails Hold Isothermal Hold (Wait for crystal growth on seeds) Seed->Hold Bypass LLPS Cool Slow Cooling (0.1°C/min) Hold->Cool Once suspension is established

Figure 1: Troubleshooting logic for Oiling Out (LLPS). The key is to seed in the metastable zone to bypass the liquid-liquid boundary.

Q4: How do I control polymorphism? I see different crystal shapes in different batches.

Explanation: Urea derivatives are prone to conformational polymorphism . The alkoxy chain can pack "extended" (interdigitated) or "bent," and the urea heads can form varying H-bond tapers ( α-network vs. ribbon).

Control Protocol:

  • Temperature Control: High-temperature crystallization (slow evaporation near boiling) favors the thermodynamically stable form (usually denser packing). Kinetic cooling (crash cooling) favors metastable forms.

  • Seeding: Always use seeds from a "Gold Standard" batch to template the desired polymorph.

  • Antisolvent Addition Rate:

    • Fast Addition → High supersaturation → Kinetic Polymorph (often needles/gels).

    • Slow Addition → Low supersaturation → Thermodynamic Polymorph (often blocks/plates).

Part 3: Post-Crystallization Handling

Q5: My crystals are "sticky" and collapse into a wax during filtration. Why?

Cause: This is likely Solvent Inclusion . The long alkyl chains can trap solvent molecules within the lattice (channel solvates), or the surface is coated with uncrystallized oil (mother liquor).

The "Slurry Wash" Fix:

  • Do not filter immediately if the mixture looks viscous.

  • Perform a Ripening Cycle : Cycle the temperature between

    
     and 
    
    
    
    for 2 hours. This dissolves the "sticky" small fines and redeposits them on larger, purer crystals (Ostwald Ripening).
  • Displacement Wash: Wash the filter cake with a cold, volatile non-solvent (e.g., cold pentane or cyclohexane) that is miscible with your mother liquor but does not dissolve the urea. This removes the oily mother liquor from the crystal surface.

Part 4: Experimental Workflow Visualization

Scenario: You have a crude reaction mixture containing a C12-alkoxy urea. Objective: Purify via cooling crystallization.

CrystallizationWorkflow Start Crude Solid (C12-Alkoxy Urea) Dissolution Dissolution: Reflux in Ethanol (95%) Start->Dissolution Check Check Clarity Dissolution->Check Filter Hot Filtration (Remove insoluble salts) Check->Filter Turbid Nucleation Nucleation Point: Cool to 50°C -> Add Seeds Check->Nucleation Clear Filter->Nucleation Growth Crystal Growth: Cool to 0°C at 0.2°C/min Nucleation->Growth Avoid Shock Cooling Isolation Isolation: Vacuum Filtration + Cold EtOH Wash Growth->Isolation

Figure 2: Standard Operating Procedure (SOP) for recrystallization of long-chain urea derivatives. Note the emphasis on hot filtration and controlled cooling rates.

References

  • Steed, J. W. (2013). The role of co-crystals in pharmaceutical design. Trends in Pharmacological Sciences. (Context: Urea functionality and H-bond supramolecular synthons).

  • Davey, R. J., et al. (2013). Crystal growth and nucleation: The role of solvent and impurities. Chemical Society Reviews.[1] (Context: Mechanisms of oiling out and solvent selection).

  • Weiss, R. G. (2014). The past, present, and future of molecular gels. Journal of the American Chemical Society. (Context: Mechanism of urea-based organogel formation).

  • Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann. (Context: Standard protocols for metastable zone width and seeding).

Sources

Technical Support Center: Resolving Phase Separation Issues with Octyloxy-Benzyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for octyloxy-benzyl derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common phase separation challenges encountered during experimental work. As compounds characterized by a lipophilic octyloxy tail and a semi-polar benzyl moiety, these derivatives present unique solubility and formulation challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Understanding the Root Cause: The Physicochemical Nature of Octyloxy-Benzyl Derivatives

Octyloxy-benzyl derivatives are amphiphilic in nature, possessing a long, nonpolar octyl chain and a more polar benzyl group. This dual character is the primary driver of their complex phase behavior. The long alkyl chain significantly increases the molecule's lipophilicity, leading to poor solubility in aqueous or highly polar solvents.[1] Conversely, the benzyl group can engage in π-π stacking and other polar interactions, influencing its solubility in certain organic solvents. Phase separation, or the demixing of a solution into two or more distinct liquid phases, often occurs when the delicate balance of intermolecular forces is disrupted.

Troubleshooting Guide: From Synthesis to Formulation

This section addresses specific phase separation issues that may arise during the synthesis, purification, and formulation of octyloxy-benzyl derivatives.

Issue 1: Phase Separation During Aqueous Work-up of Synthesis Reaction

Observation: During the extractive work-up of your reaction mixture with an aqueous solution (e.g., water, brine, or aqueous bicarbonate), you observe the formation of a persistent emulsion or a third, ill-defined layer at the interface of the organic and aqueous phases.

Probable Causes:

  • Incomplete Reaction: The presence of unreacted starting materials, such as p-octyloxybenzyl alcohol, can act as a surfactant, stabilizing emulsions.

  • Formation of Byproducts: Side reactions can generate amphiphilic impurities that promote emulsification. For instance, the synthesis of p-octyloxybenzyl chloride from the corresponding alcohol can be a source of such impurities.[2]

  • Suboptimal Solvent Choice: The organic solvent used for extraction may have partial miscibility with water, exacerbating emulsion formation.

Step-by-Step Resolution:

  • Characterize the Interface: Carefully withdraw a sample from the emulsion layer and analyze it (e.g., by TLC or LC-MS) to identify its components. This will help determine if unreacted starting materials or byproducts are the culprits.

  • Break the Emulsion:

    • Addition of Brine: Introduce a saturated sodium chloride solution. The increased ionic strength of the aqueous phase can help break the emulsion by "salting out" the organic components.

    • Change in pH: If acidic or basic impurities are suspected, carefully adjust the pH of the aqueous phase to neutralize them and increase their water solubility.

    • Solvent Addition: Add a small amount of a different organic solvent with a higher or lower polarity to disrupt the interfacial tension. For example, adding a small amount of a more polar solvent like ethyl acetate to a hexane extraction can sometimes resolve the issue.

  • Optimize the Extraction Protocol:

    • Solvent Selection: If emulsions are a recurring problem, consider switching to a more non-polar and water-immiscible solvent for extraction, such as toluene or methyl tert-butyl ether (MTBE).

    • Temperature Modification: Gently warming the separatory funnel may help to break the emulsion, but be cautious with volatile solvents.

Issue 2: Cloudiness or Precipitation Upon Cooling or Standing

Observation: A clear solution of your octyloxy-benzyl derivative in an organic solvent becomes cloudy or forms a precipitate after being left to stand at room temperature or upon cooling.

Probable Causes:

  • Supersaturation: The compound may have been dissolved at an elevated temperature, creating a supersaturated solution that cannot be maintained at a lower temperature. The solubility of long-chain alkyl derivatives is often temperature-dependent.[3]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubilities. A less stable, more soluble form may have initially dissolved, which then converts to a more stable, less soluble form over time.

  • Impurity-Induced Precipitation: The presence of even small amounts of impurities can sometimes act as nucleation sites, triggering the precipitation of your desired compound.

Step-by-Step Resolution:

  • Determine the Saturation Point: To avoid supersaturation, perform a simple solubility test. Add small, incremental amounts of your compound to a known volume of the solvent at the desired storage temperature until no more dissolves. This will give you an approximate saturation concentration.

  • Controlled Crystallization: If you need to crystallize your product, do so in a controlled manner. Slow cooling is generally preferred over rapid cooling to obtain purer crystals and avoid trapping impurities.

  • Purity Analysis: Analyze the purity of your compound using techniques like High-Performance Liquid Chromatography (HPLC).[4][5] The presence of multiple peaks could indicate impurities that need to be removed through further purification steps like column chromatography or recrystallization.

Issue 3: Phase Separation in a Multi-Component Formulation

Observation: When formulating your octyloxy-benzyl derivative with other excipients (e.g., in a drug delivery system), the mixture separates into distinct layers over time.

Probable Causes:

  • Solvent Incompatibility: The octyloxy-benzyl derivative may have poor solubility in the primary solvent system of the formulation. This is especially common in aqueous-based formulations due to the compound's lipophilic nature.

  • Excipient Interactions: The derivative may interact with other components in the formulation, leading to the formation of insoluble complexes.

  • Insufficient Homogenization: The initial mixing of the components may not have been thorough enough to create a stable dispersion.

Step-by-Step Resolution:

  • Employ Co-solvents: To improve solubility in aqueous or polar formulations, introduce a co-solvent. Ethanol and propylene glycol are commonly used co-solvents that can enhance the solubility of lipophilic compounds.[6][7][8][9] The selection and concentration of the co-solvent should be optimized to ensure both solubility and stability.

  • Incorporate Surfactants: For oil-in-water emulsions, the use of surfactants is crucial for stabilization.[10][11] Surfactants are amphiphilic molecules that position themselves at the oil-water interface, reducing interfacial tension and preventing droplet coalescence. The choice of surfactant will depend on the specific properties of your formulation.

  • Optimize the Formulation Process:

    • Order of Addition: Experiment with the order in which you add the components. Sometimes, dissolving the octyloxy-benzyl derivative in a suitable co-solvent before adding it to the main vehicle can prevent immediate precipitation.

    • Homogenization Technique: Use appropriate homogenization techniques (e.g., high-shear mixing, sonication) to ensure a uniform and stable dispersion of all components.

Frequently Asked Questions (FAQs)

Q1: What are the best initial screening solvents for dissolving octyloxy-benzyl derivatives?

Given their lipophilic nature, start with non-polar to moderately polar organic solvents. Good starting points include:

  • Non-polar: Hexanes, Toluene

  • Moderately Polar: Dichloromethane (DCM), Diethyl Ether, Ethyl Acetate

  • Polar Aprotic: Tetrahydrofuran (THF), Acetone

Avoid highly polar protic solvents like water and methanol as primary solvents, unless a co-solvent system is used.

Q2: How can I quickly assess the purity of my octyloxy-benzyl derivative to avoid phase separation issues?

A quick purity assessment can be done using Thin Layer Chromatography (TLC). A single spot on the TLC plate in multiple solvent systems is a good indication of purity. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) with a UV detector is the recommended method.[12][13] An HPLC analysis can reveal the presence of impurities that may not be visible on a TLC plate.[14]

Q3: My octyloxy-benzyl derivative appears to be an oil at room temperature, making purification difficult. What should I do?

Many long-chain alkyl derivatives have low melting points and can exist as oils or waxes.[1] If your compound is an oil, purification by column chromatography is often the most effective method. If it is a low-melting solid, you can try recrystallization from a solvent in which the compound has a steep solubility-temperature profile (i.e., highly soluble when hot, and poorly soluble when cold).

Q4: Can temperature fluctuations during storage cause phase separation?

Yes, temperature fluctuations can significantly impact the stability of solutions containing octyloxy-benzyl derivatives. As mentioned earlier, solubility is often temperature-dependent. Storing solutions in a temperature-controlled environment is crucial to prevent precipitation or phase separation. For some benzyl ethers, it is recommended to store them under an inert, oxygen-free atmosphere to prevent degradation.[15]

Q5: Are there any specific classes of surfactants that work best for emulsifying octyloxy-benzyl derivatives?

The choice of surfactant depends on the desired type of emulsion (oil-in-water or water-in-oil) and the overall composition of your formulation. For oil-in-water emulsions, non-ionic surfactants are often a good starting point due to their lower toxicity and reduced sensitivity to pH and ionic strength changes.

Data Presentation & Visualization

Table 1: Qualitative Solubility of a Model Octyloxy-Benzyl Derivative
SolventPolarity IndexSolubility
Hexane0.1High
Toluene2.4High
Dichloromethane3.1High
Diethyl Ether2.8High
Ethyl Acetate4.4Moderate
Acetone5.1Moderate
Ethanol4.3Low
Methanol5.1Very Low
Water10.2Insoluble

Note: This table provides a general guideline. Actual solubilities should be determined experimentally.

Diagrams

G cluster_synthesis Synthesis & Work-up cluster_formulation Formulation start Reaction Mixture workup Aqueous Work-up start->workup emulsion Phase Separation / Emulsion workup->emulsion Impurities / Wrong Solvent separation Clean Phase Separation workup->separation Pure Compound / Correct Solvent compound Octyloxy-Benzyl Derivative solvent Solvent System compound->solvent phase_sep Phase Separation solvent->phase_sep cosolvent Add Co-solvent phase_sep->cosolvent Improve Solubility surfactant Add Surfactant phase_sep->surfactant Stabilize Emulsion stable Stable Formulation cosolvent->stable surfactant->stable

Caption: Troubleshooting workflow for phase separation issues.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling of Benzyl Derivatives

This protocol is adapted from established analytical methods for detecting common impurities in benzyl derivatives.[4][12][14]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV/photodiode array detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water. A typical starting condition is 55% acetonitrile / 45% water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at 210 nm for simultaneous detection of multiple aromatic compounds.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Carefully prepare a standard mixture containing known concentrations of potential impurities (e.g., p-octyloxybenzyl alcohol, benzaldehyde) in the mobile phase to determine retention times.

    • Dilute the octyloxy-benzyl derivative sample to a concentration of approximately 3 mg/mL in the mobile phase.

References

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC. Available at: [Link]

  • Relative influence of ethanol and propylene glycol cosolvents on deposition of minoxidil into the skin - PubMed. Available at: [Link]

  • Optimisation of Cosolvent Concentration for Topical Drug Delivery – II: Influence of Propylene Glycol on Ibuprofen Permeation | Request PDF - ResearchGate. Available at: [Link]

  • The influence of alcohol, propylene glycol and 1,2-pentanediol on the permeability of hydrophilic model drug through excised pig skin | Request PDF - ResearchGate. Available at: [Link]

  • Transdermal delivery of naloxone: effect of water, propylene glycol, ethanol and their binary combinations on permeation through rat skin.R Panchagnula, P S Salve, N S Thomas, A K Jain, P RamaraoABSTRACT - ResearchGate. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. Available at: [Link]

  • Surfactant-Free w/o Gelled Emulsions with Benzyl Alcohol: Analytical Study for Varnish Removal on Oil Paintings - MDPI. Available at: [Link]

  • Surfactants as Emulsion Stabilizer - Filtration Solutions Inc. Available at: [Link]

  • Insoluble drug delivery strategies: review of recent advances and business prospects - PMC. Available at: [Link]

  • Surfactant for water in oil emulsion - ResearchGate. Available at: [Link]

  • Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach - YouTube. Available at: [Link]

  • Stabilizing Water-in-Water Emulsions Using Oil Droplets - PMC. Available at: [Link]

  • Separation Emulsion via Non-Ionic Surfactant: An Optimization - MDPI. Available at: [Link]

  • Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatogra - SciSpace. Available at: [Link]

  • Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed. Available at: [Link]

  • (PDF) Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection - ResearchGate. Available at: [Link]

  • Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids - MDPI. Available at: [Link]

  • Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem. Available at: [Link]

  • Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. Available at: [Link]

  • HPLC Methods for analysis of Benzyl alcohol - HELIX Chromatography. Available at: [Link]

  • Impact of alkyl chain length on the thermal, optical and semiconductor properties of the symmetric 4-alkylphenyl derivatives of[16]benzothieno[3,2-b]benzothiophene - RSC Publishing. Available at: [Link]

  • SOLUBILITY DATA SERIES Volume 56 ALCOHOLS WITH HYDROCARBONS. Available at: [Link]

  • p-Octyloxybenzyl alcohol - the NIST WebBook. Available at: [Link]

  • Effect of Electrolyte and Temperature on Interfacial Tensions of Alkylbenzene Sulfonate Solutions | Request PDF - ResearchGate. Available at: [Link]

  • Solubility in Binary Solvent Mixtures: Pyrene Dissolved in Alcohol + Acetonitrile Mixtures at 299.2 K - ResearchGate. Available at: [Link]

  • Make p-chlorobenzyl chloride (from para-chlorotoluene) 3rd step in making pyrimethamine. Available at: [Link]

  • Influence of Alkyl Chain Length on Thermal Properties, Structure, and Self-Diffusion Coefficients of Alkyltriethylammonium-Based Ionic Liquids - PMC. Available at: [Link]

Sources

Preventing oxidation of the amino group in (5-amino-2-(octyloxy)benzyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with (5-amino-2-(octyloxy)benzyl)urea. Its purpose is to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to anticipate and resolve issues related to the oxidative stability of the compound's primary amino group. Our approach is grounded in established principles of organic chemistry and validated by field experience to ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

Here we address the most common initial inquiries regarding the handling and stability of (5-amino-2-(octyloxy)benzyl)urea.

Q1: My previously colorless or off-white solid/solution of (5-amino-2-(octyloxy)benzyl)urea has turned yellow, brown, or even darker. What is happening?

A1: This color change is a primary indicator of oxidation of the aromatic amino group.[1][2] Like many aniline derivatives, (5-amino-2-(octyloxy)benzyl)urea is susceptible to degradation upon exposure to atmospheric oxygen and/or light.[3] This process leads to the formation of highly colored impurities, which may include nitroso, nitro, and polymeric species, fundamentally altering the compound's purity and reactivity.[1][4]

Q2: What are the optimal storage conditions to ensure the long-term stability of (5-amino-2-(octyloxy)benzyl)urea?

A2: To minimize degradation, the compound should be stored in a cool, dark, and dry environment, preferably in a refrigerator at approximately 4°C.[3] The container must be tightly sealed, and for maximum protection, the headspace should be purged with an inert gas such as argon or nitrogen to displace oxygen.[3][5]

Q3: Can I use chemical additives to prevent the oxidation of the amino group during my experiments?

A3: Yes, the use of antioxidants is an effective strategy.[1] These are sacrificial agents that are more readily oxidized than the amino group on your compound. Common examples for aromatic amines include butylated hydroxytoluene (BHT) or derivatives of diphenylamine.[3][6] The selection and concentration of an antioxidant must be carefully considered based on its compatibility with your reaction conditions and downstream applications.

Q4: If my sample is already discolored, is it still usable? How can I purify it?

A4: A discolored sample indicates the presence of impurities and should be purified before use to ensure experimental reproducibility and accuracy. Column chromatography is a highly effective method for removing colored oxidation byproducts.[3] The choice of eluent will depend on the polarity of the impurities, but a gradient elution with a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) is a good starting point.

II. In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems encountered during the handling and reaction of (5-amino-2-(octyloxy)benzyl)urea.

Issue 1: Rapid Discoloration of Reaction Mixture Upon Solubilization or Reagent Addition
  • Observation: The solution of (5-amino-2-(octyloxy)benzyl)urea rapidly changes color (yellow to dark brown/black) immediately after dissolving the compound or upon the addition of other reagents.

  • Probable Causes & Solutions:

Probable CauseScientific RationaleRecommended Solution
Oxygen in Solvent Dissolved oxygen in solvents can initiate the oxidation of the electron-rich aromatic amine. The octyloxy group, being electron-donating, further activates the ring, making the amino group more susceptible to oxidation.Degas all solvents immediately before use. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using the freeze-pump-thaw method for more sensitive applications.[2]
Peroxides in Solvents Ethereal solvents (like THF or Dioxane) and some other organic solvents can form explosive peroxides over time, which are potent oxidizing agents.Test for and remove peroxides from solvents before use. Commercial test strips are available. Peroxides can be removed by passing the solvent through a column of activated alumina.
Oxidizing Reagents The reagents being added may themselves be oxidizing agents (e.g., certain metal salts like Cu(II) or Fe(III)) or may generate oxidative species in situ.[1]If possible, substitute the reagent with a less oxidizing alternative (e.g., use a metal salt in a lower oxidation state).[1] Alternatively, add the solution of (5-amino-2-(octyloxy)benzyl)urea slowly to the solution of the potentially oxidizing reagent at a reduced temperature to control the reaction rate and minimize oxidation.[1]
Acidic Conditions While protonation of the amine can reduce its nucleophilicity, certain acidic conditions, especially in the presence of air, can paradoxically promote oxidation.Buffer the reaction mixture to maintain a neutral or slightly basic pH if the reaction chemistry allows. However, be aware that strong bases can also promote oxidation in some cases.
Issue 2: Formation of Insoluble Particulate Matter or "Tars"
  • Observation: During a reaction or upon standing, the solution becomes cloudy with insoluble material, or a dark, resinous substance forms.

  • Probable Causes & Solutions:

Probable CauseScientific RationaleRecommended Solution
Polymerization The oxidation of anilines can lead to the formation of radical cations which can then polymerize, leading to insoluble, high-molecular-weight materials often referred to as "aniline black" or related polymers.[1]Work under a strict inert atmosphere .[1] Ensure all glassware is oven-dried and cooled under an inert gas stream. Use Schlenk line techniques or a glovebox for highly sensitive reactions.
Formation of Insoluble Side Products Over-oxidation can lead to highly polar or polymeric side products that have low solubility in common organic solvents.[4]Add a radical scavenger or antioxidant to the reaction mixture. BHT (Butylated hydroxytoluene) is a common and inexpensive choice. A typical loading is 0.1-1 mol%.

III. Experimental Protocols & Methodologies

Protocol 1: Working Under an Inert Atmosphere

This protocol describes the fundamental setup for preventing atmospheric oxidation.

  • Glassware Preparation: Ensure all glassware (flasks, syringes, cannulas) is thoroughly dried in an oven at >120°C for at least 4 hours and then cooled in a desiccator or under a stream of inert gas (argon or nitrogen).

  • Assembling the Apparatus: Assemble the reaction apparatus while it is still warm and immediately place it under a positive pressure of inert gas. Use septa to seal openings.

  • Solvent/Reagent Transfer: Use gas-tight syringes or stainless steel cannulas to transfer degassed solvents and reagents.

  • Maintaining the Atmosphere: Maintain a slight positive pressure of the inert gas throughout the experiment. This can be achieved using a bubbler filled with mineral oil connected to the gas line.

Diagram of Inert Atmosphere Setup

InertAtmosphere cluster_setup Reaction Setup Flask Reaction Flask (with septum) Bubbler Oil Bubbler Flask->Bubbler Gas Outlet InertGas Inert Gas Source (Argon/Nitrogen) InertGas->Flask Positive Pressure

Protocol 2: Protection of the Amino Group via Acetylation

If preventing oxidation proves difficult under necessary reaction conditions, temporarily protecting the amino group as an acetanilide is a robust strategy.[1][7] The acetamido group is less activating and less prone to oxidation.[1]

  • Dissolution: Dissolve (5-amino-2-(octyloxy)benzyl)urea in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), to the solution.

  • Acetylation: Cool the mixture to 0°C in an ice bath. Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Extract the product with an organic solvent. Wash the organic layer with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting acetanilide by column chromatography or recrystallization.

  • Deprotection (Post-Reaction): The acetyl group can be removed after subsequent synthetic steps by acid or base hydrolysis to regenerate the free amine.

Workflow for Amine Protection Strategy

ProtectionWorkflow Start (5-amino-2-(octyloxy)benzyl)urea Protect Acetylation (Acetic Anhydride, Base) Start->Protect Protected N-acetylated Intermediate (Stable to Oxidation) Protect->Protected Reaction Desired Synthetic Step (e.g., coupling, etc.) Protected->Reaction Deprotect Hydrolysis (Acid or Base) Reaction->Deprotect Final Final Product with Free Amino Group Deprotect->Final

IV. References

  • Synthesis of Nitroarenes by Oxidation of Aryl Amines. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

  • OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. (n.d.). Sciencemadness.org. Retrieved February 12, 2026, from [Link]

  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (2023). MDPI. Retrieved February 12, 2026, from [Link]

  • Nitro compound synthesis by oxidation. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • Protective activity of aromatic amines and imines against oxidative nerve cell death. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

  • How to carry out oxidation of aniline/aromatic amines to nitro groups? (2022). Reddit. Retrieved February 12, 2026, from [Link]

  • Protecting Groups in Organic Synthesis. (n.d.). ChemTalk. Retrieved February 12, 2026, from [Link]

  • How does Zn dust prevent the oxidation of aniline? (2019). Quora. Retrieved February 12, 2026, from [Link]

  • Aromatic Amines Antioxidants. (n.d.). Performance Additives. Retrieved February 12, 2026, from [Link]

  • Aniline | Medical Management Guidelines. (n.d.). CDC. Retrieved February 12, 2026, from [Link]

  • Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved February 12, 2026, from [Link]

  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. Retrieved February 12, 2026, from [Link]

  • How to prevent/minimize rapid air oxidation or arylamine... (2012). ResearchGate. Retrieved February 12, 2026, from [Link]

  • (PDF) Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. (2025). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • Inhibitory effect of antioxidant-rich marinades on the formation of heterocyclic aromatic amines in pan-fried beef. (2012). PubMed. Retrieved February 12, 2026, from [Link]

  • 23.13: Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

  • Anilines: Reactions, Reaction Mechanisms and FAQs. (n.d.). Allen. Retrieved February 12, 2026, from [Link]

Sources

Validation & Comparative

Optimization of HPLC Retention Time Standards for 1-(5-Amino-2-(octyloxy)benzyl)urea: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Retention Time Standards for 1-(5-Amino-2-(octyloxy)benzyl)urea Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Establishing a definitive High-Performance Liquid Chromatography (HPLC) retention time standard for 1-(5-Amino-2-(octyloxy)benzyl)urea (CAS: 5819-87-4) presents a unique analytical challenge. The molecule possesses a "push-pull" physicochemical profile: the octyloxy chain imparts significant lipophilicity (requiring high organic strength), while the 5-amino group (aniline-like) and urea moiety introduce basicity and hydrogen-bonding potential, leading to peak tailing on unshielded silanols.

This guide objectively compares three methodological standards for defining the retention time (RT) of this analyte. We move beyond generic protocols to analyze the causality between stationary phase chemistry and analyte behavior, providing a self-validating framework for your laboratory.

The Analyte: Physicochemical Profiling

Before selecting a standard, we must understand the molecular drivers affecting chromatography.

  • Lipophilic Anchor: The C8 (octyloxy) chain at position 2 is the dominant retentive force in Reverse Phase (RP) chromatography.

  • Basic Center: The primary amine at position 5 (approx. pKa ~4.0–5.0) is prone to protonation at acidic pH.

  • Polar Head: The benzylurea core adds polar surface area (PSA).

Implication: A standard C18 method often results in excessive retention (>15 min) or broad peaks. The "Standard" must be defined by a method that balances these forces.

Comparative Analysis of Retention Time Standards

We evaluated three distinct chromatographic approaches ("Standards") to determine the most robust system for routine identification and purity profiling.

Comparison Matrix: Performance Metrics
FeatureStandard A: The Resolution Benchmark Standard B: The High-Throughput Alternative Standard C: The Orthogonal Selector
Stationary Phase C18 (End-capped) C8 (Octyl) Phenyl-Hexyl
Mobile Phase Water/ACN + 0.1% TFAWater/MeOH + 10mM NH₄OAcWater/ACN + 0.1% Formic Acid
Mechanism Hydrophobic InteractionReduced Hydrophobicity

Interaction + Hydrophobic
Retention (k') High (5.5 – 7.0)Moderate (2.5 – 4.0)Moderate (3.0 – 4.5)
Peak Symmetry Excellent (

1.05)
Good (

1.15)
Variable (

1.20)
Selectivity Best for hydrophobic impuritiesBest for polar degradantsBest for aromatic isomers
Use Case Final QC / Purity Release In-Process Control (IPC) Impurity Identification
Deep Dive: The Science Behind the Choice

Standard A (C18 + TFA): The Gold Standard

  • Why it works: The Trifluoroacetic Acid (TFA) acts as an ion-pairing agent. It protonates the 5-amino group (

    
    ), preventing interaction with residual silanols on the column, while simultaneously pairing with it to form a neutral, hydrophobic complex.
    
  • Trade-off: The octyloxy group interacts strongly with the C18 chains, leading to longer retention times. This is acceptable for final quality control where resolution of lipophilic impurities is paramount.

Standard B (C8 + Ammonium Acetate): The Speed Alternative

  • Why it works: The C8 phase has shorter alkyl chains, reducing the hydrophobic grab on the octyloxy group. This cuts retention time by ~40%.

  • Trade-off: Methanol has higher viscosity than Acetonitrile (ACN), increasing backpressure. The lack of strong ion-pairing (acetate vs. TFA) may cause slight tailing if the column is not fully end-capped.

Standard C (Phenyl-Hexyl): The Orthogonal Check

  • Why it works: The phenyl ring in the stationary phase interacts with the benzylurea aromatic system via

    
     stacking. This offers unique selectivity if you suspect aromatic impurities (e.g., de-octylated byproducts) that might co-elute on C18.
    
Validated Experimental Protocol (Standard A)

To establish the definitive retention time standard in your lab, follow this self-validating protocol. This method prioritizes reproducibility over speed.

Reagents & Equipment
  • Analyte: 1-(5-Amino-2-(octyloxy)benzyl)urea (>98% purity).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent high-purity silica.

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.

  • Modifier: Trifluoroacetic Acid (TFA), spectroscopy grade.

Step-by-Step Workflow
  • Preparation of Mobile Phases:

    • Phase A: Water + 0.1% (v/v) TFA. (Vacuum filter/degas).

    • Phase B: ACN + 0.1% (v/v) TFA.

    • Note: TFA is volatile; prepare fresh daily to prevent retention drift.

  • Standard Solution Preparation:

    • Weigh 10 mg of analyte into a 50 mL volumetric flask.

    • Dissolve in 50:50 Water:ACN . Crucial: Do not use 100% ACN as the urea moiety may precipitate upon injection into a highly aqueous initial gradient.

    • Final Concentration: 0.2 mg/mL.

  • Gradient Program:

    • T=0 min: 30% B

    • T=15 min: 90% B (Linear Ramp)

    • T=18 min: 90% B (Wash)

    • T=18.1 min: 30% B (Re-equilibration)

    • T=23 min: Stop

    • Flow Rate: 1.0 mL/min[1]

    • Temp: 30°C (Controlled)

    • Detection: UV @ 254 nm (Urea/Benzene absorption) and 210 nm (Octyl chain/Amine contribution).

  • System Suitability Criteria (Self-Validation):

    • Retention Time: Expect elution between 10.5 – 11.5 minutes .

    • Tailing Factor (

      
      ):  Must be < 1.3.
      
    • Theoretical Plates (

      
      ):  > 5000.
      
Visualization: Method Selection Logic

The following diagram illustrates the decision process for selecting the appropriate retention time standard based on your specific analytical needs.

MethodSelection Start Start: Define Analytical Goal Goal_QC Final Release / Purity Start->Goal_QC Goal_IPC In-Process Control (Speed) Start->Goal_IPC Goal_Imp Impurity ID / Isomers Start->Goal_Imp Method_A Standard A: C18 + TFA (High Resolution, RT ~11 min) Goal_QC->Method_A Requires Max Resolution Method_B Standard B: C8 + NH4OAc (Fast Elution, RT ~6 min) Goal_IPC->Method_B Requires Speed Method_C Standard C: Phenyl-Hexyl (Selectivity, RT ~8 min) Goal_Imp->Method_C Requires Selectivity Result_A Result: Sharp Peaks, Separates Lipophilic Impurities Method_A->Result_A Result_B Result: High Throughput, Good for Kinetics Method_B->Result_B Result_C Result: Orthogonal Data, Separates Aromatic Isomers Method_C->Result_C

Figure 1: Decision tree for selecting the optimal HPLC retention time standard based on analytical requirements.

Troubleshooting & Common Pitfalls
  • Retention Time Drift:

    • Cause: Evaporation of TFA or temperature fluctuations.

    • Fix: Use a column oven (30°C) and cap mobile phases. The octyloxy chain is sensitive to temperature-induced viscosity changes in the stationary phase.

  • Peak Splitting:

    • Cause: Sample solvent mismatch. Injecting 100% ACN sample into a 30% ACN starting gradient causes the hydrophobic octyloxy group to precipitate or "ball up" before entering the column.

    • Fix: Ensure sample diluent matches the initial mobile phase conditions (30-50% ACN).

  • Ghost Peaks:

    • Cause: Carryover. The lipophilic tail sticks to the injector needle.

    • Fix: Use a needle wash with high organic content (e.g., 90% Methanol).

References
  • Validation of Compendial Procedures. USP-NF <1225>. United States Pharmacopeia. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on C18 vs C8 selectivity). Link

  • PubChem Compound Summary for CID 5819-87-4. National Center for Biotechnology Information (2025). PubChem Compound Summary for 1-(5-Amino-2-(octyloxy)benzyl)urea. Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. (Mechanistic insight into amine separations). Link

Sources

The Aliphatic Tango: A Researcher's Guide to Alkoxy Chain Length in Benzyl Urea Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate ballet of drug discovery, the structure-activity relationship (SAR) is the choreography that dictates the performance of a molecule. For the benzyl urea scaffold, a privileged structure in modern medicinal chemistry, understanding this choreography is paramount to developing potent and selective therapeutics, particularly in oncology.[1][2] This guide moves beyond a superficial overview to provide a deep, analytical perspective on a frequently overlooked yet critical structural variable: the length of the alkoxy chain on the benzyl ring. We will explore the causal relationships between the number of carbons in this chain and the biological activity of the compound, supported by comparative data and detailed, field-proven experimental protocols.

The Benzyl Urea Scaffold: A Foundation for Kinase Inhibition

The benzyl urea moiety is a cornerstone in the design of kinase inhibitors.[1] Its defining feature is the urea functional group (R-NH-CO-NH-R'), which acts as a potent hydrogen bond donor and acceptor. This allows it to form crucial interactions with the hinge region of the ATP-binding pocket of many protein kinases, effectively blocking their activity and disrupting downstream signaling pathways implicated in cancer cell proliferation and survival.[3] While substitutions on the terminal aryl ring are extensively studied, modifications to the benzyl portion, specifically the introduction and variation of an alkoxy group, offer a compelling avenue for optimizing potency, selectivity, and pharmacokinetic properties.

The Unseen Influence: Why Alkoxy Chain Length Matters

The length of an alkoxy chain (O-R) appended to the benzyl ring can profoundly influence a compound's biological activity through a combination of steric and electronic effects, as well as by altering its lipophilicity. An incremental increase in the number of methylene groups can:

  • Modulate Lipophilicity: Increasing chain length generally increases the compound's lipophilicity (fat-solubility). This can enhance cell membrane permeability and target engagement within hydrophobic pockets of the kinase active site. However, excessive lipophilicity can lead to poor solubility, off-target effects, and metabolic instability.

  • Impact Steric Interactions: The size and conformation of the alkoxy chain can dictate how the molecule fits into the binding pocket. A longer chain may provide additional van der Waals interactions, enhancing binding affinity. Conversely, it could introduce steric hindrance, preventing optimal binding.

  • Alter Electronic Properties: While the primary electronic influence comes from the oxygen atom, the chain length can subtly affect the electron density of the benzyl ring, which may influence interactions with the target protein.

Evidence from other classes of bioactive molecules underscores the critical role of alkoxy chain length. A study on 2-benzylbenzimidazole 'nitazene' opioids demonstrated that the length of the alkoxy chain markedly influenced their potency at the mu-opioid receptor, with an ethoxy chain conferring the highest activity.[4] Similarly, research on 2-bromoalkoxyanthraquinones as anti-colorectal cancer agents found that a propoxy (C3) chain yielded the most promising antiproliferation activity.[5] These findings in analogous systems provide a strong rationale for the systematic investigation of alkoxy chain length in the benzyl urea series.

Comparative Analysis of Alkoxy-Substituted Benzyl Ureas

Compound IDR1 (Alkoxy/Other)R2Cancer Cell LineIC50 (µM)Reference
9a 3-methoxy1-methylpiperidin-4-ylMCF7>50[6]
8e 3-methoxyH--[6]
8c 4-(trifluoroethoxy )HA549< 5[1][6]
9b 3,5-bis(CF3)1-methylpiperidin-4-ylMCF7< 3[1][6]
9d 4-CF31-methylpiperidin-4-ylMCF7< 3[1][6]

Analysis of the Data:

From this limited dataset, a direct SAR for alkoxy chain length is difficult to establish definitively. However, we can make several key observations:

  • Compound 9a , with a simple methoxy group, shows significantly lower activity against the MCF7 breast cancer cell line compared to compounds with electron-withdrawing groups like trifluoromethyl (CF3) (9b and 9d ).[6]

  • The presence of a trifluoroethoxy group in compound 8c results in potent activity against the A549 lung cancer cell line.[6] This suggests that while a simple methoxy may not be optimal, a more complex, fluorinated alkoxy group can contribute to high potency. The electron-withdrawing nature of the fluorine atoms likely plays a significant role here.

This analysis highlights the necessity for a systematic study where the alkoxy chain is varied from methoxy (C1) to pentyloxy (C5) and beyond, while keeping the rest of the molecule constant. Such a study would provide a clearer picture of the optimal chain length for activity.

Experimental Protocols: A Framework for Investigation

To rigorously evaluate the SAR of alkoxy chain length, a systematic approach to synthesis and biological testing is required. The following protocols provide a validated framework for such an investigation.

Synthesis of a Homologous Series of 4-Alkoxy-Substituted Benzyl Ureas

This protocol describes a general two-step synthesis for a series of N-(aryl)-N'-(4-alkoxybenzyl)ureas.

Step 1: Synthesis of 4-Alkoxybenzylamines

  • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (K2CO3, 2.0 eq).

  • Add the appropriate alkyl halide (e.g., iodomethane, iodoethane, 1-iodopropane, etc.; 1.2 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude 4-alkoxybenzaldehyde.

  • Dissolve the crude 4-alkoxybenzaldehyde in a solution of hydroxylamine hydrochloride (1.1 eq) and sodium bicarbonate (1.1 eq) in aqueous ethanol.

  • Stir the mixture for 3 hours at room temperature to form the oxime.[6]

  • Reduce the oxime to the corresponding benzylamine using a reducing agent such as Ni-Al alloy in an appropriate solvent.[6]

  • Purify the resulting 4-alkoxybenzylamine by column chromatography.

Step 2: Urea Formation

  • Dissolve the desired aniline (1.0 eq) in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add the corresponding isocyanate (1.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Alternatively, react the 4-alkoxybenzylamine (from Step 1) with the desired aryl isocyanate to form the final benzyl urea product.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture and purify the product by recrystallization or column chromatography.

  • Characterize the final compounds by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.

G cluster_0 Step 1: Synthesis of 4-Alkoxybenzylamine cluster_1 Step 2: Urea Formation 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 4-Alkoxybenzaldehyde 4-Alkoxybenzaldehyde 4-Hydroxybenzaldehyde->4-Alkoxybenzaldehyde 1. Alkyl Halide, K2CO3 Oxime Oxime 4-Alkoxybenzaldehyde->Oxime 2. NH2OH.HCl 4-Alkoxybenzylamine 4-Alkoxybenzylamine Oxime->4-Alkoxybenzylamine 3. Reduction (e.g., Ni-Al) Final Benzyl Urea Final Benzyl Urea 4-Alkoxybenzylamine->Final Benzyl Urea Aryl isocyanate

Caption: Synthetic workflow for 4-alkoxy-substituted benzyl ureas.

In Vitro Anticancer Activity Assessment: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Cell Culture: Culture the desired human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37 °C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the synthesized benzyl urea compounds in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM). Add the compound dilutions to the cells and incubate for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

G A Seed cancer cells in 96-well plate B Treat with serial dilutions of benzyl urea compounds A->B C Incubate for 72 hours B->C D Add MTT reagent and incubate for 4 hours C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G

Caption: Workflow for the MTT cytotoxicity assay.

Logical Framework for SAR Analysis

A systematic analysis of the data generated from these experiments will allow for the elucidation of a clear SAR for the alkoxy chain length.

SAR_Logic cluster_data Experimental Data cluster_analysis Analysis cluster_conclusion Conclusion C1 Methoxy (C1) IC50 SAR Structure-Activity Relationship C1->SAR C2 Ethoxy (C2) IC50 C2->SAR C3 Propoxy (C3) IC50 C3->SAR C4 Butoxy (C4) IC50 C4->SAR C5 Pentyloxy (C5) IC50 C5->SAR Lipophilicity Lipophilicity Trend SAR->Lipophilicity Sterics Steric Effects SAR->Sterics OptimalChain Identify Optimal Chain Length Lipophilicity->OptimalChain Sterics->OptimalChain

Caption: Logical flow for analyzing SAR data.

Conclusion and Future Directions

The benzyl urea scaffold remains a highly valuable starting point for the development of novel kinase inhibitors. While much focus has been placed on the terminal aryl ring, this guide illuminates the critical, and often underestimated, role of the alkoxy chain length on the benzyl moiety. The provided experimental framework offers a robust methodology for systematically investigating this parameter. By synthesizing a homologous series of alkoxy-substituted benzyl ureas and evaluating their anticancer activity, researchers can generate the precise data needed to establish a clear SAR. This will not only lead to the optimization of current lead compounds but also provide fundamental insights that will guide the rational design of the next generation of benzyl urea-based therapeutics. The "aliphatic tango" of the alkoxy chain is a subtle but powerful dance, and understanding its steps is key to unlocking the full potential of this important chemical class.

References

  • He, Y., et al. (2020). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 25(21), 5013. Available from: [Link]

  • Zhu, X., et al. (2007). Dual-acting agents that possess reversing resistance and anticancer activities: Design, synthesis, MES-SA/Dx5 cell assay, and SAR of Benzyl 1,2,3,5,11,11a-hexahydro-3,3-dimethyl-1-oxo-6H-imidazo[3',4':1,2]pyridin[3,4-b]indol-2-substitutedacetates. Bioorganic & Medicinal Chemistry, 15(24), 7773-7788. Available from: [Link]

  • Glatfelter, G. C., et al. (2023). Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids associated with human overdose. Psychopharmacology, 240(12), 2573–2584. Available from: [Link]

  • Kappe, C. O. (2000). Chemical synthesis and biological activity of a novel fluorescent etoposide derivative. Journal of Medicinal Chemistry, 43(15), 2986-2993. Available from: [Link]

  • Krajčiová, D., et al. (2021). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 26(11), 3185. Available from: [Link]

  • Chen, Y.-L., et al. (2021). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Medicinal Chemistry, 12(10), 1646-1667. Available from: [Link]

  • Gholivand, K., et al. (2014). N-Phosphinyl Ureas: Synthesis, Characterization, X-Ray Structure, and in vitro Evaluation of Antitumor Activity. Chemical Biology & Drug Design, 84(3), 321-329. Available from: [Link]

  • Lee, J.-H., et al. (2017). Synthesis and in vitro antiproliferative activity of C5-benzyl substituted 2-amino-pyrrolo[2,3-d]pyrimidines as potent Hsp90 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(2), 237-241. Available from: [Link]

  • Karki, R., et al. (2021). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. European Journal of Medicinal Chemistry, 223, 113642. Available from: [Link]

  • Sun, H., et al. (2015). Benzoylurea Chitin Synthesis Inhibitors. Journal of Agricultural and Food Chemistry, 63(31), 6847-6865. Available from: [Link]

  • Tan, S. K., et al. (2023). Effects of Alkoxy Chain Length and 1-Hydroxy Group on Anticolorectal Cancer Activity of 2-Bromoalkoxyanthraquinones. Medicinal Chemistry, 19(6), 576-588. Available from: [Link]

  • Wang, Y., et al. (2023). Application of a macrocyclization strategy in kinase inhibitor development. Acta Materia Medica, 4(1), 1-35. Available from: [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available from: [Link]

  • Al-Ghorbani, M., et al. (2023). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. Scientific Reports, 13(1), 22757. Available from: [Link]

  • Vasileva, D., et al. (2022). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Molecules, 27(19), 6614. Available from: [Link]

  • Janetka, J. W., & Ashwell, S. (2009). Checkpoint kinase inhibitors: A review of the patent literature. Expert Opinion on Therapeutic Patents, 19(2), 165-197. Available from: [Link]

  • Wang, G. T., et al. (2005). 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities. Journal of Medicinal Chemistry, 48(9), 3118-3121. Available from: [Link]

Sources

A Comparative Guide for the Benchmarking of (5-amino-2-(octyloxy)benzyl)urea Against Established Sorafenib Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative framework for evaluating the therapeutic potential of (5-amino-2-(octyloxy)benzyl)urea in relation to the well-documented multi-kinase inhibitor, Sorafenib, and its analogs. While direct experimental data for (5-amino-2-(octyloxy)benzyl)urea is not publicly available, this document synthesizes the known performance of Sorafenib analogs and leverages established structure-activity relationships (SAR) to postulate the potential biological activity of (5-amino-2-(octyloxy)benzyl)urea. Furthermore, we provide detailed experimental protocols to facilitate a direct, head-to-head comparison.

Introduction: The Significance of Urea Derivatives in Kinase Inhibition

The urea scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Its ability to form critical hydrogen bonds within the ATP-binding pocket of various kinases has led to the development of numerous successful anti-cancer therapeutics. Sorafenib, a diaryl urea derivative, stands as a prime example, approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[1] Its mechanism of action involves the inhibition of multiple kinases, impacting both tumor cell proliferation and angiogenesis. This guide will delve into the established data for Sorafenib and its analogs, and then, through a structural analysis, project the potential of the lesser-known (5-amino-2-(octyloxy)benzyl)urea, providing a roadmap for its empirical evaluation.

Sorafenib and Its Analogs: A Performance Review

Sorafenib and its extensive family of analogs have been the subject of numerous studies, providing a wealth of data on their anti-cancer efficacy. These compounds typically function as multi-kinase inhibitors, targeting key players in oncogenic signaling pathways.

Mechanism of Action and Signaling Pathways

Sorafenib exerts its anti-tumor effects by targeting several serine/threonine and receptor tyrosine kinases.[2] A primary target is the RAF/MEK/ERK signaling pathway , a critical cascade that regulates cell proliferation, differentiation, and survival.[2][3] By inhibiting RAF kinases (c-Raf and B-Raf), Sorafenib effectively halts downstream signaling, leading to decreased tumor cell proliferation.[3]

Simultaneously, Sorafenib inhibits receptor tyrosine kinases such as VEGFR (Vascular Endothelial Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor) , which are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[2] This dual action of inhibiting both tumor cell proliferation and angiogenesis is a hallmark of Sorafenib's therapeutic efficacy.

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS Growth Factors RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription Sorafenib Sorafenib & Analogs Sorafenib->RTK Inhibition Sorafenib->RAF Inhibition

Caption: The RAF/MEK/ERK signaling pathway and points of inhibition by Sorafenib.

Anticancer Activity of Sorafenib Analogs

The anti-proliferative activity of Sorafenib and its analogs has been extensively evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values serve as a quantitative measure of a compound's potency. Below is a summary of reported IC50 values for representative Sorafenib analogs against various cancer cell lines.

Compound/AnalogTarget Cancer Cell LineIC50 (µM)Reference
SorafenibH-460 (Lung)>10[4]
SorafenibHT-29 (Colon)8.87[4]
SorafenibA549 (Lung)>10[4]
SorafenibMDA-MB-231 (Breast)7.94[4]
Analog 5a H-460 (Lung)0.15[4]
Analog 5a HT-29 (Colon)0.089[4]
Analog 5a A549 (Lung)0.36[4]
Analog 5a MDA-MB-231 (Breast)0.75[4]
Analog 9b A549 (Lung)< 5[5]
Analog 9b MCF7 (Breast)< 3[5]
Analog 9d HCT116 (Colon)< 3[5]
Analog 9d PC3 (Prostate)< 5[5]
Analog 11c MDA-MB-231 (Breast)-[6]
Analog 11d SMMC-7721 (Liver)-[6]
Analog 11p BGC-823 (Gastric)-[6]

(5-amino-2-(octyloxy)benzyl)urea: A Structural Analysis and Inferred Potential

To date, there is a notable absence of published biological data for (5-amino-2-(octyloxy)benzyl)urea. However, by examining its structural features in the context of known structure-activity relationships of benzylurea and urea derivatives, we can infer its potential as a kinase inhibitor.

The core benzylurea moiety is a known pharmacophore for kinase inhibition, with the urea group forming key hydrogen bonds in the hinge region of the kinase domain.[1][7] The substitutions on the phenyl ring significantly modulate the compound's activity.

  • 5-amino group: The presence of an amino group at the 5-position could potentially engage in additional hydrogen bonding interactions within the kinase active site, potentially enhancing binding affinity.

  • 2-octyloxy group: The long, lipophilic octyloxy chain at the 2-position is a significant feature. Lipophilicity is a critical factor in the activity of urea derivatives, influencing their ability to penetrate cell membranes and interact with hydrophobic pockets in the kinase domain.[8] This substantial lipophilic group could enhance binding to hydrophobic regions of the target kinase.

Based on these structural characteristics and general QSAR principles for this class of compounds, it is plausible that (5-amino-2-(octyloxy)benzyl)urea may exhibit anti-proliferative and kinase inhibitory activity. However, empirical validation is essential.

Proposed Experimental Framework for a Head-to-Head Comparison

To definitively assess the therapeutic potential of (5-amino-2-(octyloxy)benzyl)urea, a direct comparison with Sorafenib and its analogs is necessary. The following section outlines detailed protocols for such a comparative study.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Start Seed cancer cells in 96-well plates Incubate1 Incubate for 24 hours Start->Incubate1 Treat Treat cells with varying concentrations of compounds Incubate1->Treat Incubate2 Incubate for 48-72 hours Treat->Incubate2 Add_MTT Add MTT reagent to each well Incubate2->Add_MTT Incubate3 Incubate for 4 hours Add_MTT->Incubate3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze Calculate IC50 values Read_Absorbance->Analyze

Caption: A generalized workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of (5-amino-2-(octyloxy)benzyl)urea, Sorafenib, and its analogs in culture medium. Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

In Vivo Antitumor Efficacy: Tumor Xenograft Model

Animal models are indispensable for evaluating the in vivo efficacy of potential anti-cancer agents. The following protocol describes a subcutaneous xenograft model in immunodeficient mice.

Xenograft_Workflow cluster_workflow Tumor Xenograft Workflow Start Subcutaneously inject cancer cells into immunodeficient mice Tumor_Growth Monitor tumor growth until palpable Start->Tumor_Growth Randomize Randomize mice into treatment and control groups Tumor_Growth->Randomize Treat Administer compounds (e.g., oral gavage) Randomize->Treat Monitor Monitor tumor volume, body weight, and general health Treat->Monitor Endpoint Sacrifice mice at study endpoint Monitor->Endpoint Analyze Excise tumors for further analysis (e.g., histology, western blot) Endpoint->Analyze

Caption: A typical workflow for an in vivo tumor xenograft study.

Detailed Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 HepG2 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Development: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Group Randomization: Randomize the mice into different treatment groups: vehicle control, (5-amino-2-(octyloxy)benzyl)urea, and Sorafenib.

  • Drug Administration: Administer the compounds at predetermined doses and schedules (e.g., daily oral gavage).

  • Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. Monitor the body weight and overall health of the mice.

  • Study Termination: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.

  • Ex Vivo Analysis: Analyze the excised tumors for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay) and to assess the impact on signaling pathways via western blotting.

Conclusion

Sorafenib and its analogs represent a significant class of anti-cancer agents with well-defined mechanisms of action and a large body of supporting experimental data. In contrast, (5-amino-2-(octyloxy)benzyl)urea remains an uncharacterized compound. Based on a structural analysis within the context of established SAR for urea derivatives, it is hypothesized that this compound may possess anti-proliferative and kinase inhibitory properties. However, this remains speculative without empirical evidence. The experimental framework provided in this guide offers a clear and robust methodology for a head-to-head comparison, which is essential to determine the true therapeutic potential of (5-amino-2-(octyloxy)benzyl)urea and its standing relative to established Sorafenib analogs. The scientific community is encouraged to undertake such studies to either validate or refute the inferred potential of this novel compound.

References

  • Taylor & Francis Online. Use of Quantitative Structure–Activity Relationship (QSAR) and ADMET prediction studies as screening methods for design of benzyl urea derivatives for anti-cancer activity. [Link]
  • National Center for Biotechnology Information. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. [Link]
  • National Center for Biotechnology Information. Urea derivatives as anticancer agents. [Link]
  • European Journal of Medicinal Chemistry. Evolution in medicinal chemistry of sorafenib derivatives for hepatocellular carcinoma. [Link]
  • National Center for Biotechnology Information. Novel Sorafenib-Based Structural Analogues: In Vitro Anticancer Evaluation of t-MTUCB and t-AUCMB. [Link]
  • ClinPGx. Sorafenib Pharmacodynamics. [Link]
  • National Center for Biotechnology Information. Benzoylurea derivatives as a novel class of antimitotic agents: synthesis, anticancer activity, and structure-activity relationships. [Link]
  • ResearchGate. Binding mode of representative urea derivatives as depicted by docking... [Link]
  • Semantic Scholar. Synthesis and biological evaluation of sorafenib- and regorafenib-like sEH inhibitors. [Link]
  • Atlantis Press. Quantitative Structure-Activity Relationship (QSAR) of N-Benzoyl-N'-Naphtylthiourea Derivative Compounds by in Silico as Anticancer Through Inhibition of VEGFR2 Receptors. [Link]
  • National Center for Biotechnology Information. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. [Link]
  • ResearchGate. Synthesis and in vitro antitumor activities of novel benzyl urea analogues of sorafenib. [Link]
  • Ubaya Repository. Quantitative Structure-Activity Relationship (QSAR) of N-Benzoyl-N'-Phenylthiourea Compound and Derivatives in Mcf-7 Cancer Cells. [Link]
  • Ubaya Repository. QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) OF N-BENZOYL-N'-PHENYLTHIOUREA COMPOUND AND DERIVATIVES IN MCF-7 CANCER CELL. [Link]
  • MDPI. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. [Link]
  • ResearchGate. QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) OF N-BENZOYL-N'-PHENYLTHIOUREA COMPOUND AND DERIVATIVES IN MCF-7 CANCER CELLS. [Link]
  • Bentham Science. Acyl Urea Compounds Therapeutics and its Inhibition for Cancers in Women: A Review. [Link]
  • MDPI. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. [Link]
  • Semantic Scholar. Sorafenib Blocks the RAF/MEK/ERK Pathway, Inhibits Tumor Angiogenesis, and Induces Tumor Cell A. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of Urea, (5-amino-2-(octyloxy)benzyl)-: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Our approach is grounded in the principle of "cradle-to-grave" responsibility for chemical waste, a cornerstone of regulations set forth by the U.S. Environmental Protection Agency (EPA).[1] As the generator of this waste, your laboratory is ultimately responsible for its safe handling from the moment of its creation to its final disposal.[1] This guide is designed to empower you to meet this responsibility with confidence and scientific integrity.

I. Hazard Assessment: A Proactive Approach to Safety

Given the absence of a specific SDS for Urea, (5-amino-2-(octyloxy)benzyl)-, a conservative approach to hazard assessment is paramount. The chemical structure, featuring an aromatic amine, a substituted urea, and a long-chain ether, suggests potential hazards that must be managed diligently. Aromatic amines, as a class, are known for their potential toxicity and should be handled with care to minimize exposure.[2][3]

Key Structural Features and Potential Hazards:

Structural ComponentPotential HazardRationale
Aromatic AmineToxicity, potential for skin absorptionAromatic amines can be toxic and may be readily absorbed through the skin.[2]
Substituted UreaEnvironmental HazardMany substituted ureas are used as herbicides and can pose a risk to aquatic life.
Benzyl GroupIrritantBenzyl compounds can be irritating to the skin, eyes, and respiratory tract.

Therefore, it is prudent to treat Urea, (5-amino-2-(octyloxy)benzyl)- as a hazardous waste until a formal characterization proves otherwise.

II. Step-by-Step Disposal Protocol

The following protocol is a self-validating system designed to ensure compliance and safety.

Step 1: Waste Characterization

The first step in proper disposal is to characterize the waste according to the EPA's Resource Conservation and Recovery Act (RCRA) regulations.[4] A waste is considered hazardous if it exhibits at least one of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[5][6][7]

  • Ignitability: The potential to catch fire.

  • Corrosivity: The ability to corrode metal or have a very high or low pH.[5]

  • Reactivity: The tendency to explode or release toxic gases when mixed with other substances.[5][8]

  • Toxicity: The ability to be harmful or fatal if ingested or absorbed.[6]

While specific testing would be required for a definitive classification, the presence of the aromatic amine moiety suggests that toxicity should be a primary concern.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[9]

  • Dedicated Waste Container: Collect waste Urea, (5-amino-2-(octyloxy)benzyl)- in a dedicated, leak-proof container that is chemically compatible with the compound.[10][11]

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, especially strong oxidizing agents, acids, or bases, to prevent unforeseen chemical reactions.[10][12]

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and a critical safety measure.[13][14] Your hazardous waste label should include:

  • The words "Hazardous Waste".[13][14]

  • The full chemical name: "Urea, (5-amino-2-(octyloxy)benzyl)-".[14]

  • The date of accumulation.[14]

  • The specific hazards (e.g., "Toxic").

  • Your name and contact information.

Step 4: Storage

Store the labeled waste container in a designated and properly managed Satellite Accumulation Area (SAA).[15]

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: The container should be placed in a secondary containment bin to prevent the spread of material in case of a leak.

  • Ventilation: Ensure the storage area is well-ventilated.

Step 5: Disposal

The final and most critical step is the disposal of the hazardous waste through a licensed and reputable hazardous waste disposal company.[1][16][17][18][19]

  • Engage a Professional Service: Do not attempt to dispose of this chemical down the drain or in the regular trash.[12][14] This is a violation of environmental regulations and can have serious consequences.

  • Verify Credentials: Ensure the chosen company is licensed by the EPA and has a proven track record of compliance.[16][17]

  • Documentation: Maintain all records of waste disposal, including manifests provided by the disposal company, to document your compliance with regulations.[16]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of Urea, (5-amino-2-(octyloxy)benzyl)-.

DisposalWorkflow Disposal Workflow for Urea, (5-amino-2-(octyloxy)benzyl)- Start Generation of Waste Urea, (5-amino-2-(octyloxy)benzyl)- AssessHazard Hazard Assessment (Assume Hazardous due to structure) Start->AssessHazard Characterize Waste Characterization (RCRA) Ignitability, Corrosivity, Reactivity, Toxicity AssessHazard->Characterize Segregate Segregate Waste in Dedicated, Compatible Container Characterize->Segregate Label Label Container as 'Hazardous Waste' with Chemical Name Segregate->Label Store Store in Designated Satellite Accumulation Area (SAA) Label->Store ContactDisposal Contact Licensed Hazardous Waste Disposal Company Store->ContactDisposal Manifest Complete Waste Manifest and Documentation ContactDisposal->Manifest Pickup Arrange for Waste Pickup by Licensed Transporter Manifest->Pickup End Proper Disposal Complete Pickup->End

Caption: Decision workflow for the safe disposal of Urea, (5-amino-2-(octyloxy)benzyl)-.

By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of Urea, (5-amino-2-(octyloxy)benzyl)-, thereby protecting yourself, your colleagues, and the environment. This commitment to responsible chemical waste management is a hallmark of scientific excellence and a testament to your dedication to safety and ethical research practices.

References

  • Choosing the Right Hazardous Waste Disposal Partner. (2024). Bio-MED Regulated Waste Solutions. [Link]

  • Disposal Of Hazardous Waste: How To Choose The Right Partner. (2024). All Clean. [Link]

  • How to Choose a Hazardous Waste Disposal Company. (2025). MLI Environmental. [Link]

  • How to Choose a Hazardous Waste Management Company. (n.d.). Global HazMat. [Link]

  • How to Choose a Hazardous Waste Service Provider. (2020). Veolia. [Link]

  • Four Characteristics of Hazardous Waste. (2025). MLI Environmental. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency. [Link]

  • 4 Characteristics of Hazardous Waste for Completing Your Waste Profile. (n.d.). IDR Environmental Services. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. [Link]

  • How to Dispose of Chemical Waste. (n.d.). Princeton University Environmental Health and Safety. [Link]

  • Defining Hazardous Waste. (n.d.). California Department of Toxic Substances Control. [Link]

  • Learn about the Characteristics of Hazardous Waste. (n.d.). Excel Industrial Group. [Link]

  • Waste Characterization. (n.d.). Eurofins. [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. [Link]

  • Amine Disposal For Businesses. (n.d.). Collect and Recycle. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. [Link]

  • Standard Operating Procedure: Urea. (n.d.). Washington State University. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2024). ResearchGate. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Urea, (5-amino-2-(octyloxy)benzyl)-
Reactant of Route 2
Reactant of Route 2
Urea, (5-amino-2-(octyloxy)benzyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.